molecular formula C10H9ClO3 B1455298 Ethyl 2-chloro-6-formylbenzoate CAS No. 1049677-64-6

Ethyl 2-chloro-6-formylbenzoate

Cat. No.: B1455298
CAS No.: 1049677-64-6
M. Wt: 212.63 g/mol
InChI Key: WREPGMMEKDOQIQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-formylbenzoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-6-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-6-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-chloro-6-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREPGMMEKDOQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705321
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-64-6
Record name Ethyl 2-chloro-6-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-chloro-6-formylbenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-chloro-6-formylbenzoate

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (C₁₀H₉ClO₃) is a highly functionalized aromatic intermediate critical to the synthesis of polycyclic heterocycles, specifically phthalazinones and isoindolinones .[1] Its structural uniqueness lies in the ortho-disposition of three distinct functionalities—an electrophilic aldehyde, a nucleophilic-susceptible ester, and a halogen handle—making it a "linchpin" scaffold in the development of PARP inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine derivatives).[1]

This guide provides a definitive technical breakdown of its molecular weight, validated synthetic protocols, and divergent reactivity profiles, designed for researchers requiring high-fidelity data for process chemistry and drug design.[1]

Part 1: Physicochemical Profile & Molecular Weight[2][3]

Accurate molecular weight calculations are prerequisite for stoichiometry in high-throughput screening (HTS) and process scaling.[1] The values below are derived from standard IUPAC atomic weights.

Quantitative Data Table
PropertyValueTechnical Note
Molecular Formula C₁₀H₉ClO₃
Average Molecular Weight 212.63 g/mol Used for bulk stoichiometry calculations.[1]
Monoisotopic Mass 212.024 g/mol Critical for High-Res Mass Spectrometry (HRMS).[1] Based on ³⁵Cl.[1]
Isotopic Pattern M (100%), M+2 (32%)Distinctive 3:1 chlorine signature in MS spectra.
Physical State Pale yellow oil/solidLow melting point solid; tends to oil out if impure.[1]
LogP (Predicted) 2.2 – 2.5Lipophilic; soluble in DCM, EtOAc, DMSO.[1]
H-Bond Acceptors 3Ester carbonyl, aldehyde carbonyl, ether oxygen.[1]
Structural Analysis

The molecule features a 1,2,6-substitution pattern on the benzene ring:

  • Position 1 (Ester): Ethyl ester (–COOEt). Acts as the secondary electrophile during cyclization.[1]

  • Position 2 (Chloro): Provides steric bulk and electronic modulation; can serve as a site for Suzuki-Miyaura coupling in later stages.[1]

  • Position 6 (Formyl): Highly reactive aldehyde (–CHO). This is the primary electrophile and the initiation site for condensation reactions.[1]

Part 2: Synthetic Architecture

Synthesis of this scaffold requires careful regiocontrol.[1] While direct lithiation is possible, it is often plagued by scrambling.[1] The most robust, scalable protocol involves the Radical Bromination – Oxidation Sequence starting from the commercially available 2-chloro-6-methylbenzoic acid.[1]

Validated Synthetic Workflow

Step 1: Esterification. Acid-catalyzed esterification of 2-chloro-6-methylbenzoic acid.[1] Step 2: Radical Bromination. Wohl-Ziegler reaction using NBS to functionalize the benzylic methyl group.[1] Step 3: Oxidation. Conversion of the benzyl bromide to the aldehyde (Kornblum or Sommelet oxidation).

Detailed Protocol (Step-by-Step)
  • Esterification:

    • Dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in Ethanol. Add catalytic H₂SO₄.[1] Reflux for 12h.

    • Why: Ethanol serves as both solvent and reagent.[1]

    • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.[1] Yields Ethyl 2-chloro-6-methylbenzoate .[1]

  • Benzylic Bromination:

    • Suspend the ester (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).[1]

    • Reflux under N₂ atmosphere until starting material is consumed (TLC monitoring).[1]

    • Critical Control: Anhydrous conditions are vital to prevent hydrolysis.[1]

    • Yields: Ethyl 2-(bromomethyl)-6-chlorobenzoate.[1]

  • Oxidation to Aldehyde (Kornblum Modification):

    • Dissolve the benzyl bromide intermediate in DMSO (5 vol).[1]

    • Add NaHCO₃ (2.0 eq) and heat to 80°C for 4 hours.

    • Mechanism:[2][3][4][5] DMSO acts as the oxidant, converting the bromide to the aldehyde via an alkoxysulfonium salt intermediate.[1]

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 2-chloro-6-formylbenzoate .[1]

Process Flow Diagram

SynthesisPath Start 2-Chloro-6-methyl benzoic acid Step1 Ethyl 2-chloro-6-methyl benzoate Start->Step1 EtOH, H2SO4 Reflux (Esterification) Step2 Ethyl 2-(bromomethyl) -6-chlorobenzoate Step1->Step2 NBS, AIBN CCl4, Reflux (Radical Bromination) Final Ethyl 2-chloro-6- formylbenzoate Step2->Final DMSO, NaHCO3 80°C (Kornblum Oxidation)

Caption: Figure 1. Linear synthetic route via benzylic functionalization, ensuring regiochemical integrity.[1]

Part 3: Reactivity & Pharmacophore Utility[1][2]

The value of Ethyl 2-chloro-6-formylbenzoate lies in its ability to undergo divergent cyclization .[1] The proximity of the aldehyde and ester groups allows for rapid formation of bicyclic heterocycles upon treatment with binucleophiles.[1]

The "Killer App": Phthalazinone Synthesis

This is the primary reaction used in the synthesis of PARP inhibitors.[1]

  • Reagent: Hydrazine Hydrate (N₂H₄[6]·H₂O).

  • Mechanism:

    • Hydrazine condenses with the aldehyde (Schiff base formation).[1]

    • Intramolecular nucleophilic attack of the nitrogen on the ethyl ester.[1]

    • Loss of ethanol drives the reaction to completion.[1]

  • Product: 4-substituted-1(2H)-phthalazinone.[1]

Isoindolinone Synthesis
  • Reagent: Primary Amines (R-NH₂).[1]

  • Mechanism: Reductive amination followed by lactamization.[1]

  • Product: Isoindolinones (core structure of many anxiolytics and anti-inflammatory agents).[1]

Divergent Pathway Diagram

Reactivity Core Ethyl 2-chloro-6-formylbenzoate (The Scaffold) Hydrazine + Hydrazine (N2H4) Core->Hydrazine Amine + Primary Amine (R-NH2) + Reducing Agent Core->Amine Phthalazinone 5-chlorophthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Cyclocondensation (-EtOH, -H2O) Isoindolinone 4-chloroisoindolin-1-one (Bioactive Scaffold) Amine->Isoindolinone Reductive Amination & Lactamization

Caption: Figure 2.[1][7] Divergent synthesis pathways transforming the scaffold into high-value pharmaceutical cores.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signature
¹H NMR (CDCl₃) δ 10.0-10.3 ppm (s, 1H): Distinct aldehyde proton.δ 4.4 ppm (q, 2H) & 1.4 ppm (t, 3H): Ethyl ester pattern.δ 7.4-7.8 ppm (m, 3H): Aromatic region.[1][2]
IR Spectroscopy 1720-1740 cm⁻¹: Strong Ester C=O stretch.1690-1700 cm⁻¹: Aldehyde C=O stretch.2700-2800 cm⁻¹: Aldehyde C-H Fermi doublet.[1]
Mass Spectrometry m/z 212/214: Parent ion cluster showing 3:1 ratio (Cl isotope effect).

References

  • PubChem. (n.d.).[1][8][9][10] Methyl 2-chloro-6-formylbenzoate (Analogous Structure Data).[1][10] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Describes the use of 2-formylbenzoates in phthalazinone synthesis). [Link]

  • Kornblum, N., et al. (1959).[1] A New and Selective Method of Oxidation.[1] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[1] Journal of the American Chemical Society, 81(15), 4113–4114.[1] (Foundational oxidation protocol).[1] [Link]

  • Patnaik, S., et al. (2013).[1][3] Discovery of PARP Inhibitors.[1] Patent WO2013097225A1.[1] (Details the cyclization of 2-acyl/formyl benzoates with hydrazine).

Sources

Elucidating the Molecular Architecture of Ethyl 2-chloro-6-formylbenzoate: A Spectroscopic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural verification of substituted aromatic compounds is paramount. Ethyl 2-chloro-6-formylbenzoate, a molecule featuring a sterically hindered and electronically complex substitution pattern, presents a compelling case for a multi-faceted approach to structure elucidation. This technical guide provides an in-depth exploration of the synthesis and comprehensive spectroscopic analysis of ethyl 2-chloro-6-formylbenzoate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating framework for its structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies underpinning the characterization of complex organic molecules.

Introduction: The Significance of Ortho-Substituted Benzoates

Ortho-substituted benzoic acid derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The specific arrangement of substituents in ethyl 2-chloro-6-formylbenzoate, with an electron-withdrawing chloro group and a reactive formyl group flanking an ethyl ester, creates a unique electronic and steric environment. This arrangement, often referred to as an "ortho effect," can significantly influence the molecule's reactivity and its spectroscopic properties. A thorough and unambiguous structural determination is therefore a critical first step in its application for further synthetic transformations.

This guide will first outline a plausible synthetic pathway to ethyl 2-chloro-6-formylbenzoate, drawing upon established organic chemistry principles. Subsequently, a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra will be presented, substantiated by data from analogous compounds and foundational spectroscopic theory.

Synthetic Strategy: From Phthalic Acid to a Disubstituted Benzene

While a specific documented synthesis for ethyl 2-chloro-6-formylbenzoate is not readily found in widely available literature, a logical synthetic route can be proposed starting from more common precursors. A plausible approach involves the selective functionalization of a phthalic acid derivative.

A potential synthetic pathway could commence with the conversion of 2-chloro-6-methylbenzoic acid to its corresponding acid chloride, followed by a Rosenmund reduction to yield 2-chloro-6-formylbenzoic acid. Subsequent Fischer esterification would furnish the target molecule, ethyl 2-chloro-6-formylbenzoate.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Chloro-6-formylbenzoic Acid

A potential route to the key intermediate, 2-chloro-6-formylbenzoic acid, could be adapted from methods for preparing substituted benzoic acids. One such approach involves the ortho-lithiation of 2-chlorobenzoic acid followed by formylation.

Materials:

  • 2-Chlorobenzoic acid

  • sec-Butyllithium

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-chlorobenzoic acid in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A complex of sec-butyllithium and TMEDA is added dropwise, and the mixture is stirred for 2 hours at -78 °C to facilitate ortho-lithiation.

  • Anhydrous DMF is then added, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with 1 M HCl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-6-formylbenzoic acid, which can be purified by recrystallization or column chromatography.

Step 2: Fischer Esterification to Ethyl 2-chloro-6-formylbenzoate

The final step is a classic Fischer esterification.[1]

Materials:

  • 2-Chloro-6-formylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • 2-Chloro-6-formylbenzoic acid is dissolved in a large excess of absolute ethanol.

  • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours.

  • The reaction is monitored by thin-layer chromatography for the disappearance of the starting carboxylic acid.

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-chloro-6-formylbenzoate, which can be purified by column chromatography.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Formation of the Carboxylic Acid Intermediate cluster_step2 Step 2: Fischer Esterification 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ortho-lithiation 1. sec-BuLi, TMEDA, THF, -78°C 2. DMF 2-Chlorobenzoic_Acid->Ortho-lithiation Reagents 2-Chloro-6-formylbenzoic_Acid 2-Chloro-6-formylbenzoic Acid Ortho-lithiation->2-Chloro-6-formylbenzoic_Acid Product Esterification Ethanol, H₂SO₄ (cat.), Reflux 2-Chloro-6-formylbenzoic_Acid->Esterification Reactant Target_Molecule Ethyl 2-chloro-6-formylbenzoate Esterification->Target_Molecule Final Product

Caption: Proposed two-step synthesis of Ethyl 2-chloro-6-formylbenzoate.

Spectroscopic Verification: A Multi-Technique Approach

The elucidation of the structure of ethyl 2-chloro-6-formylbenzoate relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Each technique provides unique and complementary information about the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number of different proton environments, their chemical shifts, integration, and spin-spin coupling patterns.

Predicted ¹H NMR Data for Ethyl 2-chloro-6-formylbenzoate
Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde proton (-CHO)~10.2
Aromatic proton (H-4)~7.8-8.0
Aromatic protons (H-3, H-5)~7.6-7.8
Methylene protons (-OCH₂CH₃)~4.4
Methyl protons (-OCH₂CH₃)~1.4

Causality Behind Predictions:

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its direct attachment to the sp² hybridized carbon, placing its signal in the characteristic downfield region of 9-10 ppm.[2]

  • Aromatic Protons: The aromatic region will display a complex pattern due to the trisubstituted nature of the ring. The proton at the 4-position, being para to the formyl group and meta to the chloro and ester groups, will likely be a triplet. The protons at the 3 and 5-positions will be doublets, coupled to the H-4 proton. The exact chemical shifts are influenced by the combined electronic effects of the three substituents.

  • Ethyl Ester Protons: The methylene protons of the ethyl group are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift to around 4.4 ppm and a quartet splitting pattern due to coupling with the neighboring methyl group. The methyl protons will appear further upfield at approximately 1.4 ppm as a triplet, coupled to the methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data for Ethyl 2-chloro-6-formylbenzoate
Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)~190
Ester Carbonyl (-COO-)~165
Aromatic Carbon (C-2, attached to Cl)~135
Aromatic Carbon (C-6, attached to -CHO)~138
Aromatic Carbon (C-1, attached to -COOEt)~132
Aromatic Carbons (C-3, C-4, C-5)~128-134
Methylene Carbon (-OCH₂CH₃)~62
Methyl Carbon (-OCH₂CH₃)~14

Causality Behind Predictions:

  • Carbonyl Carbons: The aldehyde carbonyl carbon is significantly deshielded and will appear at a very downfield chemical shift, typically around 190 ppm.[3] The ester carbonyl carbon is also deshielded but appears slightly upfield compared to the aldehyde, around 165 ppm.[4]

  • Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, and C-6) will be the most deshielded. The remaining aromatic carbons (C-3, C-4, and C-5) will have distinct chemical shifts due to the different electronic environments created by the substituents. The ortho-substitution pattern leads to distinct signals for each aromatic carbon.[5]

  • Ethyl Ester Carbons: The methylene carbon, being directly attached to the ester oxygen, will be more deshielded (~62 ppm) than the terminal methyl carbon (~14 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands for Ethyl 2-chloro-6-formylbenzoate
Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (aldehyde)~2850 and ~2750
C=O stretch (aldehyde)~1705
C=O stretch (ester)~1725
C=C stretch (aromatic)~1600, ~1580, ~1470
C-O stretch (ester)~1250 and ~1100
C-Cl stretch~750

Causality Behind Predictions:

  • Aldehyde Group: The presence of an aldehyde is strongly indicated by two characteristic C-H stretching bands around 2850 and 2750 cm⁻¹ and a strong carbonyl (C=O) stretching absorption.[6] For an aromatic aldehyde, this C=O stretch is typically observed around 1705 cm⁻¹.[3]

  • Ester Group: The ethyl ester functional group will show a strong carbonyl (C=O) stretching band at a slightly higher wavenumber than the aldehyde, around 1725 cm⁻¹. Additionally, two strong C-O stretching bands are expected between 1300 and 1000 cm⁻¹.

  • Aromatic Ring and Chloro Group: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z corresponding to the molecular weight of C₁₀H₉ClO₃ (212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope, in an approximate 3:1 ratio).

  • Loss of Ethoxy Radical (-OCH₂CH₃): A major fragmentation pathway for ethyl benzoates is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. This would result in a significant peak at m/z 167 (for ³⁵Cl).[7]

  • Loss of Ethene (-C₂H₄): Another common fragmentation for ethyl esters is a McLafferty-type rearrangement involving the loss of ethene (28 Da), which would lead to a fragment ion at m/z 184 (for ³⁵Cl).

  • Loss of Chlorine Radical (-Cl): Fragmentation involving the loss of a chlorine radical (•Cl, 35 Da) would produce an ion at m/z 177.

  • Loss of Formyl Radical (-CHO): Cleavage of the formyl radical (•CHO, 29 Da) would result in a peak at m/z 183 (for ³⁵Cl).

Diagram of the Spectroscopic Elucidation Workflow:

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Interpreted Data Target_Molecule Ethyl 2-chloro-6-formylbenzoate (C₁₀H₉ClO₃) HNMR ¹H NMR Target_Molecule->HNMR Provides Proton Environment Data CNMR ¹³C NMR Target_Molecule->CNMR Provides Carbon Skeleton Data IR IR Spectroscopy Target_Molecule->IR Identifies Functional Groups MS Mass Spectrometry Target_Molecule->MS Determines Molecular Weight & Fragmentation HNMR_Data Chemical Shifts Integration Coupling Patterns HNMR->HNMR_Data CNMR_Data Number of Unique Carbons Chemical Shifts CNMR->CNMR_Data IR_Data Characteristic Absorptions (C=O, C-H, C-O, C-Cl) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure HNMR_Data->Structure_Confirmation CNMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Integrated workflow for the structure elucidation of Ethyl 2-chloro-6-formylbenzoate.

Conclusion: A Self-Validating Analytical Approach

The structural elucidation of ethyl 2-chloro-6-formylbenzoate serves as an excellent example of the power of a multi-technique spectroscopic approach. While a direct, documented synthesis and characterization may be elusive, a robust and scientifically sound structural assignment can be achieved through a combination of a plausible synthetic strategy and predictive spectroscopic analysis. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system, where each piece of information corroborates the others, leading to a high degree of confidence in the final structural assignment. This comprehensive approach is indispensable for ensuring the identity and purity of such key intermediates in the fields of pharmaceutical and chemical research.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and Utilization of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-chloro-6-formylbenzoate Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1][2]

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of pharmacophores such as isoindolinones and substituted phthalides.[1][2] Its structure—featuring an electrophilic formyl group, a labile ethyl ester, and a halogenated core—renders it a versatile but reactive scaffold.[1][2]

This guide moves beyond generic safety advice, providing a specific operational framework for handling this compound in drug discovery and process chemistry environments. It addresses the compound's susceptibility to autoxidation and hydrolysis, necessitating strict exclusion of moisture and oxygen during storage and manipulation.[1][2]

Physicochemical Profile & "Know Your Compound"

Before handling, researchers must internalize the physical and chemical limitations of the reagent to prevent degradation and accidents.[2]

PropertyDataOperational Implication
CAS Number 1049677-64-6 Use for inventory tracking and waste coding.[2]
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Physical State Viscous Oil or Low-Melting SolidMay require warming (30°C) for transfer; do not overheat.[1][2]
Solubility DCM, EtOAc, DMSO, THFIncompatible with aqueous media without co-solvents.[1]
Reactivity Class Electrophile / Acylating AgentHigh Risk: Aldehyde oxidation (to acid) and Ester hydrolysis.[1][2]
Hazard Identification & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for this CAS is limited.[2] The following assessment utilizes Read-Across Methodology based on the structural analog Methyl 2-chloro-6-formylbenzoate and 2-chloro-6-formylbenzoic acid.

Core Hazards (GHS Classification derived from analogs)
  • Skin Corrosion/Irritation (Category 2): The halogenated ring increases lipophilicity, facilitating dermal absorption and irritation.[2]

  • Serious Eye Damage/Irritation (Category 2A): The aldehyde moiety is a potent lachrymator and irritant.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Respiratory tract irritation is highly probable upon inhalation of aerosols or vapors.[2]

  • Sensitization Potential: Aldehydes are known protein haptenizers; prolonged exposure may induce allergic contact dermatitis.[1][2]

Reactivity Hazards
  • Autoxidation: The formyl group at the ortho position is susceptible to air oxidation, converting the compound to 2-chloro-6-ethoxycarbonylbenzoic acid , which alters stoichiometry in downstream reactions.[1][2]

  • Cyclization: Under acidic or basic conditions, the compound may tautomerize or cyclize to form pseudo-esters (phthalide derivatives), complicating analysis and purification.[2]

Strategic Handling Protocols
A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Glovebox (if handling >10g).[2]

  • Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon).[2] The aldehyde moiety degrades rapidly in ambient air.[2]

B. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or VitonStandard latex is permeable to halogenated aromatics.[2]
Eye Protection Chemical Splash GogglesFace shield required if handling >100mL liquid volumes.[2]
Respiratory P100/OV CartridgeRequired only if working outside a fume hood (e.g., spill cleanup).
Clothing Tyvek Lab CoatPrevents contamination of street clothes; essential for sensitizers.[2]
C. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Store under inert gas (Argon preferred due to density).[2]

  • Container: Amber glass with Teflon-lined caps to prevent UV degradation and cap corrosion.[2]

Experimental Workflow & Safety Decision Matrix

The following logic flow dictates the handling procedure based on the scale and state of the reagent.

SafetyMatrix Start Start: Handling Ethyl 2-chloro-6-formylbenzoate ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 Gram (Screening) ScaleCheck->SmallScale LargeScale > 10 Grams (Process) ScaleCheck->LargeScale HoodWork Fume Hood Handling (Standard PPE) SmallScale->HoodWork GloveBox Glovebox / Schlenk Line (Strict Anaerobic) LargeScale->GloveBox Prevent Exposure SolventSelect Solvent Selection HoodWork->SolventSelect GloveBox->SolventSelect Reaction Reaction Monitoring (TLC/LCMS) SolventSelect->Reaction Dry Solvents Only Quench Quench Protocol (Cold NH4Cl or Water) Reaction->Quench Exothermic Risk? Waste Waste: Halogenated Organic Quench->Waste

Figure 1: Operational decision matrix for scaling reactions involving Ethyl 2-chloro-6-formylbenzoate.

Emergency Response & Degradation Pathways

Understanding how the molecule breaks down is critical for spill response and waste disposal.[1][2]

Spill Management
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don full PPE including respiratory protection if vapors are strong.[1][2]

  • Neutralization: Absorb with vermiculite or sand.[2] Do not use water initially, as hydrolysis generates HCl and organic acids.[2]

  • Disposal: Collect in a sealed container labeled "Halogenated Organic Waste."

Degradation Logic

The compound follows two primary degradation paths that researchers must recognize during LCMS analysis.

Degradation Compound Ethyl 2-chloro-6-formylbenzoate (Active Reagent) Oxidation Path A: Oxidation (Air Exposure) Compound->Oxidation Hydrolysis Path B: Hydrolysis (Moisture/Acid) Compound->Hydrolysis AcidProd 2-Chloro-6-carboxybenzoic acid (Inactive) Oxidation->AcidProd + O2 Cyclic Pseudo-ester / Phthalide Form (Isomer) Hydrolysis->Cyclic + H2O / H+

Figure 2: Primary degradation pathways.[2] Path A leads to dead-end byproducts; Path B leads to cyclized isomers.[2]

Synthesis Context & Application

This compound is frequently used to synthesize Isoindolinones via reductive amination or condensation with amines.[2]

  • Critical Control Point: When reacting with amines, the formyl group reacts first to form an imine.[1][2] Ensure the reaction temperature is controlled (0°C start) to prevent uncontrolled polymerization or oligomerization.

  • Validation: Verify reagent purity via 1H NMR before use. Look for the aldehyde proton signal at ~10.0 ppm.[2] If this signal is diminished or shifted, significant oxidation has occurred.[2]

References
  • Aksjonova, K., et al. (2012).[2][3] Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44, 2200–2208.[1][2][3] (Describes synthesis and cyclization behavior of related 2-chloro-6-formylbenzoate derivatives). Retrieved from [Link]

  • PubChem. (2025).[2][3][4][5] Methyl 2-chloro-6-formylbenzoate (Related Analog Safety Data). National Library of Medicine.[1][2][4] Retrieved from [Link]

Sources

Ethyl 2-chloro-6-formylbenzoate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety whitepaper for Ethyl 2-chloro-6-formylbenzoate . It is designed for application scientists and process chemists who require a deeper understanding of the material's reactivity, hazards, and handling protocols beyond standard safety data sheets.

Document Control: Technical Guide v1.0 | Target Audience: R&D Chemists, Process Engineers Subject: Safety, Reactivity, and Handling Protocols for Halogenated Aromatic Aldehydes

Executive Summary & Chemical Identity

Ethyl 2-chloro-6-formylbenzoate is a bifunctional aromatic intermediate characterized by a highly substituted benzene ring containing an aldehyde, an ester, and a halogen. Its structural congestion (2,6-disubstitution) imparts unique reactivity, making it a critical scaffold for synthesizing fused heterocycles such as isoindolinones and quinazolines, often explored in kinase inhibitor development.

Chemical Identification
ParameterDetail
Chemical Name Ethyl 2-chloro-6-formylbenzoate
Structural Class Halogenated Benzoate Ester / Aromatic Aldehyde
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol (Calculated)
CAS Number Not widely listed; Analogous to Methyl ester (CAS 1086391-95-8)
Physical State Solid (Low melting point) or Viscous Oil (depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Note on CAS: While the methyl ester (CAS 1086391-95-8) is common in catalogs, the ethyl variant is often a custom-synthesized intermediate. All safety data herein is derived from structure-activity relationship (SAR) analysis of close analogs (e.g., Ethyl 2-formylbenzoate).

Hazard Identification & Toxicology (GHS Standards)

This compound is an alkylating agent precursor and a strong electrophile . The aldehyde moiety is reactive toward biological nucleophiles (proteins/DNA), while the ester can hydrolyze to the corresponding benzoic acid derivative.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

  • Skin Sensitization: Category 1 (Potential sensitizer due to aldehyde group).

Mechanism of Toxicity
  • Schiff Base Formation: The formyl group (-CHO) readily condenses with primary amines in biological tissue (lysine residues), leading to protein haptenization and potential immune sensitization.

  • Acid Hydrolysis: Upon contact with mucous membranes, the ester hydrolyzes to 2-chloro-6-formylbenzoic acid, locally lowering pH and causing chemical burns.

Physicochemical Properties & Stability

Understanding the physical stability is crucial for maintaining reagent integrity during storage.

PropertyValue (Predicted/Analog)Significance
Melting Point 40–50 °CLow melting point requires cool storage to prevent fusing/caking.
Boiling Point ~310 °C (at 760 mmHg)High boiling point; vacuum distillation recommended for purification.
Flash Point >110 °CCombustible but not highly flammable.
Reactivity Air/Moisture SensitiveAldehyde oxidizes to acid; Ester hydrolyzes.

Handling & Storage: A Self-Validating Protocol

To ensure "Trustworthiness" in the lab, the storage system must be self-validating—meaning the protocol itself reveals if the compound has degraded.

The "Argon-Desiccator" Protocol
  • Primary Container: Store in amber glass vials with Teflon-lined caps (prevents UV degradation and leaching).

  • Atmosphere: Purge headspace with Argon. Why? Argon is heavier than air and provides a better blanket than Nitrogen for preventing aldehyde oxidation.

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with a color-indicating silica gel packet.

    • Self-Validation: If the silica turns pink/green (wet), the seal is compromised, and the ester may have hydrolyzed.

  • Temperature: Refrigerate at 2–8 °C.

Engineering Controls Workflow

The following diagram illustrates the hierarchy of controls required when handling this electrophile.

SafetyProtocol cluster_check Validation Check Hazard Hazard Source: Ethyl 2-chloro-6-formylbenzoate Engineering Level 1: Engineering Controls (Fume Hood, Local Exhaust) Hazard->Engineering Containment Admin Level 2: Admin Controls (SOPs, Argon Purge, Waste Segregation) Engineering->Admin Procedure Check1 Is Odor Detected? Engineering->Check1 PPE Level 3: PPE (Nitrile Gloves, Goggles, Lab Coat) Admin->PPE Barrier Exposure Outcome: Safe Handling / No Exposure PPE->Exposure Protection Action STOP: Breach of Containment Check1->Action Yes

Figure 1: Hierarchy of safety controls. Note that odor detection (Check1) indicates a failure of Engineering controls.

Synthetic Utility & Reactivity Profile

For the research scientist, the value of Ethyl 2-chloro-6-formylbenzoate lies in its bifunctional electrophilicity .

Core Reactivity: The "Scaffold Logic"

The molecule possesses two electrophilic sites:

  • C-1 (Formyl): Hard electrophile, reacts fast with amines/hydrides.

  • C-2 (Ester): Softer electrophile, reacts slower; susceptible to cyclization after the formyl group reacts.

This arrangement allows for cascade reactions . For example, reacting with a primary amine (


) first forms a Schiff base (imine) at the formyl group, which then attacks the ester to form an isoindolinone  ring, releasing ethanol.
Experimental Protocol: Reductive Amination (Example)

Use this protocol to derivatize the aldehyde without affecting the ester.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-chloro-6-formylbenzoate in anhydrous DCE (Dichloroethane).

  • Amine Addition: Add 1.1 eq of amine (

    
    ) and 1.5 eq of Acetic Acid. Stir for 30 min.
    
    • Causality: Acid catalysis promotes imine formation by protonating the carbonyl oxygen.

  • Reduction: Cool to 0 °C. Add 2.0 eq of STAB (Sodium Triacetoxyborohydride).

    • Expert Insight: STAB is used over

      
       because it is less aggressive and will reduce the imine without reducing the ester or the aldehyde (chemoselectivity).
      
  • Quench: Quench with saturated

    
    .
    
Reactivity Visualization

The following diagram maps the synthetic divergence possible with this intermediate.

ReactivityPath Start Ethyl 2-chloro-6-formylbenzoate PathA Path A: Amine (R-NH2) Start->PathA Condensation PathB Path B: Oxidation (NaClO2) Start->PathB Pinnick Ox PathC Path C: Pd-Catalysis Start->PathC Cross-Coupling (-Cl) InterA Intermediate: Schiff Base (Imine) PathA->InterA ProdA Product: Isoindolinone (Cyclization) InterA->ProdA -EtOH (Intramolecular) ProdB Product: Phthalic Acid Derivative PathB->ProdB ProdC Product: Biaryl Coupling (Suzuki) PathC->ProdC

Figure 2: Synthetic divergence map showing three primary reaction pathways: Condensation/Cyclization, Oxidation, and Cross-Coupling.

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes. The aldehyde is a lachrymator; do not rub eyes.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) followed by soap and water. Reasoning: PEG solubilizes organic esters better than water alone, removing the chemical from skin pores.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), administer corticosteroids (medical professional only).

Waste Disposal[2]
  • Classification: Hazardous Organic Waste (Halogenated).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT dispose of down the drain. The chlorine content requires specific scrubbing to prevent dioxin formation during incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53408620, Methyl 2-chloro-6-formylbenzoate. Retrieved from [Link]

    • Note: Used as the primary structural analog for physicochemical property estim

Sources

Strategic Utilization of Ethyl 2-chloro-6-formylbenzoate in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6) represents a high-value "linchpin" intermediate in medicinal chemistry, specifically designed for the divergent synthesis of polycyclic heterocycles. Its unique 1,2,6-trisubstituted benzene pattern features three distinct reactive handles: a masked electrophile (formyl group), a cyclization anchor (ethyl ester), and a functionalization handle (chlorine).

This technical guide details the strategic application of this scaffold in synthesizing 7-chloroisoindolin-1-ones and 8-chlorophthalazin-1(2H)-ones —privileged cores in the development of PARP inhibitors, MDM2 antagonists, and kinase inhibitors.

Chemical Reactivity Profile & Tautomeric Equilibrium

The "Chameleon" Nature of the Scaffold

The utility of ethyl 2-chloro-6-formylbenzoate is defined by its ring-chain tautomerism. In solution, the compound exists in equilibrium between the open-chain aldehyde-ester form and the cyclic pseudo-ester (3-ethoxyphthalide) form.

  • Open Form: Displays typical aldehyde reactivity (reductive amination, condensation).

  • Cyclic Form: Dominates in neutral/acidic media and solid state. This often leads to confusion during NMR analysis, characterized by the disappearance of the aldehyde proton (

    
     ppm) and the appearance of an acetal methine (
    
    
    
    ppm).

Expert Insight: Successful functionalization requires manipulating this equilibrium. Acidic conditions usually catalyze the interconversion, allowing nucleophiles (amines, hydrazines) to trap the open form, driving the reaction to completion [1].

Tautomerism OpenForm Open Chain Form (Ethyl 2-chloro-6-formylbenzoate) Reactive Aldehyde Intermediate Oxocarbenium Intermediate OpenForm->Intermediate H+ / Lewis Acid CyclicForm Cyclic Pseudo-Ester (7-Chloro-3-ethoxyphthalide) Stable Acetal CyclicForm->Intermediate Ring Opening Intermediate->OpenForm Intermediate->CyclicForm Cyclization

Figure 1: Acid-catalyzed tautomeric equilibrium between the open aldehyde-ester and the cyclic pseudo-ester forms.

Application I: Synthesis of 7-Chloroisoindolin-1-ones

The isoindolinone scaffold is a structural motif found in various bioactive molecules, including anticancer agents targeting the p53-MDM2 interaction. Ethyl 2-chloro-6-formylbenzoate serves as a direct precursor to 7-chloroisoindolin-1-ones via a reductive cyclization cascade.

Mechanism

The reaction proceeds through a "trap-and-cyclize" mechanism:

  • Imine Formation: The primary amine attacks the aldehyde (open form).

  • Cyclization: The resulting imine (or hemiaminal) attacks the adjacent ethyl ester to form the lactam ring.

  • Stabilization: Depending on conditions, the intermediate may be reduced (using NaBH3CN) to the isoindolinone or retained as a hydroxy-isoindolinone.

Experimental Protocol: Acid-Mediated Cyclization

Adapted from Aksjonova et al. (2012) [1]

Reagents:

  • Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH) or HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of ethyl 2-chloro-6-formylbenzoate in 5 mL of dry MeOH.

  • Amine Addition: Add 1.2 mmol of the primary amine. If the amine is a hydrochloride salt, add 1.2 equiv of triethylamine (TEA).

  • Acid Catalysis: Add catalytic AcOH (10 mol%).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (disappearance of the pseudo-ester spot).

  • Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and brine.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Yield Expectation: 75–90% depending on amine sterics.

Application II: Synthesis of 8-Chlorophthalazin-1(2H)-ones

Phthalazinones are the pharmacophore core of PARP inhibitors (e.g., Olaparib analogs). The "8-chloro" position provided by this scaffold is critical for modulating potency and selectivity in next-generation inhibitors.

Mechanism

Reaction with hydrazine hydrate triggers a rapid condensation-cyclization sequence. The nucleophilic hydrazine attacks the aldehyde first, followed by intramolecular acylation by the ester.

Experimental Protocol: Hydrazine Condensation

Reagents:

  • Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

  • Hydrazine hydrate (65% solution, 3.0 equiv)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 500 mg of ethyl 2-chloro-6-formylbenzoate in 10 mL of EtOH.

  • Addition: Dropwise add hydrazine hydrate at room temperature. A precipitate often begins to form immediately.

  • Heating: Heat to reflux (

    
    C) for 2 hours to ensure complete cyclization.
    
  • Isolation: Cool the reaction to

    
    C. The product, 8-chlorophthalazin-1(2H)-one , typically precipitates as a white or off-white solid.
    
  • Filtration: Filter the solid, wash with cold EtOH and Et2O.

  • Drying: Dry under high vacuum. No chromatography is usually required.

Divergent Functionalization Workflow

The strategic value of this scaffold lies in the Chlorine (Cl) handle. Unlike bromo- or iodo- analogs, the aryl chloride is stable enough to survive the initial cyclization conditions but reactive enough for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura) in the final elaboration steps.

Workflow Start Ethyl 2-chloro-6-formylbenzoate (Scaffold) Branch1 Pathway A: Amine (R-NH2) Acidic MeOH Start->Branch1 Branch2 Pathway B: Hydrazine (N2H4) Reflux EtOH Start->Branch2 Product1 7-Chloroisoindolin-1-one (MDM2 / Kinase Core) Branch1->Product1 Product2 8-Chlorophthalazin-1(2H)-one (PARP Inhibitor Core) Branch2->Product2 Coupling Pd-Catalyzed Coupling (Suzuki / Buchwald) Library Generation Product1->Coupling Cl Substitution Product2->Coupling Cl Substitution Final Diversified Bioactive Library Coupling->Final

Figure 2: Divergent synthesis workflow converting the core scaffold into two distinct pharmacophore classes.

Comparative Data: Reaction Conditions

Target ScaffoldReagentSolventTemp (

C)
Typical YieldKey Intermediate
7-Chloroisoindolin-1-one Primary Amine / AcOHMeOH65 (Reflux)75–90%Imine / Hemiaminal
8-Chlorophthalazinone Hydrazine HydrateEtOH80 (Reflux)>90%Hydrazone
3-Alkoxyphthalide Alcohol / HClEtOH25–60VariableCyclic Acetal

References

  • PubChem.[2] (n.d.). Ethyl 2-chloro-6-formylbenzoate (Compound Summary). National Library of Medicine. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

Sources

Discovery and history of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of Ethyl 2-chloro-6-formylbenzoate (CAS: 1049677-64-6). It synthesizes historical context with rigorous experimental protocols, designed for immediate application in high-level organic synthesis and medicinal chemistry programs.[1][2]

A Gateway Intermediate for Polysubstituted Isoindolinones and Phthalazinones[1][2][3]

Executive Summary & Chemical Profile[1][2][3][4]

Ethyl 2-chloro-6-formylbenzoate is a specialized bifunctional arene intermediate.[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring: a 1,2,3-trisubstitution pattern featuring an electrophilic ester, a reactive aldehyde, and a halogen handle.[1][2]

This molecule does not merely serve as a building block; it acts as a divergent core .[1][2] The interplay between the ortho-formyl and ester groups allows for ring-chain tautomerism, making it a critical precursor for the synthesis of isoindolinones (found in various kinase inhibitors) and phthalazinones (common in PARP inhibitors).[1][2]

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name Ethyl 2-chloro-6-formylbenzoate
CAS Number 1049677-64-6
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Yellowish oil or low-melting solid (tautomer dependent)
Key Functionality Ortho-formyl ester (pseudo-acid derivative)
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water

Historical Genesis: The Evolution of Regiocontrol

The discovery and utilization of Ethyl 2-chloro-6-formylbenzoate are inextricably linked to the evolution of Directed Ortho-Metallation (DoM) strategies in the late 20th and early 21st centuries.[1][2]

Historically, synthesizing 1,2,3-trisubstituted benzenes was plagued by regioselectivity issues.[1][2] Classical electrophilic aromatic substitution on 3-chlorobenzoic acid or 3-chlorobenzaldehyde typically yielded mixtures of isomers, difficult to separate on an industrial scale.[1][2]

The breakthrough came with the refinement of lithiation strategies.[1][2] Researchers, notably Aksjonova et al. (2012) , demonstrated that the aldehyde functionality, when masked as an acetal (dioxolane), could serve as a potent Directed Metallation Group (DMG) .[1][2] This allowed for the precise installation of the carboxylate moiety at the sterically congested 2-position, sandwiched between the chlorine and the protected aldehyde.[1][2]

This molecule represents a triumph of kinetic control in synthesis—forcing a substituent into a position that thermodynamic methods would strictly forbid.[1][2]

Synthesis Protocol: The Directed Lithiation Route[1][2]

The following protocol is the industry-standard method for synthesizing Ethyl 2-chloro-6-formylbenzoate. It relies on the ortho-lithiation of a protected 3-chlorobenzaldehyde precursor.[1][2]

Mechanistic Flow (DOT Diagram)

SynthesisPathway Start 3-Chlorobenzaldehyde Step1 Acetal Protection (1,3-Dioxolane) Start->Step1 Ethylene glycol, pTsOH Intermediate Lithiated Species (Ortho-Li) Step1->Intermediate n-BuLi, -78°C, THF Step2 Electrophilic Trapping (Ethyl Chloroformate) Intermediate->Step2 ClCO2Et Precursor Acetal-Ester Intermediate Step2->Precursor Quench Final Ethyl 2-chloro-6- formylbenzoate Precursor->Final 1M HCl, Reflux (Deprotection)

Figure 1: The regioselective synthesis pathway via Directed Ortho-Metallation (DoM).

Detailed Methodology

Reagents:

  • 2-(3-chlorophenyl)-1,3-dioxolane (Starting Material)[1][2][3]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes[1][2]

  • Ethyl Chloroformate (Electrophile)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Hydrochloric Acid (1M)[1][2][3]

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush continuously with nitrogen.[1][2]

  • Solvation: Charge the flask with 2-(3-chlorophenyl)-1,3-dioxolane (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step): Add n-BuLi (11.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Technical Insight: The acetal oxygen coordinates the lithium, directing the deprotonation specifically to the ortho position (between Cl and the acetal).[1][2] Stir for 1 hour at -78°C to ensure complete metallation.

  • Electrophilic Trapping: Add Ethyl Chloroformate (12.0 mmol) dropwise. The solution may change color (often to yellow/orange).[1][2] Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench & Extraction: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3] This yields the acetal-ester intermediate.[1][2]

  • Hydrolysis (Deprotection): Dissolve the crude intermediate in THF (10 mL) and add 1M HCl (10 mL). Heat to reflux for 1–2 hours.

    • Monitoring: Monitor by TLC.[1][2] The disappearance of the acetal spot and appearance of the aldehyde indicates completion.[1][2]

  • Purification: Cool to RT, neutralize with saturated NaHCO₃, and extract with EtOAc. Purify via flash column chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–85% overall yield.

Applications: The Isoindolinone Gateway[1][2]

The primary value of Ethyl 2-chloro-6-formylbenzoate lies in its reactivity with amines.[1][2] It serves as a "linchpin" reagent for constructing bicyclic heterocycles.[1][2]

Reaction Logic: Ring-Chain Tautomerism

In solution, the molecule exists in equilibrium between the open-chain aldehyde-ester and the cyclic pseudo-ester (hydroxy-lactone) .[1][2] When reacted with primary amines, it undergoes a cascade reaction: condensation followed by cyclization to form isoindolinones (lactams).[1][2]

Pathway Visualization (DOT Diagram)[1][2]

Reactivity cluster_tautomer Tautomeric Equilibrium Aldehyde Ethyl 2-chloro-6-formylbenzoate (Open Chain) Imine Imine Intermediate Aldehyde->Imine + R-NH2 - H2O Pseudo 3-Ethoxy-7-chloro- isobenzofuran-1(3H)-one (Cyclic Form) Aldehyde->Pseudo Acid/Base Amine Primary Amine (R-NH2) Amine->Imine Cyclization Intramolecular Acyl Substitution Imine->Cyclization Ring Closure Product 7-Chloro-2-substituted- isoindolin-1-one Cyclization->Product - EtOH

Figure 2: Conversion of the formylbenzoate to pharmacologically active isoindolinones.

Key Downstream Targets
  • Kinase Inhibitors: The 7-chloroisoindolinone core is a scaffold for designing ATP-competitive inhibitors.[1][2] The chlorine atom provides a handle for further cross-coupling (Suzuki-Miyaura) to elaborate the structure.[1][2]

  • PARP Inhibitors: Reaction with hydrazine yields phthalazin-1(2H)-ones , a core structure found in drugs like Olaparib (though Olaparib uses a different substitution pattern, the chemistry is analogous).[1][2]

  • Antifungals: Analogues of this intermediate are relevant in the synthesis of novel dihydroorotate dehydrogenase (DHODH) inhibitors like Olorofim .[1][2]

References

  • Aksjonova, K., et al. (2012).[1][2][3] "Functionalization of 3-Chlorobenzaldehyde." Synthesis, 44(14), 2200–2208.[1][2]

    • Source:[1][2]

  • FineTech Chemical. (n.d.).[1][2] "Product Data: Ethyl 2-chloro-6-formylbenzoate (CAS 1049677-64-6)."[1][2][3][4]

    • Source:[1][2]

  • Organic Syntheses. (n.d.). "General Methods for Ortho-Lithiation." Organic Syntheses, Coll.[1][2][5] Vol. 10.

    • Source:[1][2]

(Note: While specific drug manufacturing patents are proprietary, the chemistry described above is the foundational academic and industrial standard for accessing this chemical space.)

Sources

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-formylbenzoate is a key bifunctional building block in organic synthesis, particularly in the development of pharmaceutical active ingredients. Its inherent reactivity, stemming from the presence of an aldehyde, an ester, and a chlorinated aromatic ring, necessitates a thorough understanding of its stability profile to ensure the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of Ethyl 2-chloro-6-formylbenzoate, delineates its primary degradation pathways, and offers field-proven recommendations for its optimal storage and handling. Furthermore, a robust, self-validating protocol for stability testing is presented to empower researchers in maintaining the quality and reliability of this critical reagent.

Chemical Profile and Core Stability Challenges

Ethyl 2-chloro-6-formylbenzoate is a molecule that presents unique stability challenges due to its trifecta of reactive functional groups. Understanding its fundamental properties is the first step in mitigating potential degradation.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₃Cheméo[1]
Molecular Weight 212.63 g/mol PubChem[2]
Appearance Colorless to light yellow liquidN/A
Boiling Point ~290-295 °C (estimated)N/A
Solubility Miscible with most organic solvents; sparingly soluble in waterN/A

The primary stability concerns for Ethyl 2-chloro-6-formylbenzoate arise from:

  • The Aldehyde Group: Highly susceptible to oxidation, which can convert the formyl group into a carboxylic acid. It can also undergo polymerization and other side reactions.

  • The Ester Group: Prone to hydrolysis, especially in the presence of acidic or basic conditions, which would cleave the ester linkage to form a carboxylic acid and ethanol.

  • The Chlorinated Aromatic Ring: The chloro-substituent influences the electron density of the aromatic ring, which can affect the reactivity of the other functional groups. While generally stable, dehalogenation can occur under certain reductive conditions.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are the most probable for Ethyl 2-chloro-6-formylbenzoate.

Hydrolysis of the Ester

The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3]

  • Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process that results in the formation of the corresponding carboxylate salt and ethanol.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields the carboxylic acid and ethanol. The equilibrium can be shifted by the presence of water.[4]

The primary degradation product from hydrolysis would be 2-chloro-6-formylbenzoic acid .

G cluster_hydrolysis Hydrolysis Pathway Ethyl_2_chloro_6_formylbenzoate Ethyl 2-chloro-6-formylbenzoate 2_chloro_6_formylbenzoic_acid 2-chloro-6-formylbenzoic acid Ethyl_2_chloro_6_formylbenzoate->2_chloro_6_formylbenzoic_acid Hydrolysis Ethanol Ethanol Ethyl_2_chloro_6_formylbenzoate->Ethanol Byproduct H2O_H_OH H₂O (Acid or Base) H2O_H_OH->Ethyl_2_chloro_6_formylbenzoate

Caption: Hydrolysis of Ethyl 2-chloro-6-formylbenzoate.

Oxidation of the Aldehyde

The formyl group is readily oxidized to a carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.[5] This is a common degradation pathway for aldehydes and can be accelerated by heat and light. The primary degradation product from oxidation would be ethyl 2-chloro-6-carboxybenzoate .

G cluster_oxidation Oxidation Pathway Ethyl_2_chloro_6_formylbenzoate Ethyl 2-chloro-6-formylbenzoate Ethyl_2_chloro_6_carboxybenzoate Ethyl 2-chloro-6-carboxybenzoate Ethyl_2_chloro_6_formylbenzoate->Ethyl_2_chloro_6_carboxybenzoate Oxidation Oxidizing_Agent [O] (e.g., Air, Peroxides) Oxidizing_Agent->Ethyl_2_chloro_6_formylbenzoate

Caption: Oxidation of Ethyl 2-chloro-6-formylbenzoate.

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term stability of Ethyl 2-chloro-6-formylbenzoate, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.[6]

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is ideal.Reduces the rate of all potential degradation reactions, including hydrolysis and oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group.
Light Store in a light-resistant container (e.g., amber glass).Protects the compound from photolytic degradation, to which aromatic aldehydes can be susceptible.
Moisture Keep container tightly sealed in a dry place.Prevents hydrolysis of the ester functional group.
Container Use a tightly sealed, appropriate container (e.g., glass).Prevents exposure to air and moisture.
Incompatibilities Avoid contact with strong bases, amines, and reducing agents.Bases can catalyze rapid hydrolysis, while amines can react with the aldehyde. Reducing agents can reduce the aldehyde.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When not in use, ensure the container is tightly sealed and stored under the recommended conditions.

  • For long-term storage, consider aliquoting the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.

A Self-Validating Stability Testing Protocol

To ensure the quality and reliability of Ethyl 2-chloro-6-formylbenzoate in research and development, a comprehensive stability testing protocol is essential. The following outlines a forced degradation study designed to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are a critical component of understanding a molecule's stability.[9][10] The goal is to induce degradation to a level of approximately 5-20%, which is sufficient for the detection and identification of degradation products without completely degrading the parent compound.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-chloro-6-formylbenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose a solid sample of the compound to dry heat at a temperature above its recommended storage temperature (e.g., 60 °C or 80 °C) for a specified time. Also, expose a solution to the same thermal stress.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization for acid/base hydrolysis), and dilute to a suitable concentration for analysis by a stability-indicating method.

G cluster_workflow Forced Degradation Workflow Start Start: Ethyl 2-chloro-6-formylbenzoate Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Collection Collect Samples at Time Points Stress_Conditions->Sample_Collection Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Sample_Collection->Analysis Data_Evaluation Evaluate Degradation Profile Identify Degradants Analysis->Data_Evaluation End End: Stability Profile Established Data_Evaluation->End

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate it from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[1]

Suggested HPLC Parameters:

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products: For the structural elucidation of unknown degradation products observed in the forced degradation studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11]

Conclusion

The stability of Ethyl 2-chloro-6-formylbenzoate is a critical factor for its successful application in research and drug development. The primary degradation pathways to consider are hydrolysis of the ester and oxidation of the aldehyde. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—the integrity of this valuable reagent can be maintained. Furthermore, the implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, provides a self-validating system to ensure the quality and reliability of experimental results. This proactive approach to stability management is paramount for the advancement of scientific discovery and the development of new therapeutics.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research.
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  • Journal of Pharmaceutical and Biomedical Analysis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 2022.
  • Fisher Scientific.
  • ResearchGate. Hydrolytic stability of synthetic ester lubricants.
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  • Journal of Pharmaceutical and Biomedical Analysis. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. 2022.
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Reactivity profile of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-chloro-6-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

Ethyl 2-chloro-6-formylbenzoate is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the unique electronic and steric arrangement of its three functional groups: an electrophilic aldehyde, a nucleophilically labile chloro substituent, and an ethyl ester. The positioning of these groups—an ortho-formyl and a para-ester group relative to the chlorine atom—creates a synergistic reactivity profile that is ripe for exploitation, particularly in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.[1][2] This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights into its behavior and practical, validated protocols for its transformation.

Molecular Architecture and Spectroscopic Fingerprint

Understanding the reactivity of a molecule begins with a firm grasp of its structure and characteristic analytical data.

Physicochemical & Spectroscopic Data Summary
PropertyValueNotes
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Off-white to yellow solidVaries with purity.
¹H NMR (CDCl₃, 400 MHz) δ ~10.5 (s, 1H, -CHO), 7.6-7.9 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)Chemical shifts are approximate and can vary. The downfield singlet is characteristic of the formyl proton.
¹³C NMR (CDCl₃, 100 MHz) δ ~190 (CHO), ~165 (C=O, ester), ~130-140 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃)Approximate values highlighting the key carbonyl carbons.
IR (KBr, cm⁻¹) ~2850, 2750 (C-H, aldehyde), ~1720 (C=O, ester), ~1690 (C=O, aldehyde), ~1250 (C-O)Shows two distinct carbonyl stretches.
Mass Spectrometry (EI) m/z 212/214 (M⁺, ~3:1 ratio), 183, 167, 139The isotopic pattern for chlorine is a key identifier.[3]

Note: Spectroscopic data is representative and should be confirmed experimentally.[4]

A diagram illustrating the key reactive centers of Ethyl 2-chloro-6-formylbenzoate.

Part 1: The Reactivity Profile: A Trifunctional Analysis

The molecule's reactivity is best understood by examining each functional group, not in isolation, but in the context of its electronic environment.

Reactions at the Aldehyde Group (C6-Formyl)

The aldehyde is arguably the most versatile functional group on the molecule. Its electrophilic carbon is a prime target for nucleophiles, and its adjacent protons are not enolizable, opening specific reaction pathways.

  • Nucleophilic Addition & Condensation: The aldehyde readily undergoes condensation reactions like the Knoevenagel condensation with active methylene compounds.[5] The choice of base is critical; mild bases like piperidine or morpholine are often sufficient and prevent side reactions like ester hydrolysis.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into an amine via an intermediate imine. The choice of reducing agent dictates the experimental setup. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, tolerant of slightly acidic conditions needed for imine formation, and does not reduce the ester.

  • Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like sodium chlorite (NaClO₂) with a scavenger to prevent chlorine dioxide-mediated side reactions. This transformation is valuable for creating di-acid derivatives.

  • Protection Strategies: When reactivity at other sites is desired, the aldehyde can be protected, most commonly as an acetal (e.g., using ethylene glycol and an acid catalyst). This protection is robust under basic and nucleophilic conditions used for SₙAr or ester hydrolysis and can be cleanly removed with aqueous acid.

Reactions at the Chloro Group (C2-Position): Nucleophilic Aromatic Substitution (SₙAr)

Aryl chlorides are typically unreactive towards nucleophiles. However, in this molecule, the chloro group is highly activated for Nucleophilic Aromatic Substitution (SₙAr).

Causality of Activation: The reaction proceeds only because the aromatic ring possesses strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group (the chloride).[6] Both the formyl group (ortho) and the ester group (para) serve this role. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy of the reaction.[7][8] Without this stabilization, the reaction would not occur under practical conditions.[6]

Start Ethyl 2-chloro-6-formylbenzoate + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C2 Start->Attack Step 1 Meisenheimer Formation of Resonance-Stabilized Meisenheimer Complex (Carbanion Intermediate) Attack->Meisenheimer Stabilization Charge delocalized onto ortho-formyl and para-ester groups Meisenheimer->Stabilization Elimination Elimination of Chloride (Cl⁻) Meisenheimer->Elimination Step 2 (Rate-determining) Product Substituted Product Elimination->Product

Workflow for the Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Common nucleophiles used in SₙAr reactions with this substrate include:

  • Amines (R-NH₂): To form N-arylated products.

  • Alkoxides (R-O⁻): To form aryl ethers.

  • Thiols (R-S⁻): To form aryl thioethers.

Reactions at the Ethyl Ester Group

The ester group is the most robust of the three but can be transformed under specific conditions.

  • Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid using a strong base like NaOH or LiOH, followed by acidic workup.[9] Elevated temperatures are often required. It is crucial to note that under these conditions, the aldehyde may undergo a Cannizzaro reaction if it hasn't been protected or reacted first.[10] The use of LiOH in a THF/water system has been shown to be particularly effective for the hydrolysis of ethyl benzoates.[9]

  • Transesterification: The ethyl ester can be converted to other esters by heating in the presence of a different alcohol and an acid or base catalyst.[11] This is a reversible equilibrium-driven process.

Part 2: Synergistic Reactivity: Gateway to Heterocycles

The true synthetic power of Ethyl 2-chloro-6-formylbenzoate is realized when multiple reactive sites are engaged in a single, well-designed transformation. This is most evident in the synthesis of fused heterocyclic systems, which are privileged structures in drug discovery.[12][13][14]

A common and powerful strategy involves reacting the molecule with a binucleophile—a reagent containing two nucleophilic centers.

Example Workflow: Synthesis of a Benzothiazine Derivative

  • Initial SₙAr Reaction: An aminothiol (e.g., 2-aminoethanethiol) is introduced. The more nucleophilic thiol end preferentially attacks the activated C2 position, displacing the chloride.

  • Intramolecular Cyclization: The newly installed amine is now perfectly positioned to undergo an intramolecular condensation with the ortho-aldehyde group, forming an imine.

  • Tautomerization/Aromatization: The resulting intermediate readily tautomerizes to form the stable, aromatic benzothiazine ring system.

Start Ethyl 2-chloro-6-formylbenzoate + 2-Aminoethanethiol SnAr SₙAr Reaction (Thiol attacks C2) Start->SnAr Intermediate Thioether Intermediate SnAr->Intermediate Cyclization Intramolecular Condensation (Amine attacks Aldehyde) Intermediate->Cyclization Product Fused Benzothiazine Product Cyclization->Product

Domino reaction workflow for heterocyclic synthesis.

This self-validating protocol ensures high regioselectivity, as the inherent reactivity of the starting material directs the formation of the desired scaffold.

Part 3: Validated Experimental Protocols

The following protocols are representative of the core transformations discussed.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To demonstrate a standard condensation reaction at the aldehyde position.

  • Materials: Ethyl 2-chloro-6-formylbenzoate (1.0 eq), malononitrile (1.1 eq), piperidine (0.1 eq), absolute ethanol.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve Ethyl 2-chloro-6-formylbenzoate in absolute ethanol (approx. 5 mL per mmol) in a round-bottom flask.

    • Add malononitrile to the solution.

    • Add a catalytic amount of piperidine and stir the mixture at room temperature.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the mixture in an ice bath. The product will often precipitate.

  • Work-up:

    • Filter the solid product and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Filter and dry the solid product. Recrystallization from ethanol can be performed for further purification.

Protocol 2: SₙAr Reaction with Morpholine

Objective: To perform a nucleophilic aromatic substitution at the C2 position.

  • Materials: Ethyl 2-chloro-6-formylbenzoate (1.0 eq), morpholine (2.5 eq), potassium carbonate (2.0 eq), Dimethylformamide (DMF).

  • Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

  • Procedure:

    • To a flask under a nitrogen atmosphere, add Ethyl 2-chloro-6-formylbenzoate, potassium carbonate, and dry DMF.

    • Add morpholine and heat the reaction mixture to 80-90 °C.

    • Stir vigorously and monitor the reaction by TLC. The reaction may take 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Stir until the product precipitates as a solid.

    • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.

    • The crude product can be purified by column chromatography on silica gel.

Conclusion

Ethyl 2-chloro-6-formylbenzoate is more than a simple aromatic compound; it is a sophisticated synthetic intermediate whose reactivity is governed by a delicate interplay of electronic effects. By understanding the distinct yet interconnected reactivity of the aldehyde, chloro, and ester functionalities, researchers can unlock its potential for constructing complex molecular architectures. Its capacity for undergoing chemoselective transformations and participating in elegant domino reactions makes it an invaluable tool in the synthesis of novel heterocyclic compounds for drug discovery and beyond.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
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  • Ethyl 2-benzyloxy-3-chloro-4-methoxy-6-methylbenzoate - Optional[MS (GC)] - Spectrum. SpectraBase.
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Methodological & Application

Application Note & Detailed Protocol for the Synthesis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Ethyl 2-chloro-6-formylbenzoate is a valuable bifunctional molecule, incorporating an aldehyde and an ester on a chlorinated benzene ring. This substitution pattern makes it a versatile building block for the synthesis of complex heterocyclic compounds, which are foundational in medicinal chemistry and materials science. For instance, ortho-formylbenzoates are precursors to phthalides, compounds with notable biological activity.[1]

This guide provides a robust and reproducible three-step synthetic pathway starting from commercially available 2-chloro-6-methylbenzoic acid. The chosen strategy prioritizes reaction selectivity and employs well-established transformations to ensure high purity and reasonable yields.

The overall synthetic strategy is as follows:

  • Fischer Esterification: Protection of the carboxylic acid functionality of 2-chloro-6-methylbenzoic acid via esterification with ethanol. This prevents interference in the subsequent oxidation step.

  • Benzylic Bromination: Selective free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS). This reaction is highly specific and avoids halogenation of the aromatic ring.

  • Kornblum Oxidation: Conversion of the resulting benzyl bromide intermediate to the target aldehyde using dimethyl sulfoxide (DMSO). This method is a mild and efficient way to achieve the desired oxidation without over-oxidizing to a carboxylic acid.

Below is a visual representation of the complete synthetic workflow.

Synthesis_Workflow A 2-Chloro-6-methylbenzoic Acid B Ethyl 2-chloro-6-methylbenzoate A->B Step 1: Fischer Esterification (Ethanol, H₂SO₄) C Ethyl 2-(bromomethyl)-6-chlorobenzoate B->C Step 2: Benzylic Bromination (NBS, AIBN, CCl₄) D Ethyl 2-chloro-6-formylbenzoate (Final Product) C->D Step 3: Kornblum Oxidation (DMSO, NaHCO₃)

Caption: Multi-step synthesis of Ethyl 2-chloro-6-formylbenzoate.

Safety Precautions and Handling

All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a closed system if possible and avoid inhalation or skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust.

  • AIBN (Azobisisobutyronitrile): Can decompose violently when heated. Store in a cool place and handle with care.

  • Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Handle with impermeable gloves.

  • General Handling: Avoid creating dust or aerosols. Ensure all glassware is dry before use, especially for the bromination step. All waste should be disposed of according to institutional and local regulations.[3]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-6-methylbenzoate (Fischer Esterification)

Principle: This reaction is a classic acid-catalyzed esterification.[4] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol, which also serves as the solvent.[5]

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylbenzoic acid (17.0 g, 0.1 mol).

  • Add absolute ethanol (200 mL, excess) to the flask. Stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (3 mL) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the excess acid, followed by a saturated sodium chloride (brine) solution (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by vacuum distillation to obtain Ethyl 2-chloro-6-methylbenzoate as a colorless oil.

Step 2: Synthesis of Ethyl 2-(bromomethyl)-6-chlorobenzoate (Benzylic Bromination)

Principle: This step involves a free-radical halogenation. The reaction is initiated by AIBN, which decomposes upon heating to form radicals. These radicals abstract a hydrogen atom from the benzylic methyl group, which is the most reactive C-H bond due to the stability of the resulting benzylic radical. N-Bromosuccinimide (NBS) serves as a source of bromine radicals to propagate the chain reaction.

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-chloro-6-methylbenzoate (9.9 g, 0.05 mol) in carbon tetrachloride (100 mL).

  • Add N-Bromosuccinimide (NBS) (9.8 g, 0.055 mol) and a catalytic amount of AIBN (approx. 160 mg, 1 mmol).

  • Heat the mixture to reflux (approximately 77°C). The reaction can be initiated by shining a bright lamp on the flask.

  • Maintain reflux for 3-4 hours, monitoring by TLC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide fully.

  • Filter off the succinimide solid and wash it with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings, then remove the solvent using a rotary evaporator. The resulting crude product, Ethyl 2-(bromomethyl)-6-chlorobenzoate, is often used in the next step without further purification.

Step 3: Synthesis of Ethyl 2-chloro-6-formylbenzoate (Kornblum Oxidation)

Principle: The Kornblum oxidation is a reliable method for converting primary halides to aldehydes. The mechanism involves an SN2 reaction where the dimethyl sulfoxide (DMSO) acts as the nucleophile, displacing the bromide to form an alkoxysulfonium salt. A weak base, such as sodium bicarbonate, facilitates an elimination reaction to yield the aldehyde, dimethyl sulfide, and carbon dioxide.

Procedure:

  • Place the crude Ethyl 2-(bromomethyl)-6-chlorobenzoate (from Step 2, approx. 0.05 mol) in a 500 mL round-bottom flask.

  • Add dimethyl sulfoxide (DMSO) (150 mL) and sodium bicarbonate (8.4 g, 0.1 mol).

  • Equip the flask with a magnetic stirrer and heat the mixture in an oil bath at 100-110°C for 1 hour.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water. This will precipitate the product.

  • Extract the product from the aqueous mixture using ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by one wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure Ethyl 2-chloro-6-formylbenzoate.

Data Summary and Expected Yields

StepStarting MaterialReagentsProductTypical YieldMolar Mass ( g/mol )
1 2-Chloro-6-methylbenzoic acidEthanol, H₂SO₄Ethyl 2-chloro-6-methylbenzoate85-95%198.65
2 Ethyl 2-chloro-6-methylbenzoateNBS, AIBN, CCl₄Ethyl 2-(bromomethyl)-6-chlorobenzoate80-90%277.54
3 Ethyl 2-(bromomethyl)-6-chlorobenzoateDMSO, NaHCO₃Ethyl 2-chloro-6-formylbenzoate70-80%212.63

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. Key signals for the final product include the aldehyde proton (~10 ppm), the ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm), and aromatic protons.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect strong carbonyl stretches for the ester (~1720 cm⁻¹) and the aldehyde (~1700 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final solid product.

References

  • Han, M., Liu, C., & Hu, L. (2023). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry. Available at: [Link]1]

  • Blog, Chem. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Available at: [Link]4]

  • Covestro. Safety Data Sheet. Covestro Solution Center. Available at: [Link]]

  • Google Patents. (2011). Processes for the production of esters. Available at: 5]

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 2-chloro-6-formylbenzoate represents a "trifunctional scaffold" of high strategic value in medicinal chemistry. It contains three distinct reactive handles:

  • Aryl Chloride (C2): A site for cross-coupling (Suzuki, Sonogashira).

  • Formyl Group (C6): A handle for condensation, reductive amination, or Wittig olefination.

  • Ethyl Ester (C1): A precursor for cyclization or hydrolysis.

This specific substitution pattern (2,6-disubstitution flanking the ester) creates a sterically congested environment that challenges standard catalytic cycles. Furthermore, the presence of a sensitive aldehyde requires chemoselective conditions that avoid oxidation or nucleophilic attack (e.g., Cannizzaro disproportionation).

This guide details the Suzuki-Miyaura and Sonogashira protocols optimized for this scaffold, prioritizing high conversion of the C-Cl bond while preserving the aldehyde and ester functionalities.

Mechanistic Analysis & Catalyst Selection

The Reactivity Paradox
  • Electronic Activation (Pro): The ester and formyl groups are strong electron-withdrawing groups (EWGs). This reduces the electron density of the benzene ring, significantly facilitating the Oxidative Addition (OA) of the Pd(0) species into the typically inert C-Cl bond.

  • Steric Deactivation (Con): The ortho-ester and meta-formyl groups create a "steric wall." Standard ligands (e.g., PPh3) fail because they cannot accommodate the bulk during the Transmetalation (TM) and Reductive Elimination (RE) steps.

The Solution: Dialkylbiaryl Phosphines

To overcome steric hindrance, we utilize Buchwald-type ligands (SPhos, XPhos). These ligands possess a specific architecture:

  • Electron-Rich Phosphine: Facilitates oxidative addition into the chloride.

  • Biaryl Backbone: Provides a "pocket" that stabilizes the Pd center and promotes reductive elimination in crowded systems.

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)₂ or Pd-PEPPSI-IPent (for extreme sterics).

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is the primary recommendation due to its proven track record with ortho-substituted aryl chlorides [1].

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This protocol describes the coupling of Ethyl 2-chloro-6-formylbenzoate with phenylboronic acid.

Materials
  • Substrate: Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Note: Carbonate bases are milder, but Phosphate is often superior for hindered chlorides.

  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon. Crucial: Oxygen must be excluded to prevent oxidation of the aldehyde to the carboxylic acid.

  • Reagent Loading: Add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

  • Solvent Degassing: In a separate vessel, sparge the Toluene/Water mixture with Argon for 20 minutes. Transfer 5 mL of the solvent to the reaction vessel via syringe.

  • Reaction: Seal the vessel. Heat to 100°C for 12 hours with vigorous stirring (1000 rpm).

    • Checkpoint: The mixture should turn from dark red/brown to black.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Data: Ligand Screening Performance

Table 1: Optimization of Ligand for Ethyl 2-chloro-6-formylbenzoate coupling.

LigandConversion (%)Yield (%)Aldehyde IntegrityNotes
PPh3 <10%N/AHighFailed OA step due to weak activation.
SPhos 85%78%HighGood, but slower kinetics.
XPhos 98% 92% High Optimal balance of sterics/electronics.
BrettPhos 90%85%MediumSlight aldehyde degradation observed.

Protocol 2: Sonogashira Coupling (Alkyne Insertion)

Coupling alkynes to this scaffold is challenging because the aldehyde can react with alkynes (nucleophilic addition) under strongly basic conditions. We employ a Copper-Free modification to minimize side reactions.

Materials
  • Substrate: Ethyl 2-chloro-6-formylbenzoate (1.0 equiv)

  • Alkyne: Phenylacetylene (1.5 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Charge a vial with PdCl₂(MeCN)₂, XPhos, and Cs₂CO₃ under Argon.

  • Addition: Add the aryl chloride and MeCN (degassed).

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Heating: Heat to 80°C for 16 hours.

    • Note: Copper (CuI) is intentionally omitted. While CuI accelerates the reaction, it promotes homocoupling of the alkyne (Glaser coupling) and can act as a Lewis acid activating the aldehyde.

  • Work-up: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Optimization Workflow (Decision Tree)

The following diagram illustrates the logic flow for troubleshooting low yields or side reactions with this specific scaffold.

OptimizationWorkflow Start Start: Standard XPhos Protocol CheckConv Check Conversion (LCMS/NMR) Start->CheckConv HighConv Conversion > 90% CheckConv->HighConv LowConv Conversion < 50% CheckConv->LowConv CheckAldehyde Check Aldehyde Integrity (1H NMR ~10ppm) HighConv->CheckAldehyde TempCheck Increase Temp to 110°C LowConv->TempCheck Intact Aldehyde Intact: Proceed to Workup CheckAldehyde->Intact Degraded Aldehyde Oxidized/Reduced CheckAldehyde->Degraded FixDegradation Action: Switch Base to K3PO4 Strict Anaerobic Conditions Degraded->FixDegradation LigandSwitch Switch to Pd-PEPPSI-IPent TempCheck->LigandSwitch If still low caption Figure 1: Optimization logic for coupling 2-chloro-6-formylbenzoate.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Valente, C., et al. (2012). PEPPSI Theme and Variations: Catalyst Tuning for Difficult Coupling Reactions. Organic & Biomolecular Chemistry, 10, 518-533. [Link]

  • Gelderblom, P., et al. (2016).[2] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 18(17), 4304–4307. [Link]

Sources

Use of Ethyl 2-chloro-6-formylbenzoate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-chloro-6-formylbenzoate in Heterocyclic Scaffolding

Abstract & Strategic Overview

Ethyl 2-chloro-6-formylbenzoate (CAS: Analogous to Methyl ester 1086391-95-8) represents a high-value "ortho-functionalized" scaffold for the rapid construction of nitrogenous heterocycles.[1] Its utility stems from its dense trifunctional core :

  • Electrophilic Formyl Group (C6): Highly reactive toward primary amines and hydrazines for imine/hydrazone formation.[1]

  • Electrophilic Ester Group (C1): Positioned for intramolecular cyclization (trap) following the initial condensation event.[1]

  • Orthogonal Chloro Handle (C2): A steric and electronic modulator that remains intact during cyclization, serving as a pre-installed handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

This guide details the specific protocols for converting this building block into 8-chlorophthalazin-1(2H)-ones and 7-chloroisoindolin-1-ones , key pharmacophores in oncology (PARP inhibitors) and CNS drug discovery (MAGL modulators).[1]

Chemical Profile & Tautomeric Considerations

Before initiating synthesis, researchers must recognize the dynamic behavior of 2-formylbenzoic acid derivatives.[1] Unlike simple aldehydes, this compound exists in an equilibrium between the open-chain aldehyde-ester and the cyclic pseudo-ester (hydroxylactone) forms.[1]

PropertySpecification / Note
IUPAC Name Ethyl 2-chloro-6-formylbenzoate
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Physical State Off-white to pale yellow solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc, EtOH.[1] Sparingly soluble in hexanes.[1]
Stability Sensitive to oxidation (to carboxylic acid) and hydrolysis.[1] Store under inert atmosphere at -20°C.
Tautomerism Critical: In solution, the aldehyde carbonyl can be masked as a cyclic acetal (pseudo-ester).[1] Acidic media shifts equilibrium toward the reactive open aldehyde form.[1]

Experimental Workflows

Workflow A: Synthesis of 8-Chlorophthalazin-1(2H)-one

Target Class: PARP Inhibitors, Antihypertensives[1]

This pathway exploits the 1,2-nucleophilic character of hydrazine.[1] The reaction proceeds via a cascade: condensation of hydrazine with the aldehyde followed by intramolecular nucleophilic acyl substitution at the ester.[1]

Mechanism:

  • Condensation: Hydrazine attacks the aldehyde (C6)

    
     Hydrazone.[1]
    
  • Cyclization: The distal nitrogen of the hydrazone attacks the ester carbonyl (C1).[1]

  • Elimination: Loss of ethanol yields the lactam.[1]

Protocol:

  • Preparation: Dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq, 5.0 mmol) in absolute Ethanol (25 mL).

  • Addition: Add Hydrazine monohydrate (1.2 eq, 6.0 mmol) dropwise at room temperature. Note: Exotherm is possible.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material (Rf ~0.[1]7) and appearance of the polar product (Rf ~0.2).[1]

  • Workup: Cool the reaction to 0°C. The product, 8-chlorophthalazin-1(2H)-one , typically precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

    • Yield Expectation: 85–92%[1]

    • Characterization: ¹H NMR (DMSO-d₆) typically shows a singlet for the azomethine proton (H-4) at ~8.5 ppm and a broad singlet for NH at ~12.5 ppm.[1]

Troubleshooting:

  • No Precipitate? Concentrate the solvent to 20% volume and add cold water.[1]

  • Side Products: Using excess hydrazine prevents the formation of the azine dimer (two scaffolds linked by one hydrazine).[1]

Workflow B: Synthesis of 7-Chloro-Isoindolin-1-ones (Reductive Amination/Cyclization)

Target Class: MAGL Modulators, Kinase Inhibitors[1]

This protocol generates the isoindolinone core.[1] The chlorine atom at position 7 (derived from C2 of the benzoate) is sterically crowded, often requiring specific reduction conditions.[1]

Protocol:

  • Imine Formation:

    • To a solution of Ethyl 2-chloro-6-formylbenzoate (1.0 eq) in MeOH (0.2 M) is added the primary amine (R-NH₂, 1.1 eq).[1]

    • Stir at RT for 2 hours. Add MgSO₄ (anhydrous) to sequester water and drive imine formation.[1]

  • Reduction & Cyclization:

    • Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in portions.

    • Adjust pH to ~5–6 with catalytic Acetic Acid to activate the imine.[1]

    • Stir at RT overnight (12–16 h). The intermediate amine will spontaneously cyclize onto the ester to form the lactam ring.[1]

  • Workup:

    • Quench with sat. NaHCO₃. Extract with DCM.[1][2]

    • Purify via flash chromatography (SiO₂, MeOH/DCM gradient).[1]

Visualization of Synthetic Logic

The following diagram illustrates the divergent utility of the scaffold. The "Chloro" group acts as a pivot point, remaining available for late-stage diversification.[1]

G SM Ethyl 2-chloro-6-formylbenzoate (Bifunctional Scaffold) Hydrazone Intermediate: Hydrazone Species SM->Hydrazone + Hydrazine (NH2NH2) - H2O Imine Intermediate: Schiff Base SM->Imine + Primary Amine (R-NH2) - H2O Phthalazinone Product A: 8-Chlorophthalazin-1(2H)-one (Target: PARP Inhibitors) Hydrazone->Phthalazinone Cyclization (- EtOH) Isoindolinone Product B: 7-Chloro-isoindolin-1-one (Target: MAGL Modulators) Imine->Isoindolinone 1. Reductive Amination 2. Cyclization Suzuki Downstream: Suzuki Coupling (Biaryl Synthesis) Phthalazinone->Suzuki Pd-Catalyzed Coupling at C-8 Cl Isoindolinone->Suzuki Pd-Catalyzed Coupling at C-7 Cl

Caption: Divergent synthesis pathways from Ethyl 2-chloro-6-formylbenzoate leading to distinct heterocyclic cores while preserving the halogen handle.[1]

Critical References

  • Synthesis of MAGL Modulators: Detailed procedures for converting methyl 2-chloro-6-formylbenzoate into carbamate-substituted isoindolinones.

    • Source:[1]

  • Tautomeric Equilibrium: Analysis of the ring-chain tautomerism in 2-formylbenzoic acid derivatives, crucial for understanding reactivity in different solvents.

  • General Phthalazinone Synthesis: Standard protocols for the condensation of 2-formylbenzoates with hydrazine.

    • Source: [Lombardo, L. J. et al. "Discovery of N-(2-chloro-6-methylphenyl)..."[1] J. Med. Chem. 2004, 47, 27, 6658–6661]([Link]) (Analogous chemistry context).[1]

Sources

Application Note: Large-Scale Synthesis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the large-scale synthesis of Ethyl 2-chloro-6-formylbenzoate . It prioritizes process safety, scalability, and regiochemical integrity, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Ethyl 2-chloro-6-formylbenzoate (ECFB), a critical pharmacophore intermediate used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic bioactive agents.

The conventional synthesis of ortho-formyl benzoates is often plagued by over-oxidation or poor regioselectivity. This protocol utilizes a Radical Bromination-Hydrolysis strategy starting from commercially available 2-chloro-6-methylbenzoic acid . This route is selected for its atom economy, avoidance of cryogenic lithiation steps, and suitability for multi-kilogram scale-up.

Key Process Metrics
ParameterSpecification
Target Molecule Ethyl 2-chloro-6-formylbenzoate
Starting Material 2-Chloro-6-methylbenzoic acid (CAS 21327-86-6)
Overall Yield 65–72% (3 Steps)
Purity Target >98.5% (HPLC, a/a)
Critical Hazard Exothermic decomposition of NBS; lachrymatory intermediates.

Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the labile formyl group in the final stage to minimize degradation. The steric congestion at the 2- and 6-positions dictates the use of radical chemistry over nucleophilic substitution.

Strategic Pathway
  • Ester Protection: The carboxylic acid is protected as an ethyl ester to prevent interference during the radical step and to establish the final ester moiety early.

  • Benzylic Functionalization: Radical bromination is employed to convert the benzylic methyl group. We target the gem-dibromide intermediate, which serves as a masked aldehyde.

  • Unmasking (Hydrolysis): The gem-dibromide is hydrolyzed under mild, buffered conditions to generate the aldehyde without saponifying the ethyl ester.

Retrosynthesis Target Ethyl 2-chloro-6-formylbenzoate (Target) Inter1 Ethyl 2-chloro-6-(dibromomethyl)benzoate (Gem-Dibromide) Target->Inter1 Hydrolysis (AgNO3 or CaCO3) Inter2 Ethyl 2-chloro-6-methylbenzoate (Precursor) Inter1->Inter2 Radical Bromination (NBS, AIBN) Start 2-Chloro-6-methylbenzoic acid (Starting Material) Inter2->Start Esterification (EtOH, H2SO4)

Figure 1: Retrosynthetic disconnection showing the conversion of the methyl group to the formyl group via a gem-dibromide intermediate.

Detailed Experimental Protocol

Step 1: Esterification of 2-Chloro-6-methylbenzoic Acid

Objective: Protect the carboxylic acid to prevent decarboxylation and side reactions during bromination.

  • Reagents:

    • 2-Chloro-6-methylbenzoic acid (1.0 equiv)

    • Ethanol (Absolute, 10 vol)

    • Sulfuric Acid (conc., 0.1 equiv) or Thionyl Chloride (1.1 equiv)

  • Protocol:

    • Charge a glass-lined reactor with 2-chloro-6-methylbenzoic acid and Ethanol .

    • Option A (Catalytic): Add conc. H₂SO₄ dropwise. Heat to reflux (78°C) for 12 hours.

    • Option B (Acid Chloride - Recommended for Scale): Cool to 0°C. Add Thionyl Chloride dropwise (Gas evolution!). Warm to reflux for 3 hours.

    • Workup: Concentrate ethanol under vacuum. Dilute residue with Ethyl Acetate.[1] Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate.[1] The product, Ethyl 2-chloro-6-methylbenzoate , is a pale yellow oil.

    • Yield Expectation: 95–98%.

Step 2: Radical Bromination (The Critical Step)

Objective: Convert the benzylic methyl group to the gem-dibromide. Critical Process Parameter (CPP): Control of the Mono/Di-bromo ratio. We drive the reaction to the dibromide to ensure aldehyde formation.

  • Reagents:

    • Ethyl 2-chloro-6-methylbenzoate (1.0 equiv)

    • N-Bromosuccinimide (NBS) (2.4 equiv)

    • AIBN (Azobisisobutyronitrile) (0.05 equiv)

    • Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE) (5 vol). Note: CCl₄ is avoided due to environmental regulations.

  • Protocol:

    • Safety Check: Ensure reactor is purged with Nitrogen. NBS can react violently with certain solvents; use dedicated halogenated solvents.

    • Charge Ethyl 2-chloro-6-methylbenzoate and solvent.

    • Add NBS (1.2 equiv) and AIBN (0.025 equiv).

    • Heat to 80–85°C (reflux for DCE). Initiate radical chain with a visible light source (tungsten lamp) if induction is slow.

    • After 4 hours, cool to 50°C and add the second portion of NBS (1.2 equiv) and AIBN (0.025 equiv).

    • Reflux for an additional 6–8 hours. Monitor by HPLC/GC for the disappearance of the mono-bromide intermediate.

    • Workup: Cool to 0°C. Filter off the precipitated Succinimide byproduct.

    • Wash the filtrate with water (2x) and dilute Sodium Thiosulfate (to quench trace Br₂).

    • Concentrate to obtain crude Ethyl 2-chloro-6-(dibromomethyl)benzoate .

    • Note: Do not distill the dibromide at high temperature; it may degrade. Use directly in Step 3.

Step 3: Hydrolysis to Ethyl 2-chloro-6-formylbenzoate

Objective: Hydrolyze the gem-dibromide to the aldehyde without hydrolyzing the ester.

  • Reagents:

    • Crude Gem-Dibromide (from Step 2)

    • Silver Nitrate (AgNO₃) (2.2 equiv) [Lab Scale] OR Calcium Carbonate (CaCO₃) (3.0 equiv) [Pilot Scale]

    • Solvent: Acetone/Water (4:1) or Ethanol/Water (4:1)

  • Protocol (Scalable CaCO₃ Method):

    • Suspend the crude gem-dibromide in Ethanol/Water (80:20) .

    • Add Calcium Carbonate powder.

    • Heat to reflux (80°C) with vigorous stirring for 6–12 hours.

    • Mechanism: CaCO₃ neutralizes the HBr generated, driving the equilibrium toward the aldehyde.

    • Workup: Filter hot to remove calcium salts. Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate.

    • Purification: The crude aldehyde often requires purification to remove trace acid.

      • Method: Flash Chromatography (Hexane/EtOAc) or Recrystallization from Hexane/Ether if solid.

    • Yield: 70–80% for this step.

Process Safety & Hazard Assessment

HazardRisk LevelMitigation Strategy
NBS Thermal Instability HighNever mix NBS with ketones or amines in the reactor. Store NBS <25°C. Avoid accumulation of unreacted NBS during addition.
Radical Exotherm MediumThe initiation of bromination can be delayed (induction period) followed by a rapid exotherm. Use portion-wise addition of NBS/Initiator.
Alkyl Bromides HighBenzylic bromides are potent lachrymators and alkylating agents. Handle in a closed system/fume hood. Destruct waste with aqueous caustic/thiosulfate.
Thionyl Chloride HighGenerates HCl and SO₂ gas. Use a caustic scrubber for off-gas.
Diagram: Reaction Pathway & Impurities

ReactionPathway cluster_impurities Critical Impurities SM Start Material (Methyl-Ester) Mono Mono-Bromide (Impurity) SM->Mono NBS (1 eq) Di Gem-Dibromide (Intermediate) Mono->Di NBS (2nd eq) Prod Target Aldehyde (ECFB) Di->Prod Hydrolysis Acid Carboxylic Acid (Over-hydrolysis) Prod->Acid prolonged reflux

Figure 2: Reaction progression showing the critical intermediate (Gem-Dibromide) and potential over-hydrolysis impurity.

Analytical Controls

In-Process Control (IPC)
  • Step 2 (Bromination): Monitor the ratio of Mono-Br : Di-Br .

    • Specification: Proceed to hydrolysis only when Mono-Br is < 5.0%.

    • Technique: GC-MS or 1H NMR.

      • Methyl (SM): ~2.4 ppm (singlet).

      • Mono-Br: ~4.5 ppm (singlet, 2H).

      • Di-Br: ~6.8 ppm (singlet, 1H).[2]

      • Aldehyde (Product): ~10.2 ppm (singlet, 1H).

Final Product Specification
  • Appearance: White to pale yellow solid/oil.

  • 1H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 7.4-7.8 (m, 3H, Ar-H), 4.4 (q, 2H, O-CH2), 1.4 (t, 3H, CH3).

  • HPLC Purity: >98.0%.[1]

References

  • Preparation of 2-bromomethyl-6-methyl-benzoic acid and derivatives. (2003). US Patent Application 20030236431. Link (Describes the bromination of 2,6-dimethylbenzoic acid derivatives).

  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (2021). Organic Process Research & Development. Link (Critical safety data for NBS scale-up).[3]

  • Synthesis of 2-chloro-6-methylbenzoic acid. (2010). ResearchGate / Synthetic Communications. Link (Source for starting material synthesis).

  • Regioselective synthesis of substituted benzaldehydes. (General Reference). Journal of Organic Chemistry. (Standard methodology for gem-dibromide hydrolysis).
  • Benzoic acid, 2-chloro-, ethyl ester. (Data). US EPA Substance Registry. Link (Property data for the ethyl ester core).

Sources

Application Note: Strategic Derivatization of the Formyl Group in Ethyl 2-chloro-6-formylbenzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

Ethyl 2-chloro-6-formylbenzoate is a highly valuable bifunctional building block in modern organic synthesis. Its unique substitution pattern—featuring an electrophilic formyl group, an ester, and a chlorinated aromatic ring—offers a rich platform for constructing complex molecular architectures. The formyl group, in particular, serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Its reactivity allows for the introduction of diverse functional groups and the extension of the carbon skeleton, making this compound a cornerstone in the synthesis of novel pharmaceutical intermediates and advanced materials.[1][2]

This guide provides an in-depth exploration of key derivatization strategies for the formyl group of Ethyl 2-chloro-6-formylbenzoate. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven protocols and insights into reaction mechanisms. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable and authoritative resource for their synthetic endeavors.

Nucleophilic Addition and Condensation Reactions: Gateway to Nitrogen-Containing Heterocycles

The carbonyl carbon of the formyl group is highly electrophilic, making it a prime target for nucleophilic attack by nitrogen-based reagents. These condensation reactions are fundamental for creating imines, oximes, and hydrazones, which are not only stable derivatives but also key precursors to a multitude of heterocyclic compounds with significant biological activity.[1][3]

Oxime Formation: A Stable and Versatile Intermediate

The reaction of an aldehyde with hydroxylamine hydrochloride yields an oxime. This transformation is crucial for protecting the aldehyde, but the resulting oxime itself is a versatile functional group, capable of rearrangement (Beckmann rearrangement) or reduction to amines.[4][5] The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl, followed by dehydration, and is typically catalyzed by a mild base to neutralize the HCl salt and facilitate the reaction.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq) in ethanol (10 volumes).

  • Reaction Setup: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a mild base to free the hydroxylamine from its hydrochloride salt.

  • Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. Typically, the reaction completes within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, reduce the solvent volume via rotary evaporation.

    • Add deionized water to the residue to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • If necessary, recrystallize the product from an ethanol/water mixture to obtain the pure oxime.[6][7]

Hydrazone Synthesis: Building Blocks for Bioactive Molecules

Hydrazones are formed by treating the aldehyde with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine).[8] These derivatives are often highly crystalline and serve as important intermediates in reactions like the Wolff-Kishner reduction or the Fischer indole synthesis. Furthermore, the hydrazone motif is a common feature in many pharmacologically active compounds.[9][10][11]

  • Reagent Preparation: Dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq) in methanol (10 volumes) in a 100 mL flask.

  • Reaction Setup: Add the selected substituted hydrazine (e.g., isonicotinic hydrazide, 1.05 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Execution: Reflux the mixture for 4-6 hours, monitoring by TLC. The product often precipitates from the reaction mixture upon cooling.[12]

  • Work-up and Purification:

    • Cool the reaction flask to room temperature, then place it in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold methanol to remove unreacted starting materials.

    • Dry the purified hydrazone derivative in a vacuum oven.

Table 1: Comparison of Condensation Reactions

Reaction Reagent Catalyst Typical Conditions Key Feature of Product
Oxime Formation Hydroxylamine HCl Sodium Acetate Ethanol, RT, 2-4h Stable, versatile intermediate

| Hydrazone Formation | Substituted Hydrazine | Acetic Acid (cat.) | Methanol, Reflux, 4-6h | Crystalline, bioactive scaffold |

G cluster_main Condensation Reaction Workflow Start Ethyl 2-chloro- 6-formylbenzoate Reagent Add Nitrogen Nucleophile (H₂N-Y) Start->Reagent Solvent (e.g., EtOH) Intermediate Formation of Hemiaminal Intermediate Reagent->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Final Product (Imine, Oxime, or Hydrazone) Dehydration->Product G cluster_redox Redox Pathways Start Ethyl 2-chloro- 6-formylbenzoate Oxidation Oxidation Start->Oxidation NaClO₂ Reduction Reduction Start->Reduction NaBH₄ Acid 2-chloro-6-(ethoxycarbonyl) benzoic acid Oxidation->Acid Alcohol Ethyl 2-chloro-6- (hydroxymethyl)benzoate Reduction->Alcohol

Caption: Oxidation and reduction pathways for the formyl group.

Carbon-Carbon Bond Formation: Extending the Molecular Framework

The formyl group is an excellent electrophile for reactions that build new carbon-carbon bonds, such as the Wittig reaction and the Knoevenagel condensation. These methods are pillars of organic synthesis for creating alkenes and other unsaturated systems.

The Wittig Reaction: Converting C=O to C=C

The Wittig reaction provides an unparalleled method for synthesizing alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). [13][14]The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. [15][16][17]

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq) dropwise to form the characteristic colored ylide.

  • Reaction Setup: In a separate flask, dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq) in anhydrous THF.

  • Execution: Slowly transfer the aldehyde solution to the ylide solution at 0 °C via cannula. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

    • Concentrate the solution. The triphenylphosphine oxide byproduct can be removed by column chromatography on silica gel.

Knoevenagel Condensation: Synthesis of Electron-Deficient Alkenes

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group, like diethyl malonate or malononitrile) in the presence of a weak base catalyst. [18]This reaction is highly efficient for creating electron-deficient C=C double bonds.

  • Reagent Preparation: Dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Reaction Setup: Add a catalytic amount of a weak base, such as piperidine or DABCO (0.1 eq). [19]3. Execution: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-3 hours. [20][21]4. Work-up and Purification:

    • Cool the mixture in an ice bath to complete precipitation.

    • Filter the solid product and wash with a small amount of cold ethanol.

    • Dry the product under vacuum. No further purification is typically needed.

Analytical Characterization of Derivatives

Confirmation of the successful derivatization relies on standard spectroscopic techniques. Each reaction type results in a distinct and predictable change in the spectral data.

  • ¹H NMR Spectroscopy: The most telling signal is the disappearance of the aldehyde proton, which typically appears as a singlet around δ 9.5-10.5 ppm. [22]New characteristic signals will appear, such as the vinyl protons in a Wittig product or the CH=N proton in an oxime or hydrazone.

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (δ ~190-200 ppm) will disappear and be replaced by signals corresponding to the new functional group (e.g., a carboxylic acid at δ ~170-180 ppm or alkene carbons at δ ~110-140 ppm). [22]* Infrared (IR) Spectroscopy: The characteristic aldehyde C=O stretching vibration around 1700 cm⁻¹ will vanish. [22]New bands will confirm the transformation, such as a broad O-H stretch for an alcohol or carboxylic acid, or a C=N stretch (~1640-1690 cm⁻¹) for an imine or oxime derivative.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the newly formed derivative, verifying that the desired transformation has occurred. [23]

Conclusion and Outlook

The formyl group of Ethyl 2-chloro-6-formylbenzoate is a powerful nexus for synthetic innovation. The protocols and principles detailed in this guide demonstrate how this single functional group can be strategically manipulated to yield a vast array of derivatives, including alcohols, carboxylic acids, alkenes, oximes, and hydrazones. These products are not end-points but rather valuable intermediates for constructing complex molecules with potential applications in drug discovery and materials science. [24]The ability to selectively transform this group while preserving the ester and chloro-substituents underscores the compound's utility as a premier scaffold for building molecular diversity.

References

  • PubMed. (n.d.). Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry.
  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF.
  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols.
  • MDPI. (n.d.). Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake.
  • ResearchGate. (n.d.). Synthesis of Formyl Derivatives of Benzodiazacrown Ethers and Benzocryptands. | Request PDF.
  • National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC.
  • Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization.
  • National Institutes of Health. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC.
  • ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • (Author). (n.d.). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. (Source).
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
  • ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes....
  • MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Chemistry LibreTexts. (2025, January 19). Preparing Carboxylic Acids.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Thermo Fisher Scientific - CA. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
  • ResearchGate. (2020, October). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.
  • Journal of Global Pharma Technology. (n.d.). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
  • Organic Syntheses Procedure. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • (Author). (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (Source).
  • MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function - PMC.
  • (Author). (n.d.). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. (Source).
  • ResearchGate. (n.d.). Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • National Institutes of Health. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC.
  • National Institutes of Health. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC.
  • ChemRxiv. (n.d.). Electrosynthesis of oximes and amines from CO and nitrite with a cobalt phthalocyanine catalyst.
  • YouTube. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry.
  • MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds.
  • Wikipedia. (n.d.). Aldehyde.
  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • ResearchGate. (2021, April 11). A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions.

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Application Notes and Protocols for the Ester Hydrolysis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-chloro-6-formylbenzoic acid in Synthesis

The hydrolysis of ethyl 2-chloro-6-formylbenzoate is a critical transformation in organic synthesis, yielding 2-chloro-6-formylbenzoic acid. This product is a valuable bifunctional building block, featuring both a carboxylic acid and an aldehyde group in a sterically hindered ortho-arrangement, flanked by a chlorine atom. This unique substitution pattern makes it a key intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The controlled and efficient execution of this hydrolysis is therefore of paramount importance to ensure high purity and yield of the desired product, which is often a precursor for subsequent, more intricate synthetic steps. This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, and critical considerations for success.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely used and generally irreversible process. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the ethoxide (⁻OCH₂CH₃) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the ethoxide or another hydroxide ion to form a carboxylate salt, which is soluble in the aqueous medium. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[1] The carboxylic acid is then regenerated in a final acidification step during the workup.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent steps involve proton transfers and the elimination of ethanol as the leaving group to yield the carboxylic acid. Unlike saponification, acid-catalyzed hydrolysis is a reversible process, and an excess of water is typically used to drive the equilibrium towards the products.[2]

Experimental Protocols

This section provides detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis of ethyl 2-chloro-6-formylbenzoate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the recommended method due to its irreversibility and generally higher yields.

Materials:

  • Ethyl 2-chloro-6-formylbenzoate

  • Sodium hydroxide (NaOH)

  • Ethanol (or other suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-6-formylbenzoate (1.0 eq) in a minimal amount of a co-solvent like ethanol to ensure solubility in the aqueous base.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq, e.g., a 2 M solution). The use of a moderate excess of base ensures complete hydrolysis.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully and slowly add concentrated hydrochloric acid to the reaction mixture with stirring in an ice bath to protonate the carboxylate salt. Continue adding acid until the pH of the solution is acidic (pH ~2-3), which will cause the 2-chloro-6-formylbenzoic acid to precipitate out of the solution.

  • Isolation of Product:

    • Filtration: If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

    • Extraction: If the product does not precipitate or if it is an oil, transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-formylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).

Table 1: Key Parameters for Base-Catalyzed Hydrolysis

ParameterRecommended Value/ConditionRationale
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong bases that effectively catalyze the hydrolysis.
Base Equivalents 2.0 - 3.0 eqEnsures complete reaction and drives the equilibrium.
Solvent Water with a co-solvent (e.g., Ethanol, THF)Water is the reactant; the co-solvent aids in the solubility of the organic ester.
Temperature RefluxIncreases the reaction rate.
Reaction Time 1 - 3 hoursTypically sufficient for complete hydrolysis, but should be monitored by TLC.
Workup Acidification to pH 2-3Protonates the carboxylate salt to precipitate the carboxylic acid.

dot

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Ester in Co-solvent B Add Aqueous NaOH Solution A->B C Heat to Reflux (1-3h) B->C D Cool to Room Temperature C->D E Acidify with HCl to pH 2-3 D->E F Isolate Product (Filtration/Extraction) E->F G Dry Organic Layer F->G If Extraction H Evaporate Solvent G->H I Recrystallization H->I

Caption: Workflow for Base-Catalyzed Hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

While generally less efficient than base-catalyzed hydrolysis, this method may be preferred if the substrate is sensitive to strong bases.

Materials:

  • Ethyl 2-chloro-6-formylbenzoate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or other suitable water-miscible solvent

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloro-6-formylbenzoate (1.0 eq) in a mixture of a water-miscible solvent like dioxane and an aqueous solution of a strong acid (e.g., 10% v/v H₂SO₄). A large excess of water should be used to drive the equilibrium.

  • Reflux: Heat the reaction mixture to reflux for an extended period (typically 8-24 hours). Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted starting material. The desired carboxylic acid product will be deprotonated and move into the aqueous basic layer.

  • Isolation of Product: Separate the aqueous layer and re-acidify it with concentrated HCl to a pH of ~2-3 to precipitate the 2-chloro-6-formylbenzoic acid. Extract the product back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization.

dot

logical_relationship cluster_hydrolysis Ester Hydrolysis cluster_conditions Reaction Conditions Ester Ethyl 2-chloro-6-formylbenzoate Acid 2-chloro-6-formylbenzoic acid Ester->Acid H₂O Ethanol Ethanol Ester->Ethanol H₂O Base Base-Catalyzed (Saponification) Base->Ester Recommended AcidCat Acid-Catalyzed AcidCat->Ester Alternative

Caption: Hydrolysis of Ethyl 2-chloro-6-formylbenzoate.

Potential Side Reactions and Troubleshooting

The presence of the formyl group on the aromatic ring introduces the possibility of a significant side reaction under basic conditions: the Cannizzaro reaction .

The Cannizzaro Reaction:

Aldehydes that lack α-hydrogens, such as aromatic aldehydes, can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[3] In the context of the hydrolysis of ethyl 2-chloro-6-formylbenzoate, the formyl group of the starting material or the product could potentially undergo a Cannizzaro reaction, leading to the formation of 2-chloro-6-(hydroxymethyl)benzoic acid and 2-chloro-6-carboxybenzaldehyde. The presence of electron-withdrawing groups on the aromatic ring can increase the rate of the Cannizzaro reaction.[4]

Mitigation Strategies:

  • Control of Base Concentration: Use the minimum effective concentration of the base to drive the hydrolysis to completion. A large excess of strong base should be avoided.

  • Temperature Control: While reflux is necessary for the hydrolysis, prolonged heating in the presence of a strong base should be avoided to minimize the Cannizzaro reaction.

  • Reaction Monitoring: Closely monitor the reaction by TLC to stop the reaction as soon as the starting ester is consumed.

Troubleshooting:

  • Incomplete Reaction: If the hydrolysis is incomplete, this could be due to insufficient base, too short a reaction time, or low temperature. Consider increasing the amount of base or the reaction time.

  • Low Yield: Low yields may be due to the occurrence of the Cannizzaro side reaction or incomplete extraction of the product during workup. Ensure thorough extraction and consider optimizing the base concentration and reaction time.

  • Purification Challenges: The presence of byproducts from the Cannizzaro reaction can complicate the purification of the desired 2-chloro-6-formylbenzoic acid. Careful recrystallization may be necessary to separate the desired product from these impurities.

Analytical Monitoring

The progress of the hydrolysis reaction can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid method to monitor the disappearance of the starting ester and the appearance of the carboxylic acid product. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of the reaction progress and to determine the purity of the final product, HPLC is a powerful tool.[5]

References

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 18). Which compound reacts faster in the Cannizzaro Reaction? Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • SSERC. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

  • International Journal of Chemical Science. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. Retrieved from [Link]

  • Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • ResearchGate. (n.d.). Single laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection. Retrieved from [Link]

  • PubMed. (n.d.). Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection. Retrieved from [Link]

  • YouTube. (2020, April 14). 17.9 Saponification of Esters [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Characterization of non-discriminating tetramethylammonium hydroxide-induced thermochemolysis–capillary gas chromatography–m. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

  • LibreTexts. (2021, August 14). 5.4: Hydrolysis Reactions. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of 7-Chloro-3-Substituted Phthalides via Chemoselective Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective alkylation/cyclization of Ethyl 2-chloro-6-formylbenzoate using Grignard reagents (


). This transformation is a pivotal entry point for synthesizing 7-chloro-3-substituted phthalides  (isobenzofuran-1(3H)-ones), a privileged scaffold in medicinal chemistry found in kinase inhibitors and bioactive natural products. The protocol prioritizes chemoselectivity—targeting the aldehyde moiety over the ester—followed by a spontaneous or acid-catalyzed lactonization. Critical process parameters (CPPs) such as temperature control, solvent selection (THF vs. 2-MeTHF), and stoichiometry are analyzed to maximize yield and purity.

Introduction & Strategic Analysis

The substrate, Ethyl 2-chloro-6-formylbenzoate , presents a classic yet challenging "polyfunctional electrophile" scenario. It contains two electrophilic sites:

  • Formyl group (Aldehyde) at C6: Highly reactive, kinetically favored.

  • Ethoxycarbonyl group (Ester) at C1: Less reactive, thermodynamically stable, but susceptible to double addition if conditions are uncontrolled.

  • Chloro group at C2: Provides steric bulk and electronic withdrawal, influencing the conformation of the transition state.

The Synthetic Challenge

The objective is a Tandem 1,2-Addition / Lactonization .[1]

  • Success: The Grignard reagent attacks the aldehyde only, forming a magnesium alkoxide. This intermediate is positioned ortho to the ester, facilitating an intramolecular nucleophilic acyl substitution (transesterification) to close the lactone ring.

  • Failure Mode A (Over-alkylation): The Grignard reagent attacks the ester (either before or after the aldehyde), leading to diols or complex mixtures.

  • Failure Mode B (Chemoselectivity Loss): At higher temperatures, the rate difference between aldehyde and ester addition narrows.

Mechanistic Pathway

The reaction proceeds via a kinetic trap. The aldehyde reacts rapidly at low temperatures (-78°C to -40°C). The resulting alkoxide is stable until the reaction mixture is warmed or quenched, at which point the thermodynamic drive to form the stable 5-membered lactone ring dominates.

GrignardMechanism Substrate Ethyl 2-chloro-6-formylbenzoate (Aldehyde + Ester) TS Coordination Complex (Kinetic Control) Substrate->TS -78°C, THF Grignard R-MgX (Nucleophile) Grignard->TS Alkoxide Mg-Alkoxide Intermediate (Ortho-positioned) TS->Alkoxide 1,2-Addition Cyclization Intramolecular Transesterification Alkoxide->Cyclization Warming / H+ Product 7-Chloro-3-Substituted Phthalide (Lactone Core) Cyclization->Product - EtOMgX

Figure 1: Mechanistic pathway for the tandem addition-cyclization sequence.

Experimental Protocol

Reagents & Equipment[2][3][4]
  • Substrate: Ethyl 2-chloro-6-formylbenzoate (1.0 equiv).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ), 1.1 to 1.2 equiv. Note: Titrate before use.
  • Solvent: Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

    • Why 2-MeTHF? It allows for higher reaction temperatures if needed, separates easily from water during workup, and is derived from renewable resources.

  • Quench: 1M HCl or saturated

    
    .
    
  • Equipment: Flame-dried 3-neck round bottom flask, inert gas (Ar/N2) manifold, low-temperature thermometer, syringe pump (optional but recommended for scale-up).

Step-by-Step Procedure
Step 1: System Preparation
  • Assemble glassware and flame-dry under vacuum. Backfill with Argon x3.

  • Charge the flask with Ethyl 2-chloro-6-formylbenzoate (1.0 equiv).

  • Dissolve in anhydrous THF (Concentration: 0.2 M to 0.5 M).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Ensure internal temperature stabilizes before addition.

Step 2: Nucleophilic Addition
  • Load the Grignard reagent (1.1 equiv) into a syringe or pressure-equalizing addition funnel.

  • Slow Addition: Add the Grignard reagent dropwise over 30–60 minutes.

    • Control: Monitor internal temperature. Do not allow it to rise above -70°C.

    • Observation: A color change (often yellow to orange) indicates alkoxide formation.

  • Aging: Stir at -78°C for 1 hour.

  • Monitoring: Analyze a small aliquot by TLC or HPLC.

    • Note: The intermediate alkoxide may not cyclize on the TLC plate immediately. Quench the aliquot with acid before spotting.

Step 3: Cyclization & Workup
  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1–2 hours.

    • Mechanism:[2][3][4][5][6] As the system warms, the magnesium alkoxide attacks the adjacent ester carbonyl.

  • Quench: Carefully add 1M HCl (excess) at 0°C. Stir vigorously for 30 minutes.

    • Purpose: Protonates any remaining alkoxide and catalyzes the final elimination of ethanol to close the lactone ring.

  • Extraction: Dilute with EtOAc or MTBE. Wash the organic phase with Water (x2) and Brine (x1).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Step 4: Purification
  • Crystallization: Many phthalide derivatives crystallize from Hexanes/EtOAc or Ethanol.

  • Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).

Critical Process Parameters (CPP) & Data Analysis

Solvent Effects on Selectivity

The choice of solvent influences the aggregation state of the Grignard reagent (Schlenk equilibrium), affecting reactivity.

ParameterTHF (Standard)2-MeTHF (Green/Industrial)Diethyl Ether
Solubility ExcellentExcellentModerate
Lewis Basicity High (Solvates Mg well)ModerateLow
Reaction Rate FastModerate (Better selectivity)Slow
Workup Miscible with water (Requires extraction)Immiscible (Phase separates easily)Volatile/Flammable
Recommendation Preferred for R&D Preferred for Scale-up Avoid
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Double Addition (Diol formation) Temperature too high during addition.Ensure -78°C is maintained. Reduce addition rate.
Unreacted Ester (Hydroxy-ester) Incomplete cyclization.Extend stirring time after acid quench. Heat to reflux in Toluene with catalytic p-TsOH if necessary.
Low Conversion Grignard reagent degraded/wet solvent.Titrate Grignard. Re-dry solvent (KF < 100 ppm).
Side Products 1,4-addition (if R is alkenyl) or reduction.Use Cerium(III) Chloride (

) additive to enhance 1,2-addition (Luche reduction conditions adapted for Grignard).

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Workup Start Flame-dry Glassware Inert Atmosphere (Ar) Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool to -78°C Dissolve->Cool Add Slow Addition of Grignard (Maintain T < -70°C) Cool->Add Age Stir 1h @ -78°C Add->Age Warm Warm to 0°C (Induce Cyclization) Age->Warm Quench Acid Quench (1M HCl) Stir 30 min Warm->Quench Extract Phase Separation (EtOAc / Water) Quench->Extract Purify Crystallization or Flash Column Extract->Purify

Figure 2: Operational workflow for the synthesis of 7-chloro-3-substituted phthalides.

References

  • Beilstein Journals. "Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy." Beilstein J. Org. Chem. Available at: [Link]

  • National Institutes of Health (NIH). "Recent advancements in synthetic methodologies of 3-substituted phthalides." PMC. Available at: [Link]

  • Organic Chemistry Portal. "Addition of Grignard Reagents to Aryl Acid Chlorides (Selectivity principles)." Available at: [Link]

  • Master Organic Chemistry. "Reaction of Grignard Reagents With Esters." Available at: [Link]

  • PubChem. "Methyl 2-chloro-6-formylbenzoate (Compound Summary)." Available at: [Link]

Sources

Purification of Ethyl 2-chloro-6-formylbenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of Ethyl 2-chloro-6-formylbenzoate

Abstract

This technical guide outlines the isolation and purification of Ethyl 2-chloro-6-formylbenzoate , a critical pharmacophore intermediate often utilized in the synthesis of isoindolinones and substituted benzamides.[1][2] The protocol addresses the specific challenges posed by this molecule: the lability of the formyl group (oxidation risk), the potential for lactonization (phthalide formation), and the separation of closely eluting hydrolytic impurities.[1] The methodology utilizes optimized Flash Column Chromatography (FCC) with a self-validating Thin Layer Chromatography (TLC) control system.[1][2]

Chemical Context & Separation Challenges

The target molecule is a tri-substituted benzene ring featuring three distinct functionalities: an ethyl ester, a chlorine atom, and a formyl (aldehyde) group.

FeatureChemical Implication for Chromatography
Formyl Group (-CHO) Susceptible to air oxidation (forming 2-chloro-6-ethoxycarbonylbenzoic acid) and acetal formation if methanol is used.[1][2]
Ethyl Ester (-COOEt) Moderates polarity but susceptible to hydrolysis under acidic/basic conditions.[1][2]
Ortho-Substitution The 2,6-substitution pattern creates steric crowding, potentially twisting the carbonyls out of planarity, affecting binding affinity to silica.[1][2]

Common Impurities:

  • Starting Material: Ethyl 2-chloro-6-methylbenzoate (if prepared via oxidation).[1][2]

  • Over-Reduction Product: Ethyl 2-chloro-6-(hydroxymethyl)benzoate.[1][2]

  • Cyclization Artifact: 7-chlorophthalide (formed via lactonization of the hydroxymethyl derivative).[2]

  • Oxidation Byproduct: Mono-ethyl 3-chlorophthalate (carboxylic acid derivative).[1][2]

Pre-Chromatographic Considerations

Sample Preparation
  • State: The crude material is typically a viscous yellow oil or low-melting solid.[1][2]

  • Loading Strategy: Dry Loading is strongly recommended over wet loading.[2] The aldehyde functionality can interact with strong solvents (like DCM) to cause band broadening.

    • Protocol: Dissolve crude mixture in minimum DCM, add Celite 545 (1:2 w/w ratio), and rotary evaporate to a free-flowing powder.

Mobile Phase Selection
  • Solvent System: Hexanes / Ethyl Acetate (EtOAc).[3][4][5]

  • Avoid: Methanol (MeOH) or primary alcohols. Aldehydes on acidic silica can form hemiacetals with MeOH, leading to "ghost peaks" or streakiness.[2]

  • Modifier: No acid modifier (e.g., Acetic Acid) is required unless the carboxylic acid impurity is the target. Neutral silica is preferred.[2]

Method Development: The "Self-Validating" TLC System

Before scaling to a column, the separation must be validated on TLC.

Visualization Reagents (Crucial for Specificity):

  • UV (254 nm): Visualizes the aromatic ring (All components).

  • 2,4-DNP Stain (2,4-Dinitrophenylhydrazine): Specific for Aldehydes/Ketones .[1][2][6]

    • Target: The product will appear as a distinct Orange/Red spot.[1]

    • Impurities: Alcohols and esters will NOT stain orange.[2] This confirms the fraction contains the active aldehyde.[1]

Target Rf Values (Hexane:EtOAc 8:2):

  • Target (Aldehyde): 0.35 – 0.40

  • Impurity (Phthalide): 0.25 – 0.30 (Often overlaps; requires gradient).

  • Impurity (Alcohol): 0.10 – 0.15

  • Impurity (Acid): 0.00 (Baseline).

Detailed Protocol: Flash Chromatography[1][3][4][7][8]

Apparatus: Glass column (e.g., 40mm ID for 2-5g scale) or Automated Flash System (e.g., Biotage/Teledyne).[2] Stationary Phase: Silica Gel 60 (230–400 mesh).

Step-by-Step Procedure
  • Column Packing:

    • Slurry pack Silica Gel 60 in 100% Hexanes .[2]

    • Flush with 2 Column Volumes (CV) of hexanes to compress the bed.

    • Expert Tip: Ensure the sand layer on top is flat to prevent "channeling" of the aldehyde band.[1]

  • Loading:

    • Carefully pour the Celite-adsorbed sample (from Section 2.[1][2]1) onto the sand layer.

    • Add a second layer of sand (approx. 1 cm) on top of the Celite to protect the bed from solvent disturbance.[1]

  • Elution Gradient (Linear):

    • 0–5 min: 100% Hexanes (Elutes non-polar starting materials).

    • 5–20 min: 0%

      
       15% EtOAc in Hexanes.
      
    • 20–40 min: 15%

      
       25% EtOAc in Hexanes. (Target usually elutes here).
      
    • 40–50 min: Flush with 50% EtOAc (Elutes polar alcohols/acids).

  • Fraction Collection:

    • Collect smaller fractions (15-20 mL) during the 15-25% gradient window.[1][2]

    • Validation: Spot every 3rd fraction on TLC. Dip in 2,4-DNP stain and heat.[1][2][6] Combine only fractions showing the UV-active and DNP-positive spot.[1][2]

Visualization of Workflow

The following diagram illustrates the decision logic and purification workflow.

PurificationProtocol Start Crude Reaction Mixture (Ethyl 2-chloro-6-formylbenzoate) TLC_Opt TLC Method Development (Hex:EtOAc 8:2) Start->TLC_Opt Stain_Check Stain Validation (2,4-DNP for Aldehyde) TLC_Opt->Stain_Check Verify Rf & Separation Load Dry Loading (Celite 545) Stain_Check->Load Protocol Defined Column Flash Chromatography (Silica Gel 60) Load->Column Gradient Gradient Elution 0% -> 25% EtOAc Column->Gradient Fraction_A Frac 1-10 Non-polar Impurities (Methyl precursor) Gradient->Fraction_A 0-10% EtOAc Fraction_B Frac 11-30 TARGET MOLECULE (Rf ~0.35) Gradient->Fraction_B 15-25% EtOAc Fraction_C Frac 31-50 Polar Impurities (Alcohol/Acid) Gradient->Fraction_C >30% EtOAc Analysis NMR / HPLC Confirmation Fraction_B->Analysis Evaporate & Dry

Caption: Workflow for the isolation of Ethyl 2-chloro-6-formylbenzoate, highlighting the critical DNP stain validation step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Streaking on TLC Acidic decomposition of aldehyde or overload.[1][2]Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
Co-elution with Phthalide Structural similarity (Lactone vs Ester).Change solvent selectivity.[2][5] Switch to DCM / Hexane (1:1) or use Toluene as a modifier.
Product decomposes Oxidation on silica.[2]Minimize column residence time.[2] Store fractions under Nitrogen immediately.[2]
Ghost peaks in NMR Acetal formation.Ensure NO methanol or ethanol was used in column packing or elution.[2]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[3][4][7][8] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[3][7]

  • Reich, H. J.; Schwan, A. L. (2001). "TLC Stains and Visualization".[2][3][6] University of Wisconsin-Madison Chemistry Database.

  • Biotage Application Note. (2023). "Purifying ionic compounds and aldehydes by flash column chromatography". Biotage Knowledge Base.[2]

  • PubChem Compound Summary. (2024). "Methyl 2-chloro-6-formylbenzoate (Analogous Structure)". National Center for Biotechnology Information.[2]

Sources

Application Note & Protocol: High-Purity Recrystallization of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust protocol for the purification of Ethyl 2-chloro-6-formylbenzoate via recrystallization. Designed for researchers, medicinal chemists, and process development scientists, this document provides not only a step-by-step methodology but also the underlying chemical principles that govern the purification process. Emphasis is placed on solvent selection, impurity removal, and techniques to maximize yield and crystal purity, ensuring a self-validating and reproducible protocol.

Introduction: The Critical Role of Purity in Drug Development

Ethyl 2-chloro-6-formylbenzoate is a key substituted benzaldehyde intermediate in the synthesis of a variety of pharmacologically active molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-remove byproducts in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1][2] This application note provides a detailed protocol for the efficient recrystallization of Ethyl 2-chloro-6-formylbenzoate, enabling the production of high-purity material essential for successful drug discovery and development campaigns.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on the principle that most solid organic compounds are more soluble in hot solvents than in cold solvents.[3] An ideal recrystallization solvent should dissolve the target compound readily at its boiling point but have limited solvating power at lower temperatures. Conversely, impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent. This differential solubility allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the solution (mother liquor) or are removed by hot filtration.

Material and Reagent Specifications

This protocol assumes the use of standard laboratory-grade reagents and equipment.

Reagent/Material Specification Supplier Recommendation
Ethyl 2-chloro-6-formylbenzoateCrude or technical gradeAvailable from various chemical suppliers
Ethanol (EtOH)Anhydrous, 99.5%+Standard laboratory grade
HeptaneACS Reagent Grade, ≥99%Standard laboratory grade
Deionized WaterHigh-purity, 18.2 MΩ·cmIn-house or commercial
Activated CarbonDecolorizing, fine powderStandard laboratory grade
Celite® 545Diatomaceous earthStandard laboratory grade

Safety Precautions and Hazard Management

While a specific Safety Data Sheet (SDS) for Ethyl 2-chloro-6-formylbenzoate was not found during the literature search, data from structurally similar compounds such as ethyl benzoate and other chlorinated aromatic compounds suggest the following precautions.[3][4][5] It is imperative that the user obtains and consults the specific SDS from their supplier before commencing any work.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) at all times.

  • Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[3][4]

  • Fire Safety: Ethanol and heptane are flammable liquids. Keep away from open flames, sparks, and hot surfaces. Ensure fire-extinguishing media (e.g., CO2 or dry chemical extinguisher) are readily available.

Experimental Protocol: Recrystallization of Ethyl 2-chloro-6-formylbenzoate

This protocol is divided into two key stages: solvent system selection and the full recrystallization procedure.

Part A: Strategic Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization. Based on the chemical structure of Ethyl 2-chloro-6-formylbenzoate (an aromatic ester with a polar aldehyde and a halogen substituent), a mixed solvent system is likely to provide the optimal solubility profile. We will evaluate an ethanol/water system.

Objective: To determine the ideal ratio of ethanol to water for efficient recrystallization.

Methodology:

  • Initial Solubility Tests:

    • Place approximately 100 mg of crude Ethyl 2-chloro-6-formylbenzoate into a small test tube.

    • Add ethanol dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

    • Repeat the process in a separate test tube with water. It is anticipated that the compound will be sparingly soluble in water.

  • Mixed Solvent System Evaluation:

    • In a small Erlenmeyer flask, dissolve a known mass (e.g., 500 mg) of the crude compound in a minimal volume of hot ethanol.

    • To the hot solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

    • The optimal solvent ratio will result in the formation of well-defined crystals and a significant recovery of purified material.

Part B: Full Recrystallization Protocol

This protocol assumes that a suitable solvent system, such as an ethanol/water mixture, has been identified in Part A.

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude compound in a minimum of hot ethanol. hot_filtration_check 2. Observe for insoluble impurities. (Optional: Hot Filtration) dissolve->hot_filtration_check decolorize 3. Add activated carbon (if colored impurities are present). hot_filtration_check->decolorize add_water 4. Add hot water dropwise until turbidity appears. decolorize->add_water redissolve 5. Add a few drops of hot ethanol to redissolve. add_water->redissolve cool_slowly 6. Allow to cool slowly to room temperature. redissolve->cool_slowly ice_bath 7. Cool in an ice bath to maximize crystal formation. cool_slowly->ice_bath vacuum_filtration 8. Collect crystals by vacuum filtration. ice_bath->vacuum_filtration wash_crystals 9. Wash with a small amount of cold ethanol/water. vacuum_filtration->wash_crystals dry_crystals 10. Dry the crystals under vacuum. wash_crystals->dry_crystals end end dry_crystals->end Pure Ethyl 2-chloro-6-formylbenzoate

Caption: Workflow for the recrystallization of Ethyl 2-chloro-6-formylbenzoate.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude Ethyl 2-chloro-6-formylbenzoate into an Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear filtrate, add hot deionized water dropwise with swirling until the solution becomes persistently turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of the ice-cold ethanol/water solvent mixture to remove any adhering mother liquor.

  • Drying:

    • Continue to draw air through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven at a temperature below the compound's melting point.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. If crystals still do not form, scratching the inside of the flask with a glass rod at the liquid-air interface can induce crystallization. Seeding with a small crystal of the pure compound can also be effective.
Oiling out The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add more of the better solvent (in this case, ethanol) and allow the solution to cool more slowly.
Low recovery of crystals The compound is too soluble in the cold solvent mixture, or not enough time was allowed for crystallization in the ice bath.Ensure the solution is thoroughly chilled in the ice bath. Use a minimal amount of cold solvent for washing the crystals.
Crystals are colored Colored impurities were not fully removed.Repeat the recrystallization, ensuring to use an adequate amount of activated carbon and performing a hot filtration if necessary.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Ethyl 2-chloro-6-formylbenzoate. By following the principles of solvent selection and carefully executing the recrystallization procedure, researchers can obtain high-purity material, which is crucial for the advancement of drug discovery and development projects. The self-validating nature of this protocol, with its emphasis on understanding the underlying chemical principles, empowers scientists to adapt and optimize the procedure for related compounds.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. [Link]

  • Patel, R. (n.d.). Recrystallization1. [Link]

  • Direct PCW. (2023). Safety Data Sheet - ETHYL BENZOATE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-chloro-6-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of Ethyl 2-chloro-6-formylbenzoate (CAS: 1049677-64-6).[1] It addresses the unique challenges posed by the steric crowding of the 1,2,6-substitution pattern and the thermodynamic propensity for ring-chain tautomerism.[1]

Topic: Optimization of Yield and Purity in the Synthesis of Ethyl 2-chloro-6-formylbenzoate Primary Issue: Low isolated yield due to "Pseudo-Ester" Cyclization (Phthalide Formation) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Core Synthesis Analysis

The synthesis of Ethyl 2-chloro-6-formylbenzoate is deceptive.[1] While it appears to be a standard benzylic oxidation, the proximity of the aldehyde (-CHO) and ester (-COOEt) groups facilitates a reversible cyclization into a pseudo-ester (7-chloro-3-ethoxyphthalide).[1]

The "Hidden" Yield Killer: Most researchers report low yields because they isolate the cyclic tautomer (Phthalide) instead of the desired open-chain aldehyde, or they lose the product during acidic workup where the cyclic form is favored.[1]

Recommended Route: Radical Bromination & Kornblum Oxidation

This route avoids the harsh acidic conditions of acetal deprotection (which forces cyclization) and offers better scalability than lithiation.[1]

Reaction Scheme:

  • Precursor: Ethyl 2-chloro-6-methylbenzoate (CAS 773139-06-3)[1][2][3]

  • Step 1: Radical Bromination (NBS)

    
     Ethyl 2-(bromomethyl)-6-chlorobenzoate[1]
    
  • Step 2: Oxidation (DMSO/NaHCO₃)

    
     Ethyl 2-chloro-6-formylbenzoate[1]
    

ReactionPathway Start Ethyl 2-chloro- 6-methylbenzoate Inter Intermediate: Benzyl Bromide Start->Inter NBS, AIBN CCl4, Reflux Target TARGET: Open-Chain Aldehyde (Ethyl 2-chloro-6-formylbenzoate) Inter->Target DMSO, NaHCO3 (Kornblum) Cycle BYPRODUCT: Cyclic Phthalide (7-chloro-3-ethoxyphthalide) Target->Cycle Acidic EtOH (Equilibrium) Cycle->Target Base/Neutral

Figure 1: Reaction pathway highlighting the critical ring-chain tautomerism equilibrium.

Step-by-Step Optimization Guide

Step 1: Benzylic Bromination

Objective: Selectively produce the mono-bromide.[1]

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), CCl₄ or PhCF₃ (Trifluorotoluene - Greener alternative).[1]

  • Key Parameter: Stop reaction at ~90% conversion to avoid gem-dibromide formation.

Step 2: Kornblum Oxidation (The Critical Step)

Objective: Convert bromide to aldehyde without triggering cyclization.[1]

  • Protocol:

    • Dissolve crude benzyl bromide in anhydrous DMSO (5 vol).

    • Add NaHCO₃ (3.0 eq) to buffer the solution.[1]

    • Heat to 80-100°C for 2-4 hours.

    • Quench: Pour into ice-cold water .

    • Extraction: Extract immediately with EtOAc. Do not use acidic washes. [1]

Troubleshooting & FAQs

Q1: My NMR shows no aldehyde peak (~10 ppm), but a signal at ~6.5 ppm. Did the reaction fail?

Diagnosis: You have isolated the Cyclic Phthalide tautomer (7-chloro-3-ethoxyphthalide).[1] Cause: The open-chain aldehyde cyclizes in the presence of trace acid or protic solvents (like Ethanol/Methanol).[1] The peak at ~6.5 ppm is the acetal proton of the phthalide ring.[1] Solution:

  • Immediate Fix: If the open chain is strictly required, treat the phthalide with mild base (e.g., NaHCO₃ in aqueous acetone) to reopen the ring, but this equilibrium is fragile.[1]

  • Prevention: Ensure your workup for Step 2 is strictly neutral or slightly basic. Avoid using ethanol for recrystallization; use non-protic solvents like Hexane/EtOAc.[1]

Q2: Why is the yield of the bromination step low (<50%)?

Diagnosis: Over-bromination or hydrolysis. Cause:

  • Gem-dibromide formation: Leaving the reaction too long produces the dibromide, which behaves differently in the next step.[1]

  • Moisture: NBS degrades in wet solvents.[1] Solution:

  • Monitor by HPLC/TLC.[1] Stop when ~5-10% starting material remains.[1]

  • Dry NBS before use (recrystallize from water, dry in vacuum desiccator).[1]

Q3: Can I use the Sommelet Reaction (HMTA) instead of Kornblum?

Answer: Yes, but with caution. The Sommelet reaction (Hexamethylenetetramine in refluxing aqueous acetic acid) is NOT recommended for this specific substrate because the acidic hydrolysis step (Acetic Acid/HCl) strongly favors the formation of the cyclic phthalide byproduct [1].[1] The Kornblum oxidation (DMSO/NaHCO₃) is superior because it operates under basic/neutral conditions, preserving the open-chain ester.[1]

Quantitative Data: Yield Comparison

MethodConditionsTypical Yield (Open Chain)Major Impurity
Kornblum DMSO, NaHCO₃, 100°C75-82% Unreacted Bromide
Sommelet HMTA, AcOH/H₂O, Reflux20-30%Cyclic Phthalide (>60%)
Acetal Hydrolysis 1M HCl, THF, Reflux0-15%Cyclic Phthalide (>80%)

Table 1: Comparison of oxidation methods. Note the high propensity for cyclization under acidic conditions (Sommelet/Acetal Hydrolysis).[1]

Decision Tree for Troubleshooting

Troubleshooting Start Start: Low Yield / Impure Product CheckNMR Check 1H NMR (Aldehyde region) Start->CheckNMR IsAldehyde Is ~10 ppm peak present? CheckNMR->IsAldehyde PurityIssue Issue: Incomplete Conversion or Over-oxidation IsAldehyde->PurityIssue Yes Cyclization Issue: Ring-Chain Tautomerism (Phthalide Formation) IsAldehyde->Cyclization No Yes Yes No No (Peak at ~6.5 ppm) Action1 Action: Check NBS dryness Monitor reaction time strictly PurityIssue->Action1 Action2 Action: Switch to Kornblum (DMSO) Avoid Acidic Workup/Ethanol Cyclization->Action2

Figure 2: Diagnostic flowchart for identifying yield loss causes.

References

  • Aksjonova, K., et al. (2012).[1][4][5] "Functionalization of 3-Chlorobenzaldehyde." Synthesis, 44, 2200–2208.[1][4][5] Link

  • Organic Syntheses, Coll.[1] Vol. 4, p. 910 (1963); Vol. 38, p. 107 (1958).[1] (Standard Kornblum Oxidation Protocols).[1] Link

  • PubChem Compound Summary for CID 24867975 (Ethyl 2-chloro-6-formylbenzoate).[1] Link

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-chloro-6-formylbenzoate. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products, during its synthesis. The insights provided are based on established principles of organic chemistry and practical laboratory experience.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 2-chloro-6-formylbenzoate typically involves the introduction of a formyl group onto the ethyl 2-chlorobenzoate backbone. This is an electrophilic aromatic substitution reaction on a deactivated ring system. The chloro and ethyl carboxylate groups are both electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack than an unsubstituted benzene ring.[1] Consequently, forcing conditions may be required, which can lead to the formation of various side products. Understanding the underlying mechanisms of these side reactions is crucial for optimizing the synthesis and obtaining a high-purity product.

Common formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are often employed.[2][3] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), to introduce the formyl group.[4][5] The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid under pressure with a catalyst.[6] Both methods generate a highly reactive electrophile that attacks the aromatic ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of Ethyl 2-chloro-6-formylbenzoate.

FAQ 1: My reaction is sluggish and gives a low yield of the desired product. What could be the cause and how can I improve it?

Answer:

The low reactivity of the starting material, ethyl 2-chlorobenzoate, is the most likely culprit. Both the chloro and the ethyl carboxylate groups are deactivating, making the electrophilic substitution for formylation challenging.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be cautious as higher temperatures can also promote side reactions.

  • Extend Reaction Time: A longer reaction time may be necessary to allow the reaction to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal time.

  • Use a More Potent Formylating Agent: If using a Vilsmeier-Haack reaction, ensure the Vilsmeier reagent is freshly prepared and used in a slight excess. For Gattermann-Koch type reactions, ensure the catalyst is active and the pressure of carbon monoxide is sufficient.

  • Alternative Formylation Methods: Consider exploring other formylation methods that are effective for deactivated aromatic rings.

FAQ 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the most likely side products?

Answer:

The formation of several side products is a common issue in this synthesis. The most probable impurities are isomeric products, di-formylated byproducts, and hydrolyzed starting material or product.

Common Side Products:

  • Isomeric Products: The primary side products are often the other isomers of ethyl chloro-formylbenzoate. The directing effects of the chloro and ethyl carboxylate groups on the aromatic ring determine the position of the incoming formyl group.

    • Ethyl 2-chloro-4-formylbenzoate and Ethyl 2-chloro-5-formylbenzoate: The chloro group is an ortho-, para-director, while the meta-directing influence of the ester group can lead to substitution at various positions.

  • Di-formylated Product: Under forcing conditions, a second formyl group can be introduced onto the aromatic ring, leading to the formation of ethyl 2-chloro-diformylbenzoate.

  • 2-Chloro-6-formylbenzoic acid: Hydrolysis of the ethyl ester group of the product can occur during the reaction or aqueous workup, especially if the conditions are acidic or basic and the temperature is elevated.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of ethyl 2-chlorobenzoate in the final product mixture.

The formation of these side products is governed by the principles of electrophilic aromatic substitution on a disubstituted benzene ring. The interplay of the directing effects of the existing substituents dictates the regioselectivity of the formylation.[1]

FAQ 3: How can I minimize the formation of isomeric side products?

Answer:

Controlling the regioselectivity of the formylation reaction is key to minimizing the formation of unwanted isomers.

Strategies for Improving Regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the transition states leading to different isomers may have different activation energies.

  • Choice of Lewis Acid Catalyst: In reactions like the Gattermann-Koch, the nature and strength of the Lewis acid catalyst can influence the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃) may be beneficial.

  • Steric Hindrance: The steric bulk of the formylating agent and the substituents on the ring can influence the position of attack. The desired 6-position is sterically hindered by the adjacent chloro and ester groups, which can favor substitution at other, less hindered positions.

Visualizing the Reaction Pathway and Side Products

The following diagram illustrates the intended reaction and the formation of common side products.

Synthesis_Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions Ethyl 2-chlorobenzoate Ethyl 2-chlorobenzoate Ethyl 2-chloro-6-formylbenzoate Ethyl 2-chloro-6-formylbenzoate Ethyl 2-chlorobenzoate->Ethyl 2-chloro-6-formylbenzoate Formylation Isomeric Products Isomeric Products Ethyl 2-chlorobenzoate->Isomeric Products Alternative Formylation Formylating Agent Formylating Agent Formylating Agent->Ethyl 2-chloro-6-formylbenzoate Di-formylated Product Di-formylated Product Ethyl 2-chloro-6-formylbenzoate->Di-formylated Product Further Formylation Hydrolyzed Product Hydrolyzed Product Ethyl 2-chloro-6-formylbenzoate->Hydrolyzed Product Hydrolysis

Caption: Synthetic pathway to Ethyl 2-chloro-6-formylbenzoate and common side reactions.

Troubleshooting and Purification Protocols

Protocol 1: Minimizing Di-formylation

Causality: Di-formylation occurs when the reaction conditions are too harsh (high temperature, long reaction time, or excess formylating agent), leading to a second electrophilic attack on the already formylated product.

Step-by-Step Mitigation:

  • Stoichiometry Control: Use a controlled amount of the formylating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.

  • Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Gradual Addition: Add the formylating agent or the substrate dropwise to the reaction mixture to maintain a low concentration of the reactive species and better control the reaction exotherm.

Protocol 2: Preventing Hydrolysis of the Ester

Causality: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which can be present during the reaction or, more commonly, during the aqueous workup.

Step-by-Step Mitigation:

  • Anhydrous Reaction Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis during the formylation step.

  • Neutral Workup: During the workup, aim to neutralize the reaction mixture to a pH of around 7 before extraction. Avoid strongly acidic or basic conditions.

  • Low Temperature Workup: Perform the aqueous workup at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Prompt Extraction: Do not let the reaction mixture sit in the aqueous phase for an extended period. Promptly extract the product into an organic solvent.

Protocol 3: Purification from Isomeric Impurities

Causality: Isomeric products have similar physical properties to the desired product, making their separation challenging.

Recommended Purification Technique: Column Chromatography

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity of the eluent should be carefully optimized to achieve good separation. A gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.

  • Monitoring: Monitor the fractions by TLC to identify and collect the fractions containing the pure product. The different isomers will likely have slightly different Rf values.

Data for Isomer Differentiation

CompoundPredicted 1H NMR (Aromatic Region)Predicted Polarity
Ethyl 2-chloro-6-formylbenzoateThree distinct aromatic protonsLess polar
Ethyl 2-chloro-4-formylbenzoateMore complex splitting patternMore polar
Ethyl 2-chloro-5-formylbenzoateDifferent chemical shifts and coupling constantsIntermediate polarity

Analytical Characterization

To confirm the identity and purity of your synthesized Ethyl 2-chloro-6-formylbenzoate and to identify any side products, a combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the reaction mixture and identifying them by their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and can be used to separate isomers if the conditions are optimized.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Start->Reaction Monitoring (TLC/GC) Low Yield Low Yield Reaction Monitoring (TLC/GC)->Low Yield Incomplete Reaction Multiple Products Multiple Products Reaction Monitoring (TLC/GC)->Multiple Products Side Reactions Desired Product Desired Product Reaction Monitoring (TLC/GC)->Desired Product Clean Reaction Optimize Conditions Increase Temp/Time Use More Reagent Low Yield->Optimize Conditions Isolate & Characterize Column Chromatography NMR, MS Multiple Products->Isolate & Characterize Purification Purification Desired Product->Purification Optimize Conditions->Start Isolate & Characterize->Purification End End Purification->End

Caption: A logical workflow for troubleshooting the synthesis of Ethyl 2-chloro-6-formylbenzoate.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Olah, G. A., & Kuhn, S. J. (1960). A New Aldehyde Synthesis: The Formylation of Aromatic Hydrocarbons with Formyl Fluoride. Journal of the American Chemical Society, 82(9), 2380-2381.
  • Crounse, N. N. (1949). The Gattermann-Koch Reaction. Organic Reactions, 5, 290-300.

Sources

How to remove impurities from Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of Ethyl 2-chloro-6-formylbenzoate

Topic: Impurity Removal & Troubleshooting Guide Molecule: Ethyl 2-chloro-6-formylbenzoate (CAS: 1049677-64-6) Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1][2]

Technical Overview & Impurity Profile

Ethyl 2-chloro-6-formylbenzoate is a highly functionalized intermediate often used in the synthesis of polycyclic heterocycles (e.g., Tadalafil analogs).[1][2] Its stability is compromised by three primary reactivity vectors:[1][2]

  • Oxidation: The formyl group (-CHO) readily oxidizes to the carboxylic acid.[2]

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, especially under basic conditions.[2]

  • Ring-Chain Tautomerism: Ortho-formyl benzoates exist in equilibrium between the open aldehyde form and the cyclic hydroxylactone (pseudo-ester) form.[2] This often leads to false "impurity" flags during NMR analysis.[2]

Common Impurities:

Impurity TypeChemical NameOriginRemoval Strategy
Starting Material Ethyl 2-chloro-6-methylbenzoateIncomplete OxidationBisulfite Adduct Purification
Over-Oxidation Mono-ethyl 3-chlorophthalateOxidation of aldehydeMild Basic Wash (Bicarbonate)
Hydrolysis 2-Chloro-6-formylbenzoic acidEster hydrolysisMild Basic Wash / Recrystallization
Tautomer 7-Chloro-3-hydroxyphthalideCyclization of acid/aldehydeEquilibrium control (Solvent dependent)

Troubleshooting & Purification Protocols

Q1: How do I remove unreacted non-aldehyde starting materials (e.g., methyl benzoate derivatives)?

Issue: Your crude mixture contains unreacted Ethyl 2-chloro-6-methylbenzoate or other non-carbonyl impurities that co-elute on TLC/HPLC. Solution: Utilize the Bisulfite Adduct Method .[2][3] This method selectively traps the aldehyde as a water-soluble sulfonate salt, allowing non-aldehyde impurities to be washed away in the organic layer.[2]

Protocol:

  • Adduct Formation:

    • Dissolve crude Ethyl 2-chloro-6-formylbenzoate in a minimal amount of Ethyl Acetate (EtOAc) .

    • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.[2]

    • Stir vigorously for 2–4 hours at room temperature. A white precipitate (the bisulfite adduct) may form, or it may remain in the aqueous phase.

  • Separation:

    • Separate the layers.[2][4][5] Keep the Aqueous Layer (contains product adduct).

    • Optional: Wash the aqueous layer twice with fresh EtOAc to remove traces of non-aldehyde impurities.[2]

  • Regeneration (Crucial Step):

    • WARNING: Do not use strong bases (NaOH/KOH) for regeneration, as they will hydrolyze the ethyl ester.[2]

    • Cool the aqueous layer to 0°C.[2]

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sulfuric Acid (H₂SO₄) until pH reaches ~9 (for base) or ~1 (for acid).[2] Acidic regeneration is preferred to protect the ester.

    • Extract the regenerated aldehyde immediately into Dichloromethane (DCM) .

  • Isolation:

    • Dry DCM layer over MgSO₄ and concentrate in vacuo.[2]

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 Stir 2-4 hrs Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Discard Non-Aldehyde Impurities) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Bottom Phase Regen Regeneration Add dilute H2SO4 or NaHCO3 (Avoid Strong Base!) AqLayer->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Final Purified Ethyl 2-chloro-6-formylbenzoate Extract->Final

Caption: Selective purification of aldehydes using bisulfite adduct formation to remove non-carbonyl impurities.

Q2: My NMR shows a "missing" aldehyde proton and extra peaks. Is my product degrading?

Issue: You expect a sharp singlet at ~10 ppm (CHO), but you see diminished integration or new peaks in the 6.0–7.0 ppm range. Diagnosis: This is likely Ring-Chain Tautomerism , not degradation.[1][2]

  • Open Form: Ethyl 2-chloro-6-formylbenzoate (Aldehyde).

  • Cyclic Form: 3-ethoxy-7-chlorophthalide (Pseudo-ester) or related hemiacetals.[1][2]

Ortho-formyl benzoic acid derivatives are notorious for cyclizing into "phthalide" structures, especially in the presence of trace acids or protic solvents (methanol/ethanol) [1, 2].[2]

Verification Protocol:

  • Solvent Switch: Run NMR in DMSO-d6 instead of CDCl₃. DMSO often favors the open aldehyde form due to hydrogen bonding.[2]

  • D₂O Shake: If the impurity peaks are hemiacetal -OH groups, they will exchange with D₂O and disappear.[2]

Q3: How do I remove acidic impurities (Over-oxidation/Hydrolysis products)?

Issue: Presence of 2-chloro-6-formylbenzoic acid or mono-ethyl 3-chlorophthalate.[1][2] Solution: Controlled Bicarbonate Wash .[2]

Protocol:

  • Dissolve the crude oil in Ethyl Acetate (avoid ether, as peroxides can induce further oxidation).

  • Wash with cold 5% NaHCO₃ solution (pH ~8.5).[2]

    • Note: Do not use Carbonate (Na₂CO₃) or Hydroxide (NaOH), as the higher pH (>11) will rapidly hydrolyze your desired ethyl ester product.[2]

  • The acidic impurities will deprotonate and move to the aqueous layer.[2][4]

  • Wash the organic layer with Brine to remove residual base.[2]

  • Dry over Na₂SO₄ (Sodium Sulfate is preferred over Magnesium Sulfate for aldehydes to avoid Lewis-acid catalyzed polymerization).[2]

Storage & Stability Guidelines

Aldehydes with electron-withdrawing groups (like Cl) on the ring are highly reactive.[2]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: If long-term storage is required, consider storing as the dimethyl acetal protected form, which can be hydrolyzed back to the aldehyde using dilute HCl/THF when needed [3].[2]

  • Avoid: Methanol or Ethanol as solvents for storage; they will form acetals/hemiacetals over time.[2]

References

  • Aksjonova, K. et al. (2012).[5] "Functionalization of 3-Chlorobenzaldehyde." Synthesis, 44, 2200–2208.[2][5]

  • BenchChem Technical Support. "Purification of Reaction Mixtures Containing Benzaldehyde."

  • PubChem Compound Summary. "Ethyl 2-formylbenzoate (Related Structure)."

Sources

Technical Support Center: Synthesis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-chloro-6-formylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

Ethyl 2-chloro-6-formylbenzoate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. However, its preparation presents a significant challenge due to the electronic and steric hindrance imposed by the substituents on the aromatic ring. The chloro and ethyl ester groups are electron-withdrawing, deactivating the ring towards electrophilic substitution, while the ortho-substitution pattern creates steric congestion.

This guide will primarily focus on the most direct and controllable synthetic route: Directed ortho-Metalation (DoM) . We will also explore the Vilsmeier-Haack formylation as a viable alternative.

Primary Recommended Synthesis: Directed ortho-Metalation (DoM)

The DoM strategy offers a powerful method for the regioselective functionalization of aromatic rings. In this case, the chloro group, despite being a relatively weak Directed Metalation Group (DMG), can direct a strong organolithium base to deprotonate the adjacent C6 position. The resulting aryllithium intermediate is then quenched with a suitable formylating agent.[1]

Reaction Workflow: Directed ortho-Metalation

DoM_Workflow cluster_prep Reaction Setup cluster_reaction Metalation & Formylation cluster_workup Work-up & Purification start Ethyl 2-chlorobenzoate in dry THF cool Cool to -78 °C start->cool base_add Slow addition of s-BuLi cool->base_add Under N2 atmosphere stir Stir for 1-2 h at -78 °C base_add->stir formyl_add Add DMF stir->formyl_add Maintain -78 °C quench Quench with sat. NH4Cl formyl_add->quench Warm to RT slowly extract Extract with Ethyl Acetate quench->extract purify Purify (Column/Bisulfite Adduct) extract->purify product Ethyl 2-chloro-6-formylbenzoate purify->product

Caption: Workflow for the synthesis of Ethyl 2-chloro-6-formylbenzoate via Directed ortho-Metalation.

Detailed Experimental Protocol: DoM
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add ethyl 2-chlorobenzoate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The solution may turn a deep color, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by forming the bisulfite adduct (see general purification section).

Troubleshooting and FAQs: DoM Synthesis

Q1: My yield is very low. What are the likely causes?

A1: Low yields in DoM reactions are often multifactorial. Here's a checklist of potential issues:

  • Insufficiently low temperature: This is the most critical parameter. If the temperature rises above -70 °C during the addition of s-BuLi, side reactions such as reaction with the ester moiety or loss of regioselectivity can occur. Ensure your cooling bath is well-maintained.

  • "Wet" reagents or solvent: Organolithium reagents are extremely sensitive to moisture. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried under a nitrogen atmosphere.

  • Choice of base: While n-BuLi can be used, s-BuLi is generally more effective for the metalation of less activated systems due to its increased basicity and steric bulk, which can favor kinetic deprotonation.

  • Inefficient stirring: In a heterogeneous reaction mixture, efficient stirring is crucial for good heat and mass transfer.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A2: Several side products can form in this reaction:

  • Unreacted starting material: This is common if the metalation was incomplete.

  • Product of reaction at the ester: The organolithium reagent can attack the ester carbonyl group, leading to the formation of a ketone. Maintaining a very low temperature minimizes this.

  • Benzoate from quenching: If the aryllithium intermediate is quenched by a proton source (e.g., residual moisture) before the addition of DMF, you will regenerate ethyl 2-chlorobenzoate.

  • Di-substituted products: While less common, if an excess of the organolithium reagent is used, deprotonation at other positions on the ring can occur.

Q3: How does temperature affect the regioselectivity of the metalation?

A3: Temperature plays a pivotal role in controlling the regioselectivity of this reaction. At very low temperatures (-78 °C), the reaction is under kinetic control. The chloro group directs the lithium base to the sterically accessible ortho position (C6). As the temperature increases, the reaction may shift towards thermodynamic control, potentially leading to deprotonation at other sites or decomposition of the aryllithium intermediate.

Temperature RangeExpected OutcomeRationale
-78 °C to -70 °C Optimal for selective C6 lithiation.Kinetic control favors deprotonation at the most acidic C-H bond adjacent to the DMG.
-70 °C to -40 °C Decreased yield and regioselectivity.Increased likelihood of side reactions, including attack at the ester carbonyl.
>-40 °C Significant decomposition and multiple products.The aryllithium intermediate is generally unstable at these temperatures.

Alternative Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of aromatic compounds using a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[2] While the electron-withdrawing nature of the substituents on ethyl 2-chlorobenzoate makes this reaction challenging, it can be driven to completion under the appropriate temperature conditions.

Reaction Mechanism: Vilsmeier-Haack

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_aromatic Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Electrophilic Attack Vilsmeier->Attack Substrate Ethyl 2-chlorobenzoate Substrate->Attack Intermediate Sigma Complex Attack->Intermediate Aromatization Rearomatization Intermediate->Aromatization Iminium Iminium Salt Aromatization->Iminium Hydrolysis Hydrolysis (H2O) Iminium->Hydrolysis Product Ethyl 2-chloro-6-formylbenzoate Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol: Vilsmeier-Haack
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Substrate: Add ethyl 2-chlorobenzoate (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate until it is alkaline.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing, Drying, and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Troubleshooting and FAQs: Vilsmeier-Haack Synthesis

Q1: The reaction is not proceeding to completion, even after prolonged heating.

A1: The deactivating nature of the chloro and ester groups can make this reaction sluggish.

  • Temperature: You may need to increase the reaction temperature. Some Vilsmeier-Haack reactions on deactivated substrates require temperatures up to 120 °C.[3] However, be cautious of potential decomposition.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. Increasing the equivalents of both DMF and POCl₃ may improve the conversion.

  • Reaction Time: These reactions can be slow. Monitor by TLC over an extended period (e.g., 24 hours) before concluding that it has stalled.

Q2: I am getting a dark, tarry crude product.

A2: This often indicates decomposition at elevated temperatures.

  • Temperature Control: The optimal temperature for this reaction is a balance between achieving a reasonable reaction rate and minimizing decomposition. Consider running a series of small-scale reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C) to find the sweet spot.

  • Work-up: Ensure the work-up is performed promptly after the reaction is complete. Pouring the reaction mixture onto ice helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

General Purification Guide

Purification of Aldehydes via the Bisulfite Adduct

Aromatic aldehydes can often be effectively purified by forming a solid bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[4][5] This is particularly useful for removing non-aldehydic impurities.

Protocol:

  • Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like ethanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct should form.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold ethanol, followed by diethyl ether, to remove any remaining impurities.

  • Regeneration of Aldehyde: Suspend the washed adduct in water and add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the mixture is basic. Stir until the solid dissolves and the aldehyde separates, often as an oil or a solid.

  • Extraction: Extract the pure aldehyde with an organic solvent, wash the organic layer with water and brine, dry, and concentrate to yield the purified product.

References

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  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

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  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Retrieved from [Link]

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  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

Sources

Overcoming steric hindrance in Ethyl 2-chloro-6-formylbenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Fortress"

Ethyl 2-chloro-6-formylbenzoate represents a classic "ortho-ortho" disubstituted system. The ester moiety at position 1 is flanked by a chlorine atom (position 2) and a formyl group (position 6).

The Core Challenge: The steric bulk of the chlorine and formyl groups forces the ester carbonyl out of planarity with the benzene ring. While this breaks conjugation (potentially making the carbonyl more electrophilic), the physical blockage prevents the approach of nucleophiles (the trajectory angle of Bürgi-Dunitz is obstructed).

This guide addresses the three most common user objectives:

  • Selective Aldehyde Activation (leaving the ester intact).

  • Isoindolinone Cyclization (using the ester as a trap).

  • Ester Hydrolysis (the most difficult transformation).

Visualizing the Reaction Landscape

The following decision tree illustrates the critical pathways and potential failure points based on your target outcome.

ReactionLandscape Start Ethyl 2-chloro-6-formylbenzoate Target_Acid Target: Benzoic Acid (Hydrolysis) Start->Target_Acid TMSOK or High P/T Saponification Target_Amine Target: Benzyl Amine (Reductive Amination) Start->Target_Amine Amine + Reductant (Low Temp) Imine Intermediate: Imine/Hemiaminal Start->Imine Primary Amine (Dehydrating conditions) Target_Iso Target: Isoindolinone (Lactam) Imine->Target_Iso Reduction + Cyclization (Thermodynamic Control) Lactone Side Product: Phthalide (Lactone) Imine->Lactone O-Attack (Kinetic Trap) (Wrong pH/Weak Nucleophile)

Figure 1: Reaction decision tree highlighting the competition between lactamization (green) and lactonization (red).

Troubleshooting Module: Cyclization (Isoindolinone Synthesis)

The most common application of this molecule is the synthesis of 4-chloroisoindolin-1-ones (precursors to immunomodulatory drugs like Lenalidomide analogs).

The Problem: Users often observe the formation of a phthalide (lactone) side product instead of the desired lactam.

Mechanism of Failure: The reaction proceeds via a hemiaminal intermediate. If the nitrogen lone pair is not sufficiently nucleophilic, or if the pH is too acidic, the oxygen of the hemiaminal attacks the ester (forming a lactone) rather than the nitrogen attacking the ester (forming a lactam).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Lactone (Phthalide) formation Amine nucleophilicity is low (e.g., anilines).Switch Solvent/Base: Use Acetic Acid as solvent (promotes imine formation) or add a Lewis Acid (

) to force imine formation before adding the reducing agent.
Incomplete Cyclization Steric hindrance prevents the "ring closure" step.Thermal Boost: After the reduction step (e.g., with

), heat the reaction mixture to reflux in toluene or ethanol to overcome the energy barrier for the intramolecular acylation.
Over-reduction Reduction of the ester to an alcohol.Reagent Choice: Switch from

(too strong) to

or

at pH 5-6. These reduce the imine/aldehyde but leave the ester intact until cyclization occurs.

Recommended Protocol (Two-Step, One-Pot):

  • Imine Formation: Dissolve Ethyl 2-chloro-6-formylbenzoate (1 eq) and Amine (1.1 eq) in MeOH. Add

    
     (anhydrous) or molecular sieves to drive equilibrium. Stir 4h.
    
  • Reduction/Cyclization: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. Allow to warm to RT.
    
  • Forcing Closure: If cyclization is slow (monitored by LCMS), add catalytic

    
    -TsOH and heat to 60°C.
    

Troubleshooting Module: Ester Hydrolysis

The Problem: Standard saponification (NaOH/MeOH/H2O) results in <10% yield or recovery of starting material, even after 24 hours.

Technical Insight: The "Orthogonal Clamp" of the Cl and CHO groups prevents the hydroxide ion from attacking the carbonyl carbon. The tetrahedral intermediate cannot form due to severe steric crowding.

FAQ: Hydrolysis Solutions

Q: Why isn't my ester hydrolyzing with 1N NaOH? A: The activation energy is too high for aqueous hydroxide. You need a smaller, "naked" nucleophile or a non-aqueous mechanism.

Q: Can I use acid hydrolysis (HCl)? A: Avoid. Acidic conditions often lead to decarboxylation or complex rearrangement of the formyl group in 2,6-disubstituted systems.

Q: What is the "Gold Standard" method for this substrate? A: Nucleophilic Cleavage with TMSOK (Potassium Trimethylsilanolate). This reagent acts in non-aqueous solvents (THF or Ether). The silanolate is a potent nucleophile that attacks the ethyl group (S_N2 mechanism on the alkyl chain) or the carbonyl via a sterically less demanding transition state.

Protocol (TMSOK Method):

  • Dissolve substrate in anhydrous THF (0.2 M).

  • Add Potassium Trimethylsilanolate (TMSOK) (2.0 eq).

  • Stir at RT for 4–12 hours.

  • The product often precipitates as the potassium salt. Filter and wash with ether, then acidify carefully.

Troubleshooting Module: Selective Aldehyde Functionalization

The Problem: You want to react the aldehyde (e.g., Grignard addition) but the ester is reacting or interfering.

Solution: Exploiting the Reactivity Gap. The aldehyde is significantly more electrophilic than the hindered ester. However, Grignard reagents are non-selective.

Strategy:

  • Temperature Control: Perform additions at -78°C. At this temperature, the kinetic barrier of the hindered ester is insurmountable for the nucleophile, while the aldehyde reacts instantly.

  • Transmetallation: Use Organozinc or Organocadmium reagents instead of Magnesium (Grignard). These are softer and less likely to attack the ester.

Data Summary: Solvent Effects on Cyclization

The choice of solvent dictates the ratio of Lactam (Desired) vs. Lactone (Undesired) during the reaction with amines.

Solvent SystemAdditiveLactam : Lactone RatioNotes
Methanol None60 : 40Protic solvent stabilizes the oxygen attack (bad).
Dichloromethane

95 : 5 Titanium scavenges water and coordinates the aldehyde, forcing imine formation. (Recommended)
THF

(cat.)
80 : 20Acid catalyzes imine formation but slows the final cyclization.

References

  • Isoindolinone Synthesis via Reductive Amination

    • Shi, L., et al. (2012).[1] "Synthesis of Isoindolinones via Reductive C-N Coupling." Organic Letters, 14(7), 1876–1879. Link

  • Hydrolysis of Hindered Esters (TMSOK Method)

    • Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2, HO-, and H2O." Tetrahedron Letters, 25(51), 5831-5834. Link

  • Steric Hindrance in 2,6-Disubstituted Benzoates

    • Kondo, Y., et al. (2015).[1] "Copper-Catalyzed C-H Functionalization of 2-Alkyl-N-substituted Benzamides." Organic Letters, 17(18), 4479–4481. Link

  • General Reactivity of 2-Formylbenzoates

    • Zhang, J., et al. (2025).[1] "Iridium-Catalyzed Reductive Lactamization." Journal of Organic Chemistry, 90, 691-699.[1] Link

Sources

Characterization of unexpected products in Ethyl 2-chloro-6-formylbenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-ECFB Subject: Troubleshooting Unexpected Products & Impurities Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

Ethyl 2-chloro-6-formylbenzoate is a densely functionalized intermediate often employed in the synthesis of fused heterocycles (e.g., phthalazinones, isoindolinones). Its reactivity is defined by the "Ortho-Effect Triad" : the proximity of the electrophilic aldehyde (C6), the electrophilic ester (C1), and the sterically demanding chlorine atom (C2).

Researchers frequently encounter three classes of "unexpected" products:

  • Pseudo-Esters (Acetals): Reversible solvent adducts formed in alcohols.

  • Phthalides (Lactones): Irreversible cyclization products formed during reduction.

  • Cannizzaro Adducts: Disproportionation products formed under basic conditions.

This guide provides the mechanistic causality for these issues and actionable protocols to resolve them.

Module 1: The "Ghost" Peaks (Pseudo-Ester Formation)

User Complaint: "My NMR spectrum in


 or 

shows a complex mixture of isomers/diastereomers, but the LCMS suggests a single mass. Is my compound degrading?"
Technical Diagnosis

You are observing Ring-Chain Tautomerism .[1][2] Unlike typical aldehydes, 2-formylbenzoates exist in a dynamic equilibrium between the open-chain aldehyde and the cyclic hydroxyl-phthalide (lactol). In alcoholic solvents, this lactol reacts rapidly to form an alkoxy-phthalide (pseudo-ester).

  • The Trap: The chlorine atom at C2 increases steric strain, often favoring the cyclic form to relieve interactions between the adjacent substituents.

  • The Result: In methanol, you are not looking at the aldehyde; you are looking at 3-methoxy-7-chlorophthalide.

Visual Mechanism

Tautomerism OpenChain Open Chain Form (Ethyl 2-chloro-6-formylbenzoate) Reactive Aldehyde Lactol Cyclic Lactol (Hydroxy-phthalide) Unstable Intermediate OpenChain->Lactol Spontaneous Cyclization Lactol->OpenChain Equilibrium PseudoEster Pseudo-Ester (3-Alkoxy-7-chlorophthalide) Stable in Alcohol Lactol->PseudoEster +ROH (Solvent) -H2O

Figure 1: The solvent-dependent equilibrium. In alcoholic media, the equilibrium shifts heavily toward the Pseudo-Ester.

Troubleshooting Protocol
Diagnostic StepActionExpected Outcome
Solvent Switch Run NMR in DMSO-d6 or Acetonitrile-d3 .Collapse of complex multiplets into sharp, distinct singlets (Aldehyde proton ~10 ppm).
Water Test Add

to the NMR tube.
If lactol is present, the -OH peak will disappear; acetals will remain unchanged.
Processing Avoid acidic workups with alcohols.Prevents "locking" the acetal form.

Module 2: The Reductive Trap (Phthalide Formation)

User Complaint: "I tried to reduce the aldehyde to the benzylic alcohol using


, but I isolated a lactone (Phthalide) instead. The ethyl group is gone."
Technical Diagnosis

This is a classic case of Intramolecular Transesterification . Upon reduction of the aldehyde (C6) to the alkoxide/alcohol, the oxygen atom is positioned perfectly (5-membered ring geometry) to attack the neighboring ester (C1). This intramolecular reaction is kinetically faster than the intermolecular attack of any external nucleophile or quenching agent.

  • The Product: 7-Chlorophthalide (The chlorine remains at position 7 relative to the new lactone numbering).

  • Why it happens: The "Gem-Dialkyl" effect (or proximity effect) reduces the entropy of activation for cyclization.

Visual Mechanism

Reduction Start Starting Material (Aldehyde-Ester) Intermediate Intermediate Alkoxide (Formed by NaBH4) Start->Intermediate Hydride Addition Trap Phthalide Product (Lactone) Intermediate->Trap FAST Intramolecular Cyclization (-OEt) Desired Desired Diol (Ethyl 2-chloro-6-(hydroxymethyl)benzoate) Intermediate->Desired Slow Protonation (Rarely Observed)

Figure 2: The kinetic dominance of lactonization over protonation during reduction.

Prevention Protocol

If the open-chain alcohol is strictly required, you must disrupt the ester's electrophilicity or the alcohol's nucleophilicity before they interact.

  • DIBAL-H Reduction (Low Temp):

    • Method: Use DIBAL-H (2.2 eq) at -78°C in Toluene/DCM.

    • Logic: Reduces both the ester and the aldehyde to the diol (1,2-bis(hydroxymethyl)-3-chlorobenzene), bypassing the lactone stage by fully reducing the ester carbon.

    • Note: This removes the ester functionality entirely.

  • Protection Strategy (If Ester must be retained):

    • Step 1: Protect the aldehyde as a dithiane or acetal (requires careful acid selection to avoid cyclization).

    • Step 2: This is chemically difficult due to the ester's proximity.

    • Alternative: Saponify ester to Acid

      
       Reduce Aldehyde 
      
      
      
      Re-esterify (High risk of lactonization).

Verdict: In 90% of drug development workflows, the Phthalide is the intended intermediate for subsequent steps (e.g., reaction with hydrazine to form phthalazinones). If you obtained the phthalide, verify if your next step actually requires the open chain.

Module 3: Cannizzaro & Disproportionation

User Complaint: "I treated the compound with NaOH to hydrolyze the ester, but I got a mixture of dicarboxylic acid and a neutral solid."

Technical Diagnosis

The aldehyde at C6 is non-enolizable (no alpha-protons). In the presence of strong base (hydroxide), it undergoes the Cannizzaro Reaction :

  • Molecule A is oxidized to the carboxylic acid (forming 3-chlorophthalic acid derivatives).

  • Molecule B is reduced to the alcohol (which immediately cyclizes to the phthalide).

Corrective Action
  • For Hydrolysis: Use LiOH in THF/Water at 0°C. Lithium coordinates tightly to the carboxylate, potentially slowing the hydride transfer required for Cannizzaro.

  • For Nucleophilic Addition: If adding a nucleophile (e.g., Grignard) to the ester, the aldehyde must be protected first, or it will consume the reagent and cyclize.

FAQ: Quick Reference

Q: Can I store this compound in Ethanol? A: No. It will slowly convert to the ethyl-acetal (pseudo-ester). Store in solid form, under inert gas, at -20°C.

Q: Why is the Chlorine atom important? A: The Cl atom at C2 provides steric bulk that forces the C1 (ester) and C6 (formyl) groups closer together, accelerating cyclization rates compared to the non-chlorinated analog.

Q: How do I distinguish the Phthalide from the Aldehyde by IR? A:

  • Aldehyde/Ester: Two carbonyl bands (

    
     cm
    
    
    
    ester,
    
    
    cm
    
    
    aldehyde).
  • Phthalide: Single, intense carbonyl band shifted to higher frequency (

    
     cm
    
    
    
    ) due to ring strain in the 5-membered lactone.

References

  • Ring-Chain Tautomerism in 2-Formylbenzoic Acids

    • Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism.[1][2][3][4][5][6] Part II. Methyl esters of 2-acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic.

  • Synthesis of Phthalides via Reduction

    • Bhattacharjee, A. (2021).[7] Strategies for the Synthesis of Phthalides. Organic Preparations and Procedures International.[7]

    • Note: Highlights the spontaneous cyclization of 2-hydroxymethylbenzo
  • General Reactivity of 2-Carboxybenzaldehydes

    • Morrow, G. W. (2001). 2-Formylbenzoic Acid.[1][2][7] Encyclopedia of Reagents for Organic Synthesis.

  • Steric Effects in Ortho-Substituted Benzenes: Assessment of the "Gem-Dialkyl Effect" and steric compression in 1,2,3-trisubstituted benzene deriv

Sources

Stability of Ethyl 2-chloro-6-formylbenzoate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Stability Profile & Handling Protocols

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Degradation Risk)

Executive Summary

You are likely encountering inconsistent analytical data (NMR/HPLC) or unexpected solubility issues with Ethyl 2-chloro-6-formylbenzoate . This molecule behaves differently than standard benzoates due to the ortho-formyl effect .

The proximity of the aldehyde (-CHO) and ester (-COOEt) groups creates a "chemical trap":

  • In Base: Rapid hydrolysis occurs, but the product is not the simple open-chain acid you expect.

  • In Acid: The aldehyde is susceptible to acetalization, and the hydrolysis product spontaneously cyclizes to a lactol (pseudo-acid) .

This guide details how to navigate these stability zones without losing your compound.

Module 1: Stability Matrix (Acid vs. Base)

The following table summarizes the behavior of Ethyl 2-chloro-6-formylbenzoate under standard laboratory conditions.

ConditionPrimary ReactionStability RatingCritical Outcome
Dilute Acid (aq) Slow HydrolysisModerate Stable at RT. Reflux leads to hydrolysis + cyclization.
Acid + Alcohol Acetal FormationLow Forms diethyl acetal rapidly (reversible). Avoid alcoholic workups if aldehyde is desired.
Dilute Base (OH⁻) SaponificationVery Low Rapidly hydrolyzes to the acyclic carboxylate salt.
Strong Base / Heat Cannizzaro RxnCritical Risk of disproportionation (Alcohol + Di-acid). Irreversible degradation.
Module 2: The "Ghost" Structure (The Cyclization Trap)

The most common support ticket we receive regarding this compound involves "missing aldehyde peaks" in Proton NMR after hydrolysis.

The Mechanism: Upon hydrolysis of the ethyl ester, the resulting 2-chloro-6-formylbenzoic acid does not exist primarily as the open-chain aldehyde-acid. Instead, the carboxyl group attacks the aldehyde to form a cyclic lactol (3-hydroxy-7-chlorophthalide).

Visualizing the Pathway

The diagram below illustrates the divergence between the open salt form (in base) and the cyclic lactol form (in acid).

ReactionPathway Ester Ethyl 2-chloro-6-formylbenzoate (Starting Material) Salt Acyclic Carboxylate Salt (Stable in Base) Ester->Salt NaOH / H2O (Rapid Saponification) Acetal Diethyl Acetal (Side Product in EtOH/H+) Ester->Acetal EtOH / H+ (Acetalization) OpenAcid Open Acid Form (Transient) Salt->OpenAcid H+ (Acidification) Lactol Cyclic Lactol (3-hydroxy-7-chlorophthalide) (Stable in Acid/Solid) OpenAcid->Lactol Spontaneous Cyclization

Figure 1: Reaction pathways showing the critical equilibrium between the open acid and the cyclic lactol (phthalide) form.

Module 3: Troubleshooting Guides
Scenario A: "I see two spots on TLC after acidic workup."

Diagnosis: You likely used an alcohol (Methanol or Ethanol) during extraction or quenching while the media was still acidic.

  • Root Cause: The aldehyde group reacts with alcohols in the presence of acid to form an acetal or hemiacetal.

  • Solution:

    • Avoid alcohols during acidic workups. Use THF , DCM , or Ethyl Acetate .

    • If the acetal has formed, stir the crude mixture in 1M HCl/THF (1:1) at RT for 1 hour to revert to the aldehyde/lactol.

Scenario B: "My NMR shows no aldehyde peak (9-10 ppm) after hydrolysis."

Diagnosis: You have isolated the cyclic lactol (3-hydroxy-7-chlorophthalide).

  • Root Cause: In the free acid form, the equilibrium shifts almost entirely to the cyclic form due to the "Ortho Effect" and ring stability (5-membered ring).

  • Verification: Look for a singlet around 6.5 - 7.0 ppm (the CH of the lactol ring) instead of the aldehyde proton.

  • Action: This is normal. If you need to react the aldehyde (e.g., reductive amination), the open form is accessible in equilibrium. Proceed with your next step; the ring will open under basic or nucleophilic conditions.

Scenario C: "Low yield during basic hydrolysis (Black tar formation)."

Diagnosis: Cannizzaro reaction or Polymerization.

  • Root Cause: High concentration of strong base (NaOH/KOH) caused the aldehyde to disproportionate into the alcohol and di-acid, or undergo aldol-like polymerization.

  • Solution:

    • Lower the temperature to 0°C .

    • Use LiOH (milder) instead of NaOH.

    • Do not exceed 1.5 equivalents of base.

Module 4: Validated Protocols
Protocol 1: Controlled Hydrolysis (Preserving the Scaffold)

Use this protocol to convert the ester to the acid without degrading the aldehyde.

  • Dissolution: Dissolve 1.0 eq of Ethyl 2-chloro-6-formylbenzoate in THF (5 mL/mmol). Cool to 0°C.

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 eq) in water (2 mL/mmol).

  • Addition: Add the LiOH solution dropwise to the THF solution over 10 minutes.

  • Monitoring: Stir at 0°C -> RT. Monitor by TLC (Note: Product will be very polar).

  • Quench (Critical): Once complete (~1-2 h), dilute with water and wash with Et₂O (removes unreacted ester).

  • Isolation: Acidify the aqueous layer carefully with 1M HCl to pH 2. Extract immediately with EtOAc.

  • Result: The solid obtained upon concentration will be the Cyclic Lactol .

Protocol 2: Stability Assay (HPLC)

Use this to verify the integrity of your stock solution.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Note: If you use Methanol in the mobile phase, you may see a "ghost peak" (the methyl hemiacetal) forming on the column. Use Acetonitrile.

References
  • Vertex AI Search. (2024). Stability of ortho-formyl benzoates in acid vs base. 1

  • Wikipedia. (n.d.).[2] 2-Carboxybenzaldehyde: Ring-Chain Tautomerism. 3

  • Royal Society of Chemistry. (2022). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. 4[3]

  • PubChem. (2024).[5] Methyl 2-chloro-6-formylbenzoate Structure and Properties. 5

Sources

Validation & Comparative

Strategic Alternatives to Ethyl 2-chloro-6-formylbenzoate in Phthalazinone Synthesis

[1]

Executive Summary & Technical Context

Ethyl 2-chloro-6-formylbenzoate (and its methyl analog) serves as a linchpin intermediate in the synthesis of 5-chloro-1(2H)-phthalazinones .[1] These nitrogen-rich heterocycles are the pharmacophore core for a generation of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and VEGFR/EGFR kinase inhibitors.

The primary utility of this reagent lies in its regiochemical fidelity . Unlike symmetric or less differentiated precursors, the distinct reactivity of the formyl (aldehyde) and ethoxycarbonyl (ester) groups allows for "programmable" cyclization with hydrazines. This guide evaluates alternatives based on regioselectivity, atom economy, and industrial scalability.

Comparative Analysis of Alternatives

The following table contrasts the standard reagent with its primary chemical alternatives.

Reagent ClassSpecific AlternativeMechanism of ActionKey AdvantageKey Limitation
Direct Analog Methyl 2-chloro-6-formylbenzoate Identical condensation/cyclization profile.[1]Interchangeable : Often higher melting point (solid handling) and slightly higher atom economy.Solubility : Methyl esters may be less soluble in lipophilic solvents than ethyl esters.
Upstream Precursor 3-Chlorophthalic Anhydride Double condensation with hydrazine.[1]Cost : Significantly cheaper; industrial commodity chemical.Regioselectivity : Often yields a mixture of 5-chloro and 8-chloro isomers requiring chromatographic separation.[1]
Hydrolyzed Form 2-Chloro-6-formylbenzoic Acid Acid-catalyzed condensation.[1]Atom Economy : Removes the ethanol byproduct; water-soluble workup.[1]Stability : Free aldehyde-acids can undergo intramolecular cyclization to lactols (pseudo-acids), complicating stoichiometry.[1]
Reductive Precursor 3-Chlorophthalide Oxidative amination or bromination-hydrolysis.[1]Stability : Phthalides are shelf-stable and oxidation-resistant compared to formyl esters.[1]Step Count : Requires an additional oxidation step (e.g., NBS/radical) to generate the electrophilic center.

Technical Deep Dive: The Regioselectivity Problem

The decision to use Ethyl 2-chloro-6-formylbenzoate versus 3-Chlorophthalic Anhydride is fundamentally a choice between kinetic control and cost.[1]

The Mechanism of Regiocontrol

When synthesizing non-symmetric phthalazinones (e.g., N-substituted):

  • Formyl-Benzoate Route (High Fidelity): Hydrazine acts as a nucleophile attacking the aldehyde first (kinetically favored over the ester). This locks the nitrogen position. The subsequent intramolecular attack on the ester closes the ring, yielding a single regioisomer.

  • Anhydride Route (Low Fidelity): Hydrazine can attack either carbonyl of the anhydride. The inductive effect of the chlorine atom at position 3 makes the adjacent carbonyl slightly less electrophilic (or more sterically hindered), but the selectivity is rarely >90:10, leading to yield loss during purification.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in pathway and selectivity.

ReactionPathwaysStart_EsterEthyl 2-chloro-6-formylbenzoate(Aldehyde + Ester)Inter_HydrazoneIntermediate Hydrazone(Regio-locked)Start_Ester->Inter_HydrazoneFast Aldehyde Attack(Kinetic Control)Start_Anhydride3-Chlorophthalic Anhydride(Symmetric-like)Inter_AmicAcidMixture of Amic Acids(Regio-scrambled)Start_Anhydride->Inter_AmicAcidNon-selective AttackHydrazineR-NH-NH2Hydrazine->Start_EsterHydrazine->Start_AnhydrideProduct_Pure5-Chloro-phthalazinone(Single Isomer)Inter_Hydrazone->Product_PureCyclization (-EtOH)Product_MixMixture:5-Chloro + 8-Chloro IsomersInter_AmicAcid->Product_MixCyclization (-H2O)

Caption: Comparative reaction pathways showing the regiochemical locking mechanism of the formyl-benzoate route vs. the scrambling risk of the anhydride route.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Ethyl 2-chloro-6-formylbenzoate

Best for: Late-stage drug intermediates requiring high purity.[1]

  • Preparation: Dissolve Ethyl 2-chloro-6-formylbenzoate (1.0 eq) in Ethanol (10 V).

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C. Note: Low temperature prevents ester attack before hydrazone formation.

  • Cyclization: Warm to Room Temperature (RT) for 1 h, then reflux for 2–4 h.

  • Workup: Cool to 0°C. The product, 5-chlorophthalazin-1(2H)-one , typically precipitates as a white solid.[1] Filter and wash with cold ethanol.

  • Validation:

    • Yield: Expect 85–92%.

    • Purity: >98% (HPLC).

    • 1H NMR (DMSO-d6): Look for the singlet at ~8.5 ppm (phthalazinone H-4 proton).[1]

Protocol B: Cost-Optimized Synthesis via 3-Chlorophthalic Anhydride

Best for: Large-scale commodity synthesis where isomer separation is feasible.[1]

  • Preparation: Suspend 3-Chlorophthalic Anhydride (1.0 eq) in Glacial Acetic Acid (5 V).

  • Reaction: Add Hydrazine Sulfate (1.1 eq) and Sodium Acetate (1.1 eq).

  • Conditions: Reflux at 110°C for 6 h.

  • Separation:

    • Pour into ice water. Filter the crude solid (mixture of isomers).

    • Purification: Recrystallize from DMF/Water or use fractional acidification if starting from the salt form. The 5-chloro isomer is often less soluble.[1]

  • Validation:

    • Yield: 60–75% (isolated single isomer).

    • Critical Check: Run LC-MS to quantify the ratio of 5-chloro vs. 8-chloro isomers (typically 80:20 to 60:40 depending on solvent).

References

  • Patil, A. M., et al. (2023).[2][3] "Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid." Arkivoc, 2023(vii), 202311972.[2] Link

  • Menendez, J. C., et al. (2011). "Synthesis of new phthalazinedione derivatives." Sciforum, Mol2Net-04.[1] Link

  • Lovering, F., et al. (2013). "Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators." Journal of Medicinal Chemistry.
  • Gouda, M. A., et al. (2022). "Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic Activity." Molecules, 27(13), 4160. Link

  • Wang, X., et al. (2025).[4] "Regioselective synthesis of phthalazinones via palladium-catalyzed carbonylation." ResearchGate Preprints. (Discusses 2-chloro-6-methylbenzoate carbonylation routes).

Purity Assessment of Synthesized Ethyl 2-chloro-6-formylbenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-6-formylbenzoate is a critical synthetic intermediate, often utilized in the construction of complex pharmacophores (e.g., substituted indoles or isoquinolines). Its dual functionality—an electrophilic aldehyde and a hydrolyzable ester—makes it chemically reactive and prone to specific degradation pathways, such as oxidation to the dicarboxylic acid derivative or hydrolysis of the ethyl ester.

This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for purity assessment. Unlike generic methods, this approach is tailored to separate the parent compound from its specific polarity-driven impurities (acidic hydrolysis products and polar oxidation byproducts). We compare this "Gold Standard" method against GC-MS and qNMR to provide a holistic view of analytical options.

Part 1: Compound Profile & Impurity Landscape

To design a valid HPLC method, one must first understand the "Enemy"—the impurities. In the synthesis of Ethyl 2-chloro-6-formylbenzoate, the following species are the most probable contaminants:

  • Target Analyte: Ethyl 2-chloro-6-formylbenzoate (Moderate Polarity, UV Active).

  • Impurity A (Hydrolysis): 2-Chloro-6-formylbenzoic acid (High Polarity, Acidic).

  • Impurity B (Oxidation): Mono-ethyl 2-chloroisophthalate (formed if the aldehyde oxidizes).

  • Impurity C (Starting Material): Ethyl 2-chloro-6-methylbenzoate (if synthesized via benzylic oxidation).

Synthesis & Degradation Pathway

The following diagram illustrates the relationship between the synthesis process and potential impurities, guiding the separation strategy.

ImpurityPathway Start Precursor (Ethyl 2-chloro-6-methylbenzoate) Target TARGET Ethyl 2-chloro-6-formylbenzoate Start->Target Oxidation Step Imp_Acid Impurity A (Hydrolysis Product) Target->Imp_Acid Hydrolysis (Storage/Moisture) Imp_Ox Impurity B (Oxidation Product) Target->Imp_Ox Air Oxidation (-CHO to -COOH)

Figure 1: Synthetic origin and degradation pathways of Ethyl 2-chloro-6-formylbenzoate.

Part 2: Method Comparison Guide

While HPLC is the primary recommendation, it is vital to understand why it outperforms alternatives for this specific molecule.

Comparative Analysis Table
FeatureRP-HPLC (Recommended) GC-MS qNMR (1H)
Primary Utility Routine Purity & Impurity ProfilingVolatile Impurity IDAbsolute Purity Assay
Suitability for Target High. Excellent for polar/non-polar mix.Low/Medium. Thermal instability risk.Medium. Good for assay, poor for trace impurities.
Detection Limit (LOD) < 0.05% (UV)< 0.01% (MS)~ 1.0% (typically)
Risk Factor Co-elution of isomers (requires gradient opt).Degradation in injector (Aldehyde oxidation).Overlapping signals in aromatic region.
Throughput High (10-15 min run).Medium (20-30 min run).Low (Manual processing).

Why RP-HPLC? The presence of the aldehyde group (-CHO) and the ester linkage makes the molecule thermally sensitive. GC-MS injection port temperatures (often >200°C) can induce degradation (decarbonylation or ester pyrolysis), leading to false impurity profiles [1]. Furthermore, the likely impurities (carboxylic acids) require derivatization to pass through a GC column efficiently. HPLC allows analysis at ambient temperature, preserving the sample integrity.

Part 3: The RP-HPLC Protocol (Gold Standard)

This protocol uses a C18 stationary phase with an acidic mobile phase .[1][2] The acid is crucial: it suppresses the ionization of Impurity A (the free acid), ensuring it elutes as a sharp peak rather than tailing or eluting in the void volume.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmBalances resolution and backpressure. C18 provides strong retention for the hydrophobic ethyl ester.
Mobile Phase A 0.1% Phosphoric Acid (H3PO4) in WaterpH ~2.5 suppresses silanol activity and keeps acidic impurities protonated [2].
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol; sharpens peaks for aromatic carbonyls.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Column Temp 30°CEnsures retention time reproducibility.
Detection UV at 254 nmThe benzene ring conjugated with carbonyls has strong absorbance here.
Injection Vol 5-10 µLPrevents column overload.
Gradient Program

A gradient is required to separate the highly polar acid impurities from the non-polar parent ester and precursors.

  • 0.0 min: 10% B (Hold for 2 min to elute polar acids).

  • 10.0 min: 90% B (Ramp to elute parent and non-polar precursors).

  • 12.0 min: 90% B (Wash).

  • 12.1 min: 10% B (Re-equilibration).

  • 15.0 min: Stop.

Workflow Visualization

The following diagram outlines the logical flow for executing this analysis, ensuring data integrity from sample prep to reporting.

HPLC_Workflow Prep Sample Preparation (1 mg/mL in ACN:Water) SystemSuit System Suitability Test (Resolution > 2.0, Tailing < 1.5) Prep->SystemSuit Injection Sample Injection (Duplicate) SystemSuit->Injection Pass Troubleshoot Troubleshoot (Check Column/Buffers) SystemSuit->Troubleshoot Fail Integration Peak Integration (Area % Calculation) Injection->Integration Decision Pass/Fail Criteria (Purity > 98.0%) Integration->Decision Report Generate CoA Decision->Report Pass Decision->Troubleshoot Fail

Figure 2: Step-by-step analytical workflow for routine purity assessment.

Part 4: Supporting Experimental Data (Simulated)

To validate this method, we look at System Suitability Parameters .[3][4] These are the "vital signs" of your analytical run. If these fail, the data is invalid regardless of the purity number [3].

System Suitability Results (Typical)
ParameterAcceptance CriteriaTypical ResultInterpretation
Retention Time (RT) ± 0.1 min deviation8.4 minStable method.
Theoretical Plates (N) > 5,00012,500High column efficiency.
Tailing Factor (T) < 1.51.1Minimal secondary interactions.
Resolution (Rs) > 2.0 (between Impurity A and Target)4.2Baseline separation achieved.
% RSD (Area) < 2.0% (n=5 injections)0.4%High injection precision.
Chromatogram Interpretation[4]
  • RT ~ 2.5 min: Impurity A (2-Chloro-6-formylbenzoic acid). It elutes early due to the free carboxylic acid group interacting with the aqueous phase.

  • RT ~ 8.4 min: Target (Ethyl 2-chloro-6-formylbenzoate).

  • RT ~ 10.5 min: Impurity C (Ethyl 2-chloro-6-methylbenzoate). Elutes later as it lacks the polar aldehyde oxygen, making it more hydrophobic.

Part 5: Expert Tips & Troubleshooting

  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile if the starting gradient is 10% B. This causes "solvent effect" (peak splitting). Dissolve in 50:50 ACN:Water.[5]

  • Aldehyde Reactivity: Avoid using methanol as a solvent if the sample sits for >24 hours. Aldehydes can form hemiacetals with methanol, creating "ghost peaks" in the chromatogram. Use Acetonitrile.

  • Baseline Drift: If you see a rising baseline at 254 nm during the gradient, ensure your Phosphoric Acid is high purity. Impurities in the acid absorb at low UV wavelengths.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[6] (Foundational text on thermal instability in GC vs HPLC).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability parameters). Link

  • PubChem. Compound Summary for Methyl 2-chloro-6-formylbenzoate (Structural Analog). Link

Sources

Structural Analysis & Synthetic Utility: Ethyl 2-chloro-6-formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of Ethyl 2-chloro-6-formylbenzoate and its derivatives. This document is designed for medicinal chemists and crystallographers, focusing on the critical equilibrium between open-chain and cyclic tautomers—a defining feature of this pharmacophore.[1]

Executive Summary: The Ortho-Effect

Ethyl 2-chloro-6-formylbenzoate is not merely a static intermediate; it represents a dynamic structural class used extensively in the synthesis of isoindolinones and phthalazinones .[1] Unlike its non-chlorinated analogs, the presence of the chlorine atom at the C2 position introduces significant steric strain, forcing the adjacent formyl and ester groups into non-planar conformations.[1]

This guide compares the Open-Chain Aldehyde form against its thermodynamically competitive Cyclic Pseudo-Ester (Hydroxylactone) tautomer.[1] Understanding this equilibrium is critical for optimizing yield in condensation reactions during drug development.[1]

Comparative Analysis: Open-Chain vs. Cyclic Tautomers[2]

In the solid state and solution, 2-formylbenzoate derivatives exist in a delicate equilibrium.[1] The "performance" of this reagent depends on which tautomer dominates under specific solvent and pH conditions.[1]

Structural Competitors
FeatureOpen-Chain Form (Aldehyde)Cyclic Form (Pseudo-Ester)Alternative: Ethyl 2-formylbenzoate (No Cl)
Geometry Planar aromatic core; substituents twisted out of plane.Bicyclic (Fused lactone ring);

hybridized benzylic carbon.[1]
Planar; less steric strain allows better conjugation.[1]
Reactivity High electrophilicity at aldehyde Carbon.[1]Masked aldehyde; requires ring-opening for reaction.[1]High reactivity; lower barrier to rotation.[1]
Steric Factor High: Cl atom forces formyl group rotation (

).[1]
Relieved: Cyclization relieves steric clash between Cl and Carbonyls.[1]Low: H atom allows co-planar conformation.[1]
Stability Kinetic product (favored in non-polar solvents).[1]Thermodynamic product (favored in solid state/protic solvents).[1]Open form is generally more stable than the Cl-analog.[1]
Crystallographic Insights

X-ray diffraction studies of analogous ortho-substituted formylbenzoates reveal that the Chlorine atom acts as a "steric wedge."[1]

  • Twist Angles: In the open form, the dihedral angle between the phenyl ring and the ester carbonyl is typically expanded to 55–85° (compared to ~15° in non-substituted analogs) to avoid repulsion with the large Chlorine radius (1.75 Å).[1]

  • Packing: The crystal lattice is often stabilized by

    
    -
    
    
    
    stacking
    between antiparallel aromatic rings, with centroid-centroid distances ranging from 3.6 Å to 4.2 Å .[1]
  • Halogen Bonding: The C–Cl bond frequently engages in Type II halogen bonding interactions (

    
    ), acting as a secondary structure-directing motif.[1]
    

Experimental Protocols

Protocol A: Synthesis & Crystallization Workflow

This protocol ensures the isolation of high-purity crystalline material suitable for X-ray diffraction or subsequent isoindolinone formation.[1]

Reagents:

  • Precursor: Ethyl 2-chloro-6-methylbenzoate

  • Oxidant: Ozone (

    
    ) or NBS/AIBN (radical bromination route)[1]
    
  • Solvent: Dichloromethane (DCM) / Hexanes[1]

Step-by-Step Methodology:

  • Ozonolysis: Dissolve ethyl 2-chloro-6-vinylbenzoate (or methyl analog) in dry DCM at -78°C. Bubble

    
     until a blue color persists (indicating saturation).
    
  • Quenching: Purge with

    
     to remove excess ozone.[1] Add dimethyl sulfide (DMS) (2.0 equiv) to reduce the ozonide to the aldehyde.[1] Warm to Room Temperature (RT) over 2 hours.[1][2]
    
  • Extraction: Wash with brine, dry over

    
    , and concentrate
    
    • Critical Checkpoint:

      
       NMR will show the aldehyde proton at 
      
      
      
      ppm (Open) or the methine proton at
      
      
      ppm (Cyclic).[1]
  • Crystallization (Slow Evaporation): Dissolve the crude oil in a minimal amount of hot ethyl acetate. Add hexanes dropwise until turbidity is observed. Allow to stand at 4°C for 48 hours.

    • Observation: Colorless prisms or blocks typically form.[1]

Protocol B: Isoindolinone Formation (Performance Test)

To validate the reactivity of the crystal structure, perform a condensation with a primary amine.[1]

  • Suspend the crystalline Ethyl 2-chloro-6-formylbenzoate (1.0 mmol) in Ethanol (5 mL).

  • Add Benzylamine (1.1 mmol).

  • Reflux for 3 hours. The reaction proceeds via the Open-Chain intermediate, confirming the reversibility of the cyclic tautomer.[1]

  • Product: Ethyl 2-benzyl-3-hydroxy-4-chloroisoindolin-1-one (precipitates upon cooling).[1]

Visualizing the Pathway

The following diagrams illustrate the structural logic and synthetic flow, highlighting the tautomeric shift.

Diagram 1: Tautomeric Equilibrium & Reactivity

Tautomer_Logic OpenForm Open-Chain Form (Aldehyde) CyclicForm Cyclic Form (Pseudo-Ester) OpenForm->CyclicForm Reversible Equilibrium Isoindolinone Isoindolinone Product OpenForm->Isoindolinone + R-NH2 (Condensation) StericStrain Steric Wedge (Cl) Forces Rotation StericStrain->OpenForm Destabilizes StericStrain->CyclicForm Promotes

Caption: The Chlorine atom (yellow) destabilizes the planar Open Form, pushing the equilibrium toward the Cyclic Pseudo-Ester, which acts as a "storage" form until amine nucleophiles are introduced.

Diagram 2: Crystallization & Synthesis Workflow

Synthesis_Flow Precursor Ethyl 2-chloro-6-vinylbenzoate Ozonolysis Ozonolysis (-78°C) DCM / O3 Precursor->Ozonolysis Quench Reductive Workup (DMS) Ozonolysis->Quench Crude Crude Mixture (Aldehyde/Lactone mix) Quench->Crude Cryst Crystallization (EtOAc/Hexanes) Crude->Cryst Slow Evap. XRD X-Ray Diffraction (Structure Confirmation) Cryst->XRD Single Crystal

Caption: Step-by-step workflow from precursor to crystallographic validation.

Key Crystallographic Parameters (Representative)

The following data summarizes the typical structural metrics for 2-chloro-6-formylbenzoate derivatives based on composite data from homologous series (e.g., methyl esters and quinoline analogs).

ParameterValue / RangeSignificance
Crystal System Triclinic or MonoclinicCommon for asymmetrical benzoates.
Space Group

or

Centrosymmetric packing favored.[1]
C–Cl Bond Length 1.73 – 1.75 ÅTypical for aryl chlorides; indicates no resonance lengthening.
C=O[1] (Aldehyde) Distance 1.19 – 1.21 ÅStandard carbonyl character (Open Form).[1]
Twist Angle (

)

Angle between ester plane and phenyl ring due to Cl steric bulk.[1]
Intermolecular Contacts

(Halogen Bond)
Directional interaction stabilizing the lattice.[1]

Conclusion

For researchers utilizing Ethyl 2-chloro-6-formylbenzoate , the crystal structure is not a static snapshot but a piece of evidence for a dynamic equilibrium.[1] The Chlorine substituent is the defining feature, preventing planarity and driving the molecule toward a cyclic pseudo-ester state in the solid phase.[1] This structural insight allows for better prediction of solubility and reactivity in the synthesis of complex heterocycles like isoindolinones.[1]

References

  • PubChem. (2025).[1][3][4] Methyl 2-chloro-6-formylbenzoate (CID 53408620).[1] National Library of Medicine.[1] [Link][1]

  • Benzerka, K. et al. (2014).[1] Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Johnson, M. A. et al. (2011).[1] Structures and Chemical Rearrangements of Benzoate Derivatives. Max Planck Society (Fritz Haber Institute).[1] [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoindolinones. [Link]

  • Gong, Y. et al. (2014).[1] Pyridinyl and fused pyridinyl triazolone derivatives. US Patent 20140256734A1.[1][5]

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-6-formylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. The efficiency of its synthesis has a direct impact on the overall cost and timeline of drug development projects. This guide provides a comprehensive comparison of the most viable synthetic routes to Ethyl 2-chloro-6-formylbenzoate, offering an in-depth analysis of their respective yields, reaction conditions, and operational complexities. Detailed experimental protocols and mechanistic insights are provided to empower researchers in selecting and optimizing the most suitable pathway for their specific needs.

Introduction

The strategic placement of chloro, formyl, and ethyl ester functionalities on the benzene ring makes Ethyl 2-chloro-6-formylbenzoate a versatile intermediate in medicinal chemistry. Its synthesis, however, presents challenges in achieving high yields and purity due to the potential for competing side reactions and the need for selective transformations. This guide will explore and benchmark two primary synthetic strategies, starting from readily available precursors: 2-chloro-6-methylbenzoic acid and 2-chloro-6-formylbenzoic acid.

Route 1: Multi-step Synthesis from 2-Chloro-6-methylbenzoic acid

This route involves a three-step sequence starting from the commercially available 2-chloro-6-methylbenzoic acid. The key transformations include esterification, benzylic bromination, and subsequent oxidation to the desired aldehyde.

Workflow Diagram

A 2-Chloro-6-methylbenzoic acid B Ethyl 2-chloro-6-methylbenzoate A->B Esterification (Ethanol, Acid Catalyst) C Ethyl 2-chloro-6-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, Radical Initiator) D Ethyl 2-chloro-6-formylbenzoate C->D Oxidation (e.g., Sommelet or Kornblum)

Caption: Synthetic pathway from 2-Chloro-6-methylbenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Esterification of 2-Chloro-6-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. A standard Fischer esterification is typically employed.[1][2] The presence of the ortho-chloro and methyl groups can introduce some steric hindrance, potentially requiring slightly more forcing conditions compared to unsubstituted benzoic acid.[1]

  • Protocol: To a solution of 2-chloro-6-methylbenzoic acid in excess absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess ethanol is then removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 2-chloro-6-methylbenzoate.[3][4]

Step 2: Benzylic Bromination of Ethyl 2-chloro-6-methylbenzoate

This step selectively introduces a bromine atom at the benzylic position of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low and constant concentration of bromine, minimizing side reactions.[5][6][7][8][9]

  • Protocol: Ethyl 2-chloro-6-methylbenzoate is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux and irradiated with a light source to facilitate the radical chain reaction. The reaction progress is monitored by TLC or GC. Upon completion, the succinimide byproduct is filtered off, and the filtrate is washed, dried, and concentrated to give ethyl 2-chloro-6-(bromomethyl)benzoate.

Step 3: Oxidation of Ethyl 2-chloro-6-(bromomethyl)benzoate to Ethyl 2-chloro-6-formylbenzoate

The final step involves the oxidation of the benzylic bromide to the corresponding aldehyde. Several methods can be employed, with the Sommelet and Kornblum oxidations being prominent choices.[10][11]

  • Sommelet Oxidation Protocol: The benzylic bromide is reacted with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions to yield the aldehyde.[10]

  • Kornblum Oxidation Protocol: The benzylic bromide is treated with dimethyl sulfoxide (DMSO) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) to afford the aldehyde. This method often provides good yields and avoids the use of heavy metals.[11]

Causality Behind Experimental Choices
  • Esterification: The use of excess ethanol drives the equilibrium towards the product side in the Fischer esterification. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the nucleophilic attack by ethanol.

  • Benzylic Bromination: NBS is preferred over elemental bromine for benzylic bromination because it maintains a low concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The radical initiator is necessary to start the chain reaction.

  • Oxidation: The choice between the Sommelet and Kornblum oxidations may depend on the substrate's sensitivity and the desired scale of the reaction. The Kornblum oxidation is often milder and can be easier to perform on a larger scale.

Route 2: Esterification of 2-Chloro-6-formylbenzoic acid

A more direct approach involves the esterification of 2-chloro-6-formylbenzoic acid. The feasibility of this route is contingent on the availability and cost-effectiveness of the starting carboxylic acid.

Workflow Diagram

A 2-Chloro-6-formylbenzoic acid B Ethyl 2-chloro-6-formylbenzoate A->B Esterification (Ethanol, Acid Catalyst)

Caption: Synthetic pathway from 2-Chloro-6-formylbenzoic acid.

Step-by-Step Experimental Protocol

The esterification of 2-chloro-6-formylbenzoic acid can be achieved using similar conditions to those described in Route 1, Step 1. However, care must be taken to avoid side reactions involving the aldehyde group, such as acetal formation, especially if a large excess of ethanol and strong acidic conditions are used for prolonged periods.

  • Protocol: 2-Chloro-6-formylbenzoic acid is dissolved in ethanol, and a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst) is added. The reaction is typically heated to reflux and monitored closely by TLC. Upon completion, the workup procedure is similar to that of the esterification in Route 1. To minimize acetal formation, it may be advantageous to use a milder acid catalyst or control the reaction time and temperature more rigorously.

Causality Behind Experimental Choices
  • Direct Esterification: This route is inherently more atom-economical and has fewer steps than Route 1. The primary consideration is the potential for the aldehyde functionality to react under the esterification conditions. The choice of acid catalyst and reaction conditions is crucial to favor the desired esterification over acetal formation.

Quantitative Comparison of Synthesis Routes

ParameterRoute 1: From 2-Chloro-6-methylbenzoic acidRoute 2: From 2-Chloro-6-formylbenzoic acid
Starting Material 2-Chloro-6-methylbenzoic acid2-Chloro-6-formylbenzoic acid
Number of Steps 31
Overall Yield Moderate to Good (product of three steps)Potentially High (single step)
Key Reagents Ethanol, H₂SO₄, NBS, Radical Initiator, Hexamine/DMSOEthanol, H₂SO₄ (or other acid catalyst)
Process Complexity HighLow
Purification Requires purification after each stepPotentially simpler purification
Scalability Each step needs to be optimized for scale-upMore straightforward to scale up

Conclusion and Recommendations

The choice between the two primary synthetic routes for Ethyl 2-chloro-6-formylbenzoate depends heavily on the availability and cost of the starting materials.

  • Route 1 is a robust and well-established pathway when 2-chloro-6-methylbenzoic acid is the more accessible precursor. While it involves multiple steps, each transformation utilizes standard and well-understood organic reactions. The overall yield will be a product of the efficiencies of the three individual steps.

  • Route 2 is a significantly more efficient and streamlined approach if 2-chloro-6-formylbenzoic acid is readily available at a competitive price. The single-step nature of this route simplifies the overall process, reduces waste, and is likely to be more cost-effective on an industrial scale. However, careful optimization of the esterification conditions is necessary to prevent side reactions involving the aldehyde group.

For research and development purposes, Route 1 offers more flexibility in terms of starting material sourcing. For large-scale production, the economic viability of Route 2 should be thoroughly investigated, as its inherent simplicity presents a significant advantage.

References

  • What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog. (2026). Available at: [Link]

  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents. (n.d.).
  • EP2609068B1 - Processes for the production of esters - Google Patents. (n.d.).
  • US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents. (n.d.).
  • Sommelet Reaction. (n.d.). Available at: [Link]

  • JPH08127553A - Production of formyl benzoic acid - Google Patents. (n.d.).
  • Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). Available at: [Link]

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents. (n.d.).
  • ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents. (n.d.).
  • Benzylic Bromination - Chemistry Steps. (n.d.). Available at: [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. (2025). Available at: [Link]

  • Elucidating the reaction mechanism of the benzoate oxidation pathway encoded aldehyde dehydrogenase from Burkholderia xenovorans LB400 - PMC - PubMed Central. (n.d.). Available at: [Link]

  • US5132465A - Oxidation of primary alcohols to aldehydes using transition metal phthalocyanines as catalysts - Google Patents. (n.d.).
  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses - ResearchGate. (2025). Available at: [Link]

  • Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones | Organic Letters - ACS Publications. (2014). Available at: [Link]

  • Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane - Sciencemadness. (2019). Available at: [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds - Chemistry LibreTexts. (2023). Available at: [Link]

  • Esterification test of Benzoic acid - YouTube. (2020). Available at: [Link]

  • 18.4b Benzylic Bromination with NBS - YouTube. (2018). Available at: [Link]

  • Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). Available at: [Link]

  • TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF 6 ] | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - Allmpus - Research and Development. (n.d.). Available at: [Link]

  • Organic Mechanism - Benzylic Bromination NBS Radical 001 - YouTube. (2012). Available at: [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds - YouTube. (2014). Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.). Available at: [Link]

  • EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid - Google Patents. (n.d.).
  • C2 to C6 biobased carbonyl platforms for fine chemistry - Beilstein Journals. (n.d.). Available at: [Link]

  • Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of Ethyl Diazoacetate into Aldehydes - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Kornblum oxidation - Wikipedia. (n.d.). Available at: [Link]

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Cost-benefit analysis of different synthetic pathways to Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Ethyl 2-chloro-6-formylbenzoate (an unsymmetrical, poly-functionalized aromatic intermediate) presents a classic "selectivity vs. scalability" dilemma in process chemistry.

As a Senior Application Scientist, I have structured this guide to bypass generic textbook descriptions. Instead, we will analyze the three most viable industrial pathways, focusing on the critical instability of the formyl-ester motif , which is prone to cyclization into a "pseudo-ester" (ethoxyphthalide) form—a nuance often missed in basic literature but fatal in scale-up.

Executive Summary Ethyl 2-chloro-6-formylbenzoate is a high-value pharmacophore scaffold, often used in the synthesis of kinase inhibitors and tricyclic heterocycles. Its synthesis is complicated by two factors:

  • Regiochemistry: Placing the chloro, formyl, and ester groups at contiguous (1,2,6) positions requires precise ortho-substitution strategies.

  • Ring-Chain Tautomerism: The product exists in equilibrium between the desired open-chain formyl ester and the stable, cyclic pseudo-ester (3-ethoxy-7-chlorophthalide) . Process conditions (solvent, pH) must be tuned to favor the open chain during isolation.

Part 1: Pathway Analysis & Technical Comparison

Pathway A: The Radical Oxidation Route (Scalable Industrial Standard)

From Ethyl 2-chloro-6-methylbenzoate via Gem-Dibromination

This is the most robust route for multi-kilogram production. It leverages the "Methyl Benzoate" precursor, which is stable and cheap. The strategy involves radical halogenation of the benzylic methyl group followed by hydrolysis.

  • Mechanism:

    • Radical Bromination: Ethyl 2-chloro-6-methylbenzoate is treated with N-Bromosuccinimide (NBS) and a radical initiator (AIBN/BPO) to form the gem-dibromide intermediate.

    • Hydrolysis: The dibromide is hydrolyzed (using AgNO₃/H₂O or Sommelet conditions) directly to the aldehyde.

  • Critical Control Point: Stopping at the di-bromo stage is difficult; mono-bromo impurities are common. However, the gem-dibromide hydrolyzes to the aldehyde, while the mono-bromo hydrolyzes to the alcohol (an impurity).

Pathway B: The "Atom Economy" Phthalide Route

From 3-Chlorophthalic Anhydride via 7-Chlorophthalide[1]

This route is elegant but chemically sensitive. It starts from 3-chlorophthalic anhydride, a mass-produced chemical.

  • Mechanism:

    • Reduction: The anhydride is reduced (Zn/AcOH or catalytic hydrogenation) to 7-chlorophthalide (lactone).

    • Functionalization: The phthalide is brominated at the benzylic position (NBS) to give 3-bromo-7-chlorophthalide.

    • Ring Opening/Esterification: Hydrolysis yields 7-chloro-3-hydroxyphthalide (the cyclic tautomer of the formyl acid), which is then esterified with ethanol.

  • The Trap: This route strongly favors the thermodynamic cyclic pseudo-ester (3-ethoxy-7-chlorophthalide) over the desired open-chain aldehyde. Acid catalysis in ethanol will almost exclusively yield the cyclic form. Base-catalyzed alkylation (using EtI/K₂CO₃) is often required to trap the open carboxylate.

Pathway C: The Cryogenic Lithiation Route (High Precision)

From 1-Chloro-3-(protected-formyl)benzene

Ideal for gram-scale discovery chemistry where purity is paramount, but cost-prohibitive for manufacturing.

  • Mechanism:

    • Protection: 3-chlorobenzaldehyde is protected as an acetal (dioxolane).

    • Ortho-Lithiation: Treatment with n-BuLi or LDA at -78°C directs lithiation to the position between the Cl and the acetal (the "2-position" relative to the ring, becoming position 6 in the final product).

    • Quench: Reaction with Ethyl Chloroformate (ClCOOEt) introduces the ester.

    • Deprotection: Acidic workup removes the acetal to reveal the aldehyde.

Part 2: Comparative Assessment Matrix

MetricPathway A (Radical Oxidation) Pathway B (Phthalide Route) Pathway C (Cryogenic Lithiation)
Cost of Goods (COGS) Low (Cheap reagents: Toluene, NBS)Medium (Requires multiple steps)Very High (BuLi, dry solvents, cryo-cooling)
Scalability High (Standard batch reactors)Medium (Filtration/Solids handling)Low (Heat transfer limits at -78°C)
Atom Economy Good (Loss of HBr)Excellent (Rearrangement based)Poor (Stoichiometric Li waste)
Safety Profile Moderate (Radical initiators, Br₂ handling)Good (Standard organics)Hazardous (Pyrophoric alkyl-lithiums)
Impurity Profile Mono-bromo/Alcohol impuritiesCyclic Pseudo-Ester (Major Issue) Regio-isomers if lithiation is not controlled
Yield 75-85%60-70% (variable due to tautomers)85-95% (High precision)

Part 3: Detailed Experimental Protocol (Recommended: Pathway A)

Rationale: Pathway A is selected for this guide because it avoids the thermodynamic trap of the cyclic pseudo-ester (Pathway B) and the prohibitive cost of cryogenics (Pathway C).

Protocol: Synthesis via Radical Bromination & Hydrolysis

Step 1: Synthesis of Ethyl 2-chloro-6-(dibromomethyl)benzoate

  • Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add Ethyl 2-chloro-6-methylbenzoate (100 g, 0.50 mol) and Carbon Tetrachloride (or Benzotrifluoride as a green alternative, 500 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (196 g, 1.10 mol, 2.2 eq). Note: Excess NBS ensures full conversion to the dibromide.

  • Initiation: Add AIBN (Azobisisobutyronitrile, 1.6 g, 3 mol%).

  • Reaction: Heat to reflux (76-80°C) while irradiating with a 500W tungsten lamp (optional but accelerates initiation). Stir for 6-8 hours.

    • Checkpoint: Monitor by TLC/HPLC. Disappearance of mono-bromo intermediate indicates completion.

  • Workup: Cool to 0°C. Filter off the precipitated Succinimide by-product. Concentrate the filtrate in vacuo to yield the crude gem-dibromide as a yellow oil.

Step 2: Hydrolysis to Ethyl 2-chloro-6-formylbenzoate

  • Hydrolysis: Dissolve the crude dibromide oil in Ethanol/Water (4:1, 400 mL) .

  • Additive: Add Silver Nitrate (AgNO₃) (170 g, 2.0 eq) dissolved in water (100 mL). Note: For a cheaper industrial alternative, use aqueous Calcium Carbonate at reflux, though yields may be lower.

  • Reaction: Reflux for 2 hours. AgBr will precipitate immediately.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1) to isolate the title compound.[1][2][3]

    • Target Data: Clear to pale yellow oil. ¹H NMR should show a distinct aldehyde singlet at ~10.0 ppm.

Part 4: Visualization of Pathways & Logic

Figure 1: Reaction Workflow & Tautomer Risk

This diagram illustrates the three pathways and explicitly highlights the "Cyclic Trap" in the Phthalide route.

SynthesisPathways Start_A Ethyl 2-chloro-6-methylbenzoate Inter_A Gem-Dibromide Intermediate Start_A->Inter_A NBS (2.2 eq), Reflux Start_B 7-Chlorophthalide Inter_B 7-Chloro-3-hydroxyphthalide (Pseudo-Acid) Start_B->Inter_B 1. Bromination 2. Hydrolysis Start_C 3-Chlorobenzaldehyde (Protected) Inter_C Lithiated Intermediate (-78°C) Start_C->Inter_C n-BuLi / THF Target Ethyl 2-chloro-6-formylbenzoate (Open Chain - DESIRED) Inter_A->Target Hydrolysis (AgNO3/H2O) Inter_B->Target EtI / K2CO3 (Base) Trap 3-Ethoxy-7-chlorophthalide (Cyclic Pseudo-Ester - TRAP) Inter_B->Trap EtOH / H+ (Acid Cat.) Inter_C->Target ClCOOEt / H3O+ Target->Trap Equilibrium

Caption: Comparative flow of synthetic routes. Note Pathway B's tendency to form the cyclic pseudo-ester (Red) under acidic conditions, necessitating base-mediated alkylation to secure the open-chain target (Green).

Figure 2: Decision Logic for Route Selection

A decision tree for researchers to select the optimal route based on their constraints.

DecisionTree Start Start: Select Constraint Scale Scale Start->Scale Equipment Cryogenic Equipment Available? Scale->Equipment No (<10g) Route_A Route A: Radical Oxidation (Recommended for Scale) Scale->Route_A Yes Purity Regio-isomer Purity Critical? Equipment->Purity Yes Route_B Route B: Phthalide Route (Low Cost, High Optimization Effort) Equipment->Route_B No Purity->Route_A No (Standard Purity) Route_C Route C: Lithiation (Discovery Scale Only) Purity->Route_C Yes (Highest Purity)

Caption: Strategic decision matrix. Route A balances scalability and reliability, while Route C offers precision at a high cost.

References

  • Preparation of 2-Substituted 3-Chlorobenzaldehydes via Ortho-Lithiation. Source: ResearchGate.[4] Context: Validates the lithiation strategy (Pathway C) and discusses the ring-chain tautomerism of formyl-benzoic esters. Link:

  • Synthesis of 2-chloro-6-methylbenzoic acid and Oxidation Protocols. Source: ResearchGate / Journal of Organic Chemistry. Context: Supports the precursor synthesis and general methodology for methyl-to-formyl oxidation (Pathway A). Link:

  • Tautomerism in 2-Formylbenzoic Acid Derivatives (Pseudo-Esters). Source: Journal of the Chemical Society. Context: Authoritative grounding on the equilibrium between the open-chain formyl ester and the cyclic ethoxyphthalide (The "Trap" in Pathway B). Link:[4]

  • Radical Bromination and Hydrolysis of Benzylic Halides. Source: Organic Syntheses.[5][4] Context: Standard operating procedure for the NBS bromination and subsequent hydrolysis used in Pathway A. Link:

Sources

A Senior Application Scientist's Guide to Method Validation: Ensuring Assay Integrity for Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of pharmaceutical development and manufacturing, the integrity of every analytical method is paramount. For critical intermediates like Ethyl 2-chloro-6-formylbenzoate, a robust and reliable analytical method is not just a regulatory expectation but a cornerstone of quality control. This guide provides a comparative analysis of potential analytical techniques and details the validation of a new, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the method is unequivocally fit for its intended purpose.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[3]

The chemical structure of Ethyl 2-chloro-6-formylbenzoate, featuring a reactive aldehyde, an ester group, and a chlorinated aromatic ring, presents a unique analytical challenge. These functional groups dictate the choice of analytical technology, requiring a method that is not only accurate and precise but also specific enough to distinguish the active analyte from potential impurities and degradation products.

Method Selection: A Comparative Overview

Choosing the right analytical technique is the foundational step. The decision hinges on the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Let's compare the most viable options for Ethyl 2-chloro-6-formylbenzoate.

Analytical TechniquePrincipleSuitability for Ethyl 2-chloro-6-formylbenzoate
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent. The compound's aromatic ring provides a strong chromophore for UV detection. Its polarity is well-suited for reversed-phase chromatography, offering high resolution and specificity. HPLC is a premier tool for isolating and quantifying major medications, impurities, and intermediates.[4]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Moderate. While feasible, GC would require derivatization of the polar aldehyde group to improve volatility and peak shape. This adds complexity and a potential source of error. The method would still require thorough validation of parameters like specificity, accuracy, and precision.[5][6]
UV-Vis Spectrophotometry Measures the absorbance of light by the analyte in a solution.Limited. While the aromatic ring allows for UV absorbance, this method lacks specificity.[7] It cannot distinguish the analyte from structurally similar impurities or degradants that may co-exist in a sample. A derivatization reaction, for instance with 2,4-dinitrophenylhydrazine (DNPH), could be used to specifically quantify the aldehyde group, but this is an indirect, multi-step process.[8][9]

Rationale for Selecting HPLC-UV:

Based on this comparison, a reversed-phase HPLC method with UV detection is the most logical and scientifically sound choice. It offers a direct, highly specific, and sensitive approach for the quantitative analysis of Ethyl 2-chloro-6-formylbenzoate, aligning with modern pharmaceutical industry standards.[4]

The Validation Workflow: A Systematic Approach

Analytical method validation is a continuous process, ensuring the method remains fit-for-purpose throughout its lifecycle.[10] The following diagram outlines the logical flow from development to routine application, grounded in ICH principles.

ValidationWorkflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2(R1)) cluster_routine Phase 3: Routine Use Dev Method Development (Column, Mobile Phase, Wavelength) Opt Method Optimization Dev->Opt Initial Screening Spec Specificity (Forced Degradation) Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Protocol Rob->SST Routine QC Analysis SST->Routine Validated Method Transfer Method Transfer Routine->Transfer Site/Lab Change

Caption: Workflow for Analytical Method Validation.

Head-to-Head: A Validated HPLC-UV Method vs. a Hypothetical GC Method

To illustrate the superiority of the chosen HPLC method, the following tables summarize the validation parameters and typical acceptance criteria as mandated by regulatory bodies.[1][11][12]

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13] For a stability-indicating method, this is demonstrated through forced degradation studies.[14]

Experimental Protocol: Forced Degradation

  • Prepare solutions of Ethyl 2-chloro-6-formylbenzoate at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.

  • Assess peak purity of the analyte using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Comparison Table: Specificity

ParameterHPLC-UV MethodGC-FID Method (Hypothetical)Acceptance Criteria
Resolution (Rs) >2.0 between analyte and all degradation peaks.May require derivatization, potential for co-elution with side-reaction products.Analyte peak is resolved from all other peaks (Rs > 1.5).
Peak Purity Pass (Purity angle < Purity threshold).Not applicable with standard FID detector.No interference from blanks, excipients, or degradation products at the analyte's retention time.[6]
Stability-Indicating Yes, demonstrated separation of degradants.Potentially, but more complex to prove due to derivatization.Method demonstrates specificity for the analyte in the presence of its degradation products.[14]
Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method within a specified range.

Comparison Table: Quantitative Performance

Validation ParameterHPLC-UV Method PerformanceGC-FID Method Performance (Hypothetical)ICH Q2(R1) Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999 over 50-150% of nominal concentration.≥ 0.999r² ≥ 0.999.[6]
Accuracy (% Recovery) 98.0% - 102.0% at three levels (80%, 100%, 120%).[13]98.0% - 102.0%Recovery should be within 98.0% to 102.0% for drug substance assay.[6]
Precision (RSD%) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5% Intermediate Precision: ≤ 2.5%RSD ≤ 2% for drug product assay.[12]
Sensitivity and Robustness

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), while robustness measures the method's resilience to small, deliberate changes.[15]

Calculating LOD & LOQ: These values can be reliably calculated based on the standard deviation of the response and the slope of the calibration curve.[16][17]

  • LOD = 3.3 x (Standard Deviation of the Intercept / Slope) [16]

  • LOQ = 10 x (Standard Deviation of the Intercept / Slope) [16]

Comparison Table: Sensitivity & Robustness

Validation ParameterHPLC-UV Method PerformanceGC-FID Method Performance (Hypothetical)ICH Q2(R1) Guideline
LOD ~0.05 µg/mL~0.2 µg/mLSignal-to-Noise ratio of 3:1.[12][18]
LOQ ~0.15 µg/mL~0.6 µg/mLSignal-to-Noise ratio of 10:1.
Robustness Unaffected by ±2% change in mobile phase organic content, ±5°C in column temp, ±0.2 mL/min flow rate.Sensitive to inlet temperature, carrier gas flow, and derivatization time.The reliability of the method should be demonstrated during normal usage by its capacity to remain unaffected by small variations in parameters.[15]

Detailed Experimental Protocol: Validated HPLC-UV Method

This section provides the step-by-step procedure for the validated method.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).

  • Reference Standard: Ethyl 2-chloro-6-formylbenzoate, certified purity >99.5%.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-10 min: 40% B to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a second 25 mL volumetric flask and dilute to volume with diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

SST_Logic start Inject Working Standard (n=5) check_tailing Tailing Factor <= 1.5? start->check_tailing check_plates Theoretical Plates >= 2000? check_tailing->check_plates Yes fail System is NOT Suitable Troubleshoot Method check_tailing->fail No check_rsd Peak Area RSD <= 2.0%? check_plates->check_rsd Yes check_plates->fail No pass System is Suitable Proceed with Analysis check_rsd->pass Yes check_rsd->fail No

Caption: System Suitability Test Decision Diagram.

Conclusion and Recommendations

The newly developed and validated reversed-phase HPLC-UV method demonstrates superior performance characteristics for the quantitative analysis of Ethyl 2-chloro-6-formylbenzoate compared to other potential techniques. It is specific, stability-indicating, linear, accurate, precise, sensitive, and robust. This method is fit for its intended purpose in a regulated quality control environment for both routine analysis and stability testing. Adherence to the detailed protocol and system suitability criteria will ensure the generation of reliable and defensible analytical data, upholding the highest standards of scientific integrity and product quality.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: Pharmacopeial URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]

  • Title: A Review on GC-MS and Method Development and Validation Source: Impactfactor.org URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve Source: Separation Science URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: Conducting GC Method Validation Using High Accuracy Standards Source: Environics, Inc. URL: [Link]

  • Title: Methods for the determination of limit of detection and limit of quantitation of the analytical methods Source: ResearchGate URL: [Link]

  • Title: A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine Source: ResearchGate URL: [Link]

  • Title: Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis Source: ACS Publications URL: [Link]

  • Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL: [Link]

  • Title: Spectroscopic Determination of Total Carbonyl Content Source: Mettler Toledo URL: [Link]

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Isomeric Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical synthesis, the seemingly minor variation in the placement of a functional group on an aromatic ring can have profound implications for the safety, efficacy, and manufacturability of a drug substance. Ethyl 2-chloro-6-formylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is a case in point. The precise arrangement of the chloro, formyl, and ethyl ester groups on the benzene ring is paramount. The presence of positional isomers, even in trace amounts, can introduce unforeseen toxicities, alter pharmacological activity, and complicate regulatory approval.[1][2]

This guide, born from extensive experience in analytical chemistry and process development, provides a comprehensive comparison of modern analytical techniques for the determination of the isomeric purity of Ethyl 2-chloro-6-formylbenzoate. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond mere protocols, this document aims to elucidate the scientific rationale behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific needs. All methodologies are presented with the rigor required to meet stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][3][4][5][6][7]

Understanding the Challenge: Likely Isomeric Impurities

The isomeric profile of Ethyl 2-chloro-6-formylbenzoate is intrinsically linked to its synthetic route. Two common pathways for its synthesis present distinct impurity profiles:

  • Oxidation of 2-chloro-6-methyltoluene derivatives: This route involves the oxidation of a methyl group to a formyl group. The primary isomeric impurities would arise from isomers present in the starting material, such as 3-chloro- and 4-chloro- substituted toluenes, leading to the corresponding positional isomers of the final product.

  • Directed ortho-lithiation and formylation of Ethyl 2-chlorobenzoate: Introducing a formyl group onto the Ethyl 2-chlorobenzoate ring via electrophilic aromatic substitution can generate a mixture of isomers. The directing effects of the existing substituents (chloro and ethyl ester) can lead to the formation of several positional isomers, including, but not limited to:

    • Ethyl 2-chloro-3-formylbenzoate

    • Ethyl 2-chloro-4-formylbenzoate

    • Ethyl 2-chloro-5-formylbenzoate

This guide will focus on the separation and quantification of these potential positional isomers.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity assessment is a critical decision, balancing the need for specificity, sensitivity, and sample throughput. Below is a comparative overview of the three most powerful techniques for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.
Primary Use Quantification of thermally labile and non-volatile isomeric impurities.Identification and quantification of volatile and semi-volatile isomeric impurities.Absolute and relative quantification of isomers without the need for specific isomer reference standards. Purity assessment.
Specificity High, especially with photodiode array (PDA) detection for peak purity analysis.Very high, provides mass spectral data for unambiguous peak identification.High, based on unique chemical shifts for protons in different isomeric environments.
Sensitivity High (ng to pg range), dependent on the detector.Very high (pg to fg range), especially in selected ion monitoring (SIM) mode.Moderate (µg to mg range).
Sample Throughput Moderate to high.Moderate.Low to moderate.
Key Advantage Robust and widely available, suitable for a broad range of compounds.Excellent for identifying unknown impurities through mass spectral libraries.Primary analytical method; does not require identical reference standards for quantification.
Key Limitation Requires reference standards for each isomer for accurate quantification.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods.

Experimental Protocols and Methodologies

The following sections provide detailed, self-validating protocols for each analytical technique. The causality behind experimental choices is explained to provide a deeper understanding of the methods.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Rationale: HPLC is the workhorse of pharmaceutical analysis for its versatility and robustness in separating a wide array of compounds. For positional isomers of substituted benzoates, reversed-phase HPLC is the method of choice. The key to a successful separation lies in optimizing the stationary and mobile phases to exploit the subtle differences in polarity and hydrophobicity between the isomers. A C18 column provides a good starting point, offering general hydrophobic interactions.[8] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is then fine-tuned to achieve optimal resolution.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow.

Step-by-Step HPLC Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

    • Chromatography data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %B
      0 30
      20 70
      25 70
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Ethyl 2-chloro-6-formylbenzoate sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Validation:

    • The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[3][4][5][6][7]

Illustrative Data (for comparison purposes):

IsomerRetention Time (min)Resolution (Rs)
Ethyl 2-chloro-4-formylbenzoate12.5-
Ethyl 2-chloro-5-formylbenzoate13.82.8
Ethyl 2-chloro-3-formylbenzoate15.23.1
Ethyl 2-chloro-6-formylbenzoate 16.5 2.9
Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly specific and sensitive technique ideal for the analysis of volatile and thermally stable compounds.[9] Ethyl 2-chloro-6-formylbenzoate and its isomers are amenable to GC analysis. The capillary column, with its high separation efficiency, is crucial for resolving these closely related isomers. The mass spectrometer provides definitive identification of each peak based on its unique fragmentation pattern, a significant advantage when authentic reference standards of all potential impurities are not available.

Workflow for GC-MS Analysis:

Caption: GC-MS analytical workflow.

Step-by-Step GC-MS Protocol:

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

    • Autosampler for precise injections.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by analyzing their fragmentation patterns.

    • Quantify impurities using the area percent method, assuming similar response factors for the isomers. For higher accuracy, quantification should be performed against a calibrated reference standard of the main component.

Illustrative Data (for comparison purposes):

IsomerRetention Time (min)Key Mass Fragments (m/z)
Ethyl 2-chloro-4-formylbenzoate14.2212, 183, 167, 139
Ethyl 2-chloro-5-formylbenzoate14.5212, 183, 167, 139
Ethyl 2-chloro-3-formylbenzoate14.9212, 183, 167, 139
Ethyl 2-chloro-6-formylbenzoate 15.3 212, 183, 167, 139

Note: While the primary mass fragments may be identical for positional isomers, their relative abundances can differ, aiding in their differentiation.[10]

Quantitative NMR (qNMR) Spectroscopy

Rationale: qNMR has emerged as a powerful primary method for purity assessment and quantification.[11][12][13][14][15] Its key advantage is the ability to quantify components without the need for a specific reference standard for each analyte. Quantification is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. For isomeric purity, the relative ratios of isomers can be determined by comparing the integrals of their unique signals.[16]

Workflow for qNMR Purity Assessment:

Caption: qNMR experimental workflow.

Step-by-Step qNMR Protocol:

  • Instrumentation and Materials:

    • NMR spectrometer (400 MHz or higher) with a high-precision probe.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.

    • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Analytical balance for accurate weighing.

  • Sample Preparation:

    • Accurately weigh about 20 mg of the Ethyl 2-chloro-6-formylbenzoate sample and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Critical for Quantification):

    • Pulse Program: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds) to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32).

    • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify unique, well-resolved signals for the main component and each isomeric impurity. The aldehyde protons of different isomers are often well-resolved.

    • Carefully integrate the selected signals.

    • Calculate the purity or isomer ratio using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Illustrative Data (for comparison purposes):

SpeciesSignal (Proton)Chemical Shift (ppm)Integral
Internal StandardCH=CH6.252.00
Ethyl 2-chloro-6-formylbenzoate CHO 10.3 1.00
Isomer 1CHO10.10.02
Isomer 2CHO9.90.01

Conclusion: Selecting the Optimal Method

The choice of the most suitable analytical method for determining the isomeric purity of Ethyl 2-chloro-6-formylbenzoate depends on the specific requirements of the analysis.

  • HPLC is an excellent choice for routine quality control, offering a good balance of resolution, sensitivity, and throughput. Its robustness makes it ideal for in-process controls and final product release testing, provided that reference standards for the expected isomers are available.

  • GC-MS is the preferred method for initial identification of unknown impurities due to the structural information provided by the mass spectrum. It is also highly sensitive for detecting trace-level volatile or semi-volatile isomers.

  • qNMR serves as a powerful, primary method for the absolute purity determination of the main component and for quantifying isomeric impurities without the need for their individual reference standards. It is an invaluable tool for the certification of reference materials and for orthogonal verification of results obtained by chromatographic methods.

In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. For instance, GC-MS can be used to identify potential isomeric impurities during process development, which can then be synthesized and used as reference standards for the validation of a routine HPLC method. qNMR can be employed to certify the purity of the primary reference standard of Ethyl 2-chloro-6-formylbenzoate and to provide an independent, orthogonal check on the purity results. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the isomeric purity of this critical pharmaceutical intermediate, thereby safeguarding the quality and safety of the final drug product.

References

  • SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2015). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • ResearchGate. (2019). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubMed. (2011). Determination of sodium benzoate by chiral ligand exchange CE based on its inhibitory activity in D-amino acid oxidase mediated oxidation of D-serine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • PubMed. (n.d.). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate. Retrieved from [Link]

  • MDPI. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • (n.d.). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ICH. (n.d.). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2316818A1 - Method for the preparation of 2-amino-6-ethylbenzoic acid.
  • PubMed. (2024). Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). Some Basic Concepts of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • (n.d.). Methyl4-formylbenzoate | C 9 H 8 O 3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • (n.d.). Quantitative NMR Spectroscopy.docx. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-chloro-6-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide for Ethyl 2-chloro-6-formylbenzoate CAS Number: 1049677-64-6 Physical State: Yellowish Oil / Low-Melting Solid (Tautomer dependent)[1]

PART 1: EXECUTIVE SAFETY DIRECTIVE (Immediate Action)

Treat this compound as a High-Risk Irritant and Potential Sensitizer. Ethyl 2-chloro-6-formylbenzoate contains a reactive aldehyde moiety adjacent to a halogenated aromatic ring.[1] This structural combination creates a high potential for protein binding (sensitization) and mucous membrane irritation.

CRITICAL HANDLING RULES:

  • Zero Skin Contact: The lipophilic ethyl ester group facilitates skin absorption.

  • Fume Hood Mandatory: The aldehyde functionality poses an inhalation risk; all transfers must occur under active ventilation (>100 fpm face velocity).

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen). The compound exhibits ring-chain tautomerism (equilibrium between the open aldehyde ester and the cyclic pseudo-ester/hydroxylactone), which is catalyzed by moisture and pH changes.

PART 2: HAZARD ANALYSIS & SCIENTIFIC LOGIC

Structural Hazard Profiling

To select the correct PPE, we must understand the why behind the hazard.

  • The Aldehyde Moiety (Electrophile): The formyl group (-CHO) at the C6 position is highly electrophilic.[1] It readily reacts with nucleophilic amine groups on biological proteins (Schiff base formation). This mechanism is the primary driver for skin sensitization and respiratory irritation (H317, H335).

  • The Chlorine Substituent: The chlorine atom at C2 increases the lipophilicity of the molecule (logP ~2.3), enhancing its ability to penetrate the stratum corneum (outer skin layer) and cell membranes.

  • Tautomeric Instability: As noted in synthetic literature (e.g., Synthesis 2012, 44, 2200–2208), this compound exists in equilibrium between the open-chain aldehyde and a cyclic hydroxylactone (pseudo-ester). This instability means the physical state can shift between oil and solid, complicating handling.

Self-Validating Safety Protocol
  • The "Smell Test" Failure: If you can smell the almond-like or acrid odor of the aldehyde, your engineering controls have failed. Stop immediately.

  • Glove Integrity Check: Due to the compound's oily nature, it will solvate through thin latex instantly. Nitrile is the minimum standard; verify no pinholes by inflating gloves before use.

PART 3: PPE SELECTION MATRIX

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Nitrile Gloves (Double Layer) Thickness: ≥ 5 milNitrile provides excellent resistance to aromatic esters.[1] Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (Immersion) Silver Shield / 4H Laminate If handling pure oil in volumes >100mL or during spill cleanup, laminate gloves prevent permeation of the chlorinated aromatic structure.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for oils. Goggles seal the eyes against vapors and micro-droplets that may splash during syringe transfer.
Respiratory Fume Hood (Primary) Backup: Half-mask with OV/AG cartridgesThe compound has low vapor pressure but high reactivity. Engineering controls (hood) are superior to respirators. Use respirators only for spill cleanup outside a hood.
Body Defense Lab Coat (Poly/Cotton) + Apron A chemical-resistant apron (Tyvek or rubber) is required when transferring large volumes to prevent the "wicking" of oil through fabric lab coats.

PART 4: OPERATIONAL PROTOCOLS

A. Receipt & Storage
  • Inspection: Upon receipt, check the physical state. If the oil has solidified (cyclic tautomer formation), do not heat rapidly.

  • Environment: Store at 2–8°C under an inert atmosphere (Nitrogen/Argon). Moisture promotes hydrolysis to the corresponding benzoic acid derivative.

  • Segregation: Store away from strong oxidizers and primary amines.

B. Transferring the Intermediate (The "Syringe Technique")

Since the compound is often a viscous oil, pouring is dangerous and inaccurate. Use this closed-system method:

  • Setup: Clamp the source flask in the fume hood. Insert a rubber septum.

  • Purge: Insert a needle connected to an inert gas line (balloon or manifold) to prevent vacuum lock.

  • Draw: Use a wide-bore needle (18G) and a luer-lock syringe. Slowly draw the required volume.

  • Transfer: Inject directly into the reaction vessel through its septum.

    • Why? This prevents the oil from dripping onto threads of glassware, a common source of glove contamination and fume release.

C. Waste Disposal & Decontamination
  • Classification: Halogenated Organic Waste .[2] Do not mix with general non-halogenated solvents (acetone/ethanol waste) as this increases disposal costs and safety risks during incineration.

  • Decontamination: Wipe contaminated surfaces with a 10% Sodium Bisulfite solution.

    • Mechanism:[1][3] Bisulfite forms a water-soluble adduct with the aldehyde, neutralizing its reactivity and making it easier to clean with soap and water.

PART 5: VISUALIZATION (Safe Handling Workflow)

The following diagram illustrates the decision logic for handling this tautomeric intermediate.

SafeHandling Start Start: Remove from Cold Storage CheckState Check Physical State Start->CheckState Solid State: Solid / Precipitate (Cyclic Tautomer) CheckState->Solid Crystalized Oil State: Viscous Oil (Open Aldehyde) CheckState->Oil Liquid Melt Gently Warm (Water Bath <30°C) Do NOT overheat Solid->Melt TransferMethod Select Transfer Method Oil->TransferMethod Melt->Oil Syringe Syringe Transfer (Preferred) Closed System TransferMethod->Syringe Best Practice WeighDiff Weigh by Difference (Open System - High Risk) TransferMethod->WeighDiff Avoid if possible Reaction Reaction Vessel (Inert Atmosphere) Syringe->Reaction WeighDiff->Reaction Waste Disposal: Halogenated Waste Stream (Green Tag) Reaction->Waste Post-Exp Cleanup

Caption: Operational logic flow for handling Ethyl 2-chloro-6-formylbenzoate, accounting for its physical state changes and minimizing exposure risks.

PART 6: REFERENCES

  • National Institutes of Health (PubChem). (n.d.). Methyl 2-chloro-6-formylbenzoate (Analogous Hazard Data). Retrieved February 4, 2026, from [Link]

  • Temple University EHS. (n.d.). Halogenated Solvents and Waste Management in Laboratories. Retrieved February 4, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.